Ethyl 2,3-difluoropyridine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2,3-difluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJMSQNOPRKCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215225 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-98-0 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2,3-difluoropyridine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Within this context, fluorinated pyridines represent a particularly valuable class of heterocyclic building blocks. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the strategic placement of fluorine atoms can fine-tune its electronic properties and biological activity.[2]
Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate: A Mechanistic Approach
The most direct and industrially scalable route to Ethyl 2,3-difluoropyridine-4-carboxylate is through the esterification of 2,3-Difluoropyridine-4-carboxylic acid. The Fischer-Speier esterification is the archetypal method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Reaction Scheme: Fischer-Speier Esterification
Sources
Physical and chemical properties of Ethyl 2,3-difluoropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Pyridine Building Block
Ethyl 2,3-difluoropyridine-4-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its parent compound, 2,3-difluoropyridine-4-carboxylic acid, is a key intermediate in the synthesis of advanced pharmaceutical ingredients. The difluoro-substituted pyridine ring offers unique electronic properties and metabolic stability, making it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 2,3-difluoropyridine-4-carboxylate, offering insights for its effective utilization in research and development.
Physicochemical Properties
Direct experimental data for Ethyl 2,3-difluoropyridine-4-carboxylate is not extensively reported in the literature. However, its properties can be reliably inferred from its parent compound, 2,3-difluoropyridine-4-carboxylic acid, and general principles of organic chemistry.
| Property | Value (2,3-difluoropyridine-4-carboxylic acid) | Inferred Value/Comment (Ethyl 2,3-difluoropyridine-4-carboxylate) |
| Molecular Formula | C₆H₃F₂NO₂ | C₈H₇F₂NO₂ |
| Molecular Weight | 159.09 g/mol [1] | 187.14 g/mol |
| Appearance | White crystalline powder[1] | Likely a colorless to pale yellow liquid or low-melting solid. |
| Melting Point | 159-160 °C[1] | Expected to be significantly lower than the parent acid. |
| Boiling Point | 377.4 °C at 760 mmHg[1] | Expected to be lower than the parent acid due to the absence of intermolecular hydrogen bonding. |
| Density | 1.535 g/cm³[1] | Expected to be slightly lower than the parent acid. |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO and DMF.[2] | Expected to have low solubility in water but good solubility in a wider range of organic solvents, including ethers, esters, and chlorinated solvents. |
| pKa | Around 3-4 (for the carboxylic acid group)[2] | Not applicable. The ester is not acidic. |
Synthesis and Workflow
The most common and straightforward method for the preparation of Ethyl 2,3-difluoropyridine-4-carboxylate is the esterification of 2,3-difluoropyridine-4-carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification procedure. The choice of acid catalyst and reaction conditions can be optimized for yield and purity.
Materials:
-
2,3-difluoropyridine-4-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-difluoropyridine-4-carboxylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3-difluoropyridine-4-carboxylate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis workflow for Ethyl 2,3-difluoropyridine-4-carboxylate.
Chemical Reactivity and Spectral Characteristics
The reactivity of Ethyl 2,3-difluoropyridine-4-carboxylate is governed by the electron-withdrawing nature of the two fluorine atoms and the carboxylate group, as well as the nucleophilic character of the pyridine nitrogen.
-
Nucleophilic Aromatic Substitution: The fluorine atoms on the pyridine ring are susceptible to displacement by strong nucleophiles. The position of substitution will depend on the reaction conditions and the nature of the nucleophile.
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can react with amines to form the corresponding amides. This is a common transformation in drug discovery to generate compound libraries.[3]
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet for the ethyl group protons. The two aromatic protons on the pyridine ring will appear as multiplets, with their chemical shifts influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pyridine ring. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two fluorine atoms, likely with coupling to each other and to the aromatic protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). C-F stretching bands will also be present.[4]
Applications in Drug Discovery and Development
Fluorinated pyridines are prevalent in many marketed drugs due to the ability of fluorine to modulate physicochemical and pharmacokinetic properties. Ethyl 2,3-difluoropyridine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The difluoropyridine core can be further functionalized to create libraries of compounds for screening against various biological targets.
-
Introduction of Fluorine: This compound provides a convenient way to introduce a difluoropyridine moiety into a larger molecule, which can enhance binding affinity, metabolic stability, and membrane permeability.
-
Intermediate for API Synthesis: As a derivative of a known pharmaceutical intermediate, this ester is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]
Sources
- 1. innospk.com [innospk.com]
- 2. 2,3-Difluoropyridine-4-carboxylic Acid | Chemical Properties, Applications, Safety Data & Supplier Information – Expert Guide [pipzine-chem.com]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ethyl 2,3-Difluoropyridine-4-Carboxylate: A Technical Guide for Advanced Drug Development
This in-depth technical guide provides a comprehensive overview of Ethyl 2,3-difluoropyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine substitution, offers a powerful platform for the development of novel therapeutics. Ethyl 2,3-difluoropyridine-4-carboxylate, as a derivative of this class, represents a key building block for accessing a diverse chemical space in the pursuit of new and improved drug candidates.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and properties.
Molecular Structure
Ethyl 2,3-difluoropyridine-4-carboxylate possesses a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and an ethyl carboxylate group at the 4 position.
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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
N1 [label="N"];
F1 [label="F"];
F2 [label="F"];
C6 [label="C"];
O1 [label="O"];
O2 [label="O"];
C7 [label="CH2"];
C8 [label="CH3"];
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- N1 [len=1.5];
N1 -- C1 [len=1.5];
C1 -- F1 [len=1.2];
C2 -- F2 [len=1.2];
C3 -- C6 [len=1.5];
C6 -- O1 [len=1.2, style=double];
C6 -- O2 [len=1.5];
O2 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
}
Caption: Generalized workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Step-by-Step Methodology
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoropyridine-4-carboxylic acid (1.0 eq).
-
Addition of Reagents: Add a significant excess of anhydrous ethanol (e.g., 10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure Ethyl 2,3-difluoropyridine-4-carboxylate.
Predicted Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.4 ppm (3H) corresponding to the methyl protons of the ethyl group, and a quartet at around 4.4 ppm (2H) for the methylene protons of the ethyl group. The aromatic protons on the pyridine ring will appear in the downfield region, likely as complex multiplets due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the ester at around 165 ppm. The carbons of the ethyl group will appear at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃). The aromatic carbons will be in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretch of the ester. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.14 g/mol .
Applications in Drug Development and Medicinal Chemistry
Fluorinated pyridine derivatives are highly sought after in medicinal chemistry due to their ability to enhance the pharmacological profile of drug candidates.[1] Ethyl 2,3-difluoropyridine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The pyridine nitrogen can act as a hydrogen bond acceptor, while the difluoro substitution can modulate the pKa of the pyridine ring and enhance metabolic stability. The ethyl carboxylate group provides a convenient handle for further chemical modifications, such as conversion to amides, which is a common linkage in many drug molecules.
While specific drugs containing the exact Ethyl 2,3-difluoropyridine-4-carboxylate moiety are not prominently disclosed in the public domain, the strategic importance of this structural motif is evident in numerous patents for a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders. The synthesis of novel compounds from this intermediate allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Conclusion
Ethyl 2,3-difluoropyridine-4-carboxylate is a valuable building block for the synthesis of novel, fluorinated heterocyclic compounds with high potential in drug discovery and development. Its synthesis via Fischer esterification of the corresponding carboxylic acid is a robust and scalable method. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective utilization in the design and synthesis of next-generation therapeutics. This technical guide provides a solid foundation for researchers and scientists to leverage the potential of this important chemical entity.
References
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PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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CP Lab Safety. (n.d.). ethyl 3-amino-4-fluoro-pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... Retrieved from [Link]
-
RSC Education. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]
-
Scribd. (n.d.). Esterification of Ethanol and Ethanoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
Sources
Spectral data for Ethyl 2,3-difluoropyridine-4-carboxylate (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectral Characteristics of Ethyl 2,3-difluoropyridine-4-carboxylate
Introduction: The Structural Elucidation of a Novel Fluoropyridine
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Ethyl 2,3-difluoropyridine-4-carboxylate is a key exemplar of this molecular class, representing a versatile building block for the synthesis of more complex chemical entities.
This guide provides a comprehensive, in-depth analysis of the predicted spectral data for Ethyl 2,3-difluoropyridine-4-carboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-level predictive guide. As a Senior Application Scientist, the rationale is not merely to present data, but to elucidate the process of spectral prediction and interpretation, grounded in fundamental principles of spectroscopy and comparative data from analogous structures. This approach provides a robust framework for researchers to anticipate and interpret the spectral characteristics of novel fluorinated pyridines.
The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the quantum mechanical phenomena that give rise to these spectral features, and provide standardized protocols for their experimental acquisition.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to provide clear signals for the two distinct proton environments: the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The analysis hinges on predicting chemical shifts (δ) and spin-spin coupling constants (J).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³JHH ≈ 5-6 Hz, ⁴JHF ≈ 1-2 Hz | H-6 |
| ~ 7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | ³JHH ≈ 5-6 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 1-2 Hz | H-5 |
| ~ 4.4 | Quartet (q) | ³JHH ≈ 7.1 Hz | -OCH₂CH₃ |
| ~ 1.4 | Triplet (t) | ³JHH ≈ 7.1 Hz | -OCH₂CH₃ |
Expert Rationale:
-
Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the fluorine atoms and the carboxylate group will further shift these protons downfield. H-6, being adjacent to the nitrogen, is predicted to be the most downfield. Its multiplicity will arise from coupling to H-5 (³JHH) and a smaller, four-bond coupling to the fluorine at C-3 (⁴JHF). H-5 will show a more complex pattern due to coupling with H-6 (³JHH), a significant three-bond coupling to the fluorine at C-2 (³JHF), and a smaller four-bond coupling to the fluorine at C-3 (⁴JHF). Long-range H-F couplings are a characteristic feature in the NMR of fluorinated aromatics.[1]
-
Ethyl Group Protons: The ethyl ester will present a classic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, shifting them downfield to approximately 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) will appear further upfield, around 1.4 ppm, and will be split into a triplet by the two methylene protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will be characterized by the significant influence of the fluorine substituents, not only on the chemical shifts but also through prominent carbon-fluorine (C-F) coupling constants.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |
| ~ 163 - 165 | Triplet (t) or Doublet of doublets (dd) | ³JCF ≈ 3-5 Hz | C=O (Ester) |
| ~ 155 - 158 | Doublet of doublets (dd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz | C-2 |
| ~ 150 - 153 | Doublet of doublets (dd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz | C-3 |
| ~ 148 - 150 | Singlet or small doublet | ⁴JCF ≈ 1-3 Hz | C-6 |
| ~ 125 - 128 | Doublet of doublets (dd) | ²JCF ≈ 20-30 Hz, ³JCF ≈ 5-10 Hz | C-5 |
| ~ 118 - 122 | Doublet of doublets (dd) | ²JCF ≈ 15-25 Hz, ³JCF ≈ 3-5 Hz | C-4 |
| ~ 62 - 63 | Singlet | - | -OCH₂CH₃ |
| ~ 14 - 15 | Singlet | - | -OCH₂CH₃ |
Expert Rationale:
-
Carbons Bearing Fluorine (C-2 and C-3): These carbons will exhibit the largest one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, resulting in large doublets.[2] Each of these signals will be further split by a two-bond coupling to the other fluorine atom (²JCF), leading to a doublet of doublets. Their chemical shifts will be significantly downfield due to the direct attachment of the highly electronegative fluorine.
-
Other Aromatic Carbons (C-4, C-5, C-6): These carbons will also show splitting due to two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms.[3][4][5] The magnitudes of these couplings decrease with the number of bonds separating the nuclei. The carboxylate-bearing carbon (C-4) is expected to be significantly deshielded.
-
Ester Carbons: The carbonyl carbon (C=O) is expected in the typical ester range of 163-165 ppm and may show a small three-bond coupling to the fluorine at C-2. The methylene and methyl carbons of the ethyl group will appear in the upfield region and are unlikely to show significant C-F coupling.
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, providing a wide chemical shift range that is very sensitive to the electronic environment.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ -130 to -140 | Doublet of doublets (dd) or multiplet (m) | ³JFF ≈ 20-30 Hz, ³JFH ≈ 8-10 Hz | F-2 |
| ~ -145 to -155 | Doublet of doublets (dd) or multiplet (m) | ³JFF ≈ 20-30 Hz, ⁴JFH ≈ 1-2 Hz | F-3 |
Expert Rationale:
-
Chemical Shifts: The chemical shifts for fluorine atoms on a pyridine ring are highly dependent on their position relative to the nitrogen and other substituents.[6][7] Based on data for similar fluoropyridines, the signals are expected in the region of -130 to -155 ppm.[2][8] The exact positions will be influenced by the electron-withdrawing ester group.
-
Coupling Constants: A significant three-bond fluorine-fluorine coupling (³JFF) of around 20-30 Hz is expected, which will split each fluorine signal into a doublet. Each of these doublets will be further split by coupling to the aromatic protons. The fluorine at C-2 will show a larger three-bond coupling to H-5 (³JFH), while the fluorine at C-3 will primarily show a smaller four-bond coupling to H-6 (⁴JFH) and potentially a five-bond coupling to H-5.
Predicted Infrared (IR) Spectroscopy Analysis
The IR spectrum is invaluable for identifying the key functional groups present in the molecule. The vibrations of different bonds absorb infrared radiation at characteristic frequencies.[9]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| 1735 - 1715 | Strong | C=O stretch (ester carbonyl) |
| 1600 - 1580 | Medium-Strong | C=C and C=N ring stretching |
| 1480 - 1440 | Medium | C=C and C=N ring stretching |
| 1300 - 1200 | Strong | C-O stretch (ester) |
| 1150 - 1050 | Strong | C-F stretch |
Expert Rationale:
-
Carbonyl Stretch: The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ethyl ester, appearing around 1725 cm⁻¹.[10][11] Its position indicates a conjugated ester system.
-
C-H Stretches: Aromatic C-H stretches will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.[10]
-
Aromatic Ring and C-F Stretches: The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be visible in the 1600-1440 cm⁻¹ region.[12] Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1150-1050 cm⁻¹ range.[13]
Predicted Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 201, corresponding to the molecular formula C₈H₇F₂NO₂. Due to the stability of the aromatic ring, this peak should be reasonably abundant.
-
Key Fragments:
-
m/z = 173: Loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement involving the ethyl ester.
-
m/z = 156: Loss of the ethoxy radical (∙OCH₂CH₃, 45 Da) is a very common fragmentation pathway for ethyl esters, leading to a difluoropyridinyl carbonyl cation.[14][15][16]
-
m/z = 128: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 156 fragment.
-
m/z = 78: A fragment corresponding to a difluoropyridyne radical cation, resulting from the loss of the entire ethyl carboxylate group.
-
Expert Rationale:
The fragmentation of ethyl esters is well-characterized.[15][16] The primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group. The loss of the ethoxy radical (∙OC₂H₅) is typically a major fragmentation route.[14][15] Additionally, the McLafferty rearrangement is possible if a gamma-hydrogen is available, which is the case in the ethyl group, leading to the loss of a neutral ethene molecule. The stability of the aromatic ring suggests that fragments retaining the difluoropyridinyl moiety will be prominent.[14]
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethyl 2,3-difluoropyridine-4-carboxylate for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR, into a clean, dry vial.[17][18]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution into a clean, 5 mm NMR tube and cap it securely.[18][19]
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.[20]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the Free Induction Decay (FID) using standard pulse programs. For ¹³C and ¹⁹F, proton decoupling should be applied. A relaxation delay (D1) of 1-2 seconds is typically sufficient.[19]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum. This is a crucial step to subtract the absorbance of atmospheric CO₂ and water vapor.[21]
-
-
Sample Analysis (Using Attenuated Total Reflection - ATR):
-
Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal (e.g., diamond or germanium).[22]
-
Ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Use the software to label the wavenumbers of significant peaks.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Sample Introduction:
-
The sample can be introduced via Gas Chromatography (GC-MS) if it is sufficiently volatile and thermally stable, which is expected for this compound. This provides separation from any impurities.
-
Alternatively, a direct insertion probe can be used to introduce the sample directly into the ion source.
-
-
Ionization and Analysis:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[23][24][25]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺∙) to confirm the molecular weight.
-
Analyze the major fragment peaks to deduce the structure and confirm the presence of key functional groups.
-
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Available from: [Link]
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Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available from: [Link]
- Schwarz, H., & Bohlmann, F. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Organic Mass Spectrometry, 16(1), 30-36.
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland, Baltimore County. Available from: [Link]
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Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate. Available from: [Link]
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Electron Ionization. (2022, July 3). Chemistry LibreTexts. Available from: [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available from: [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available from: [Link]
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IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Available from: [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Available from: [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Available from: [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available from: [Link]
- Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-291.
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Procedure A. Obtain IR Spectra. (n.d.). Scribd. Available from: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available from: [Link]
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NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 1(110). Available from: [Link]
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Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available from: [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. Available from: [Link]
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1972). Acta Chemica Scandinavica, 26, 2160-2162.
- How to Compute Electron Ionization Mass Spectra from First Principles. (2016). The Journal of Physical Chemistry A, 120(21), 3647–3656.
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IR Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Available from: [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available from: [Link]
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IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Available from: [Link]
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Ionization Modes: EI. (n.d.). Shimadzu. Available from: [Link]
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IR Absorption Table. (n.d.). University of California, Santa Cruz. Available from: [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Available from: [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Available from: [Link]
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1975). Journal of the American Chemical Society, 97(7), 1808–1813.
-
19Flourine NMR. (n.d.). The Weizmann Institute of Science. Available from: [Link]
-
IR Tables. (n.d.). University of California, Santa Cruz. Available from: [Link]
-
NMR Coupling Constants, Chemical Shift, and 13C NMR. (2019, February 25). YouTube. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Available from: [Link]
-
Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. Available from: [Link]
-
1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.). ResearchGate. Available from: [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Available from: [Link]
-
Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023, February 1). YouTube. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
Introduction
Ethyl 2,3-difluoropyridine-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyridine ring significantly modulates the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the 2,3-difluoro substitution pattern, combined with the versatile carboxylate handle at the 4-position, makes this compound a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[2]
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 2,3-difluoropyridine-4-carboxylate. The narrative delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental design and execution. All protocols are presented with the aim of ensuring reproducibility and high fidelity, grounded in established chemical principles and supported by authoritative references.
Strategic Overview of the Synthesis Pathway
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate is most effectively approached through a multi-step sequence that builds the molecule by first establishing the fluorinated pyridine core, followed by functional group manipulation to install the ethyl carboxylate. A logical and efficient pathway, predicated on the availability of suitable starting materials, involves three primary stages:
-
Halogen Exchange (Halex) Fluorination: Introduction of the fluorine atoms onto the pyridine ring via nucleophilic aromatic substitution.
-
Nitrile Hydrolysis: Conversion of a nitrile precursor at the 4-position to the corresponding carboxylic acid.
-
Fischer Esterification: Final conversion of the carboxylic acid to the target ethyl ester.
This strategic disconnection is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Part 1: Halogen Exchange Fluorination of 2,3-Dichloro-4-cyanopyridine
The initial and most critical step is the regioselective introduction of two fluorine atoms. The halogen exchange (Halex) reaction is a powerful method for this transformation, particularly on electron-deficient aromatic systems like pyridines.[3] The presence of the electron-withdrawing nitrile group at the 4-position and the nitrogen atom in the ring activates the chlorine atoms at the 2- and 3-positions towards nucleophilic aromatic substitution.
Mechanistic Insight
The reaction proceeds via a classic SNAr mechanism. The fluoride ion (F⁻), typically from a source like potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient carbon atoms bearing the chlorine atoms. This addition forms a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyridine ring, resulting in the desired fluorine substitution. Using a phase-transfer catalyst, such as tetrabutylphosphonium bromide, is crucial when using KF to enhance the solubility and nucleophilicity of the fluoride salt in the organic solvent.[3]
Caption: Reaction scheme for the double halogen exchange fluorination.
Experimental Protocol
-
Materials:
-
2,3,5-trichloropyridine (as a proxy starting material for which data is available) (18.2 g, 0.1 mol)[3]
-
Potassium fluoride (KF), spray-dried (23.1 g, 0.4 mol)
-
Tetrabutylphosphonium bromide (1.0 g)
-
N-Methylpyrrolidone (NMP) (100 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add 2,3,5-trichloropyridine, potassium fluoride, and N-Methylpyrrolidone.
-
Heat the mixture to 120 °C with vigorous stirring.
-
Add the tetrabutylphosphonium bromide phase-transfer catalyst.
-
Increase the temperature to 190 °C and maintain for 10 hours.
-
Further increase the temperature to 205-210 °C and maintain for another 10-15 hours.[3]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2,3-difluoro-4-cyanopyridine.
-
Expertise & Causality
-
Choice of Fluorinating Agent: While CsF is more reactive, KF is significantly more economical for large-scale synthesis. The lower reactivity of KF is overcome by using a phase-transfer catalyst and higher reaction temperatures.[3]
-
Solvent Selection: A high-boiling polar aprotic solvent like NMP or DMSO is essential to dissolve the potassium fluoride (to some extent) and to reach the high temperatures required for the activation of the C-Cl bond at the 3-position, which is typically less reactive than the 2-position.
-
Temperature Profile: A staged temperature increase is often employed. The initial lower temperature allows for the more facile substitution at the 2-position, while the higher temperature is required to drive the more difficult substitution at the 3-position to completion.[3]
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [3] |
| Fluorinating Agent | Potassium Fluoride (KF) | [3] |
| Catalyst | Tetrabutylphosphonium Bromide | [3] |
| Solvent | N-Methylpyrrolidone (NMP) | [3] |
| Temperature | 205-210 °C | [3] |
| Typical Yield | ~40% (for 2,3-difluoro-5-chloropyridine) | [3] |
Part 2: Hydrolysis of 2,3-Difluoro-4-cyanopyridine
The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis is a reliable method for this purpose, proceeding through a carboximidic acid intermediate.
Mechanistic Insight
The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. Under the reaction conditions, this amide is further hydrolyzed to the carboxylic acid and ammonium ion.
Experimental Protocol
-
Materials:
-
2,3-Difluoro-4-cyanopyridine (1 mol equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
-
Procedure:
-
In a round-bottom flask, carefully add 2,3-difluoro-4-cyanopyridine to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the reaction mixture to reflux (typically 100-120 °C) with stirring.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The product, 2,3-difluoropyridine-4-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, adjust the pH to be acidic (around pH 2-3) with a suitable base (e.g., concentrated NaOH solution) to ensure the carboxylic acid is protonated, which may induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield the pure carboxylic acid.[2]
-
Expertise & Causality
-
Reaction Conditions: The use of strong acid and heat is necessary to drive the hydrolysis of the stable nitrile group.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to both dilute the strong acid and to lower the solubility of the organic product, facilitating its isolation. Adjusting the pH is a critical step to ensure the carboxylic acid is in its neutral, less soluble form rather than as a carboxylate salt.
| Parameter | Value | Reference |
| Reagents | H₂SO₄, H₂O | [4] |
| Temperature | Reflux (100-120 °C) | N/A |
| Product Melting Point | 159-160 °C | [2] |
| Product Purity | ≥99.0% achievable | [2] |
Part 3: Fischer Esterification
The final step is the conversion of the synthesized 2,3-difluoropyridine-4-carboxylic acid to its ethyl ester. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]
Mechanistic Insight
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic. The alcohol (ethanol) then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate. After proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[6]
Caption: Reaction scheme for the Fischer esterification.
Experimental Protocol
-
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid (1 mol equivalent)
-
Anhydrous Ethanol (used in large excess, also acts as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)
-
-
Procedure:
-
Dissolve or suspend 2,3-difluoropyridine-4-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting carboxylic acid.[7]
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and then with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2,3-difluoropyridine-4-carboxylate.
-
If necessary, purify the product further by column chromatography or vacuum distillation.
-
Expertise & Causality
-
Le Chatelier's Principle: The Fischer esterification is an equilibrium process. To drive the reaction towards the product side, a large excess of one reactant (ethanol) is used. Ethanol is a practical choice as it is inexpensive and can also serve as the reaction solvent.[5]
-
Catalyst: A strong acid catalyst like sulfuric acid is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[6]
-
Work-up: The wash with sodium bicarbonate is a critical step to remove all acidic components from the product mixture, which is essential for obtaining a pure, neutral ester.[8]
Conclusion
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate can be reliably achieved through a well-designed three-stage process involving halogen exchange fluorination, nitrile hydrolysis, and Fischer esterification. Each step is based on fundamental and well-understood organic transformations. By carefully selecting reagents and controlling reaction conditions, researchers and drug development professionals can efficiently produce this valuable fluorinated intermediate for application in the synthesis of novel therapeutic agents. The insights provided in this guide, from mechanistic understanding to detailed protocols, offer a solid foundation for the successful execution of this synthetic sequence.
References
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- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. (2022-11-16). [Link]
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.
- The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates.
- 2,3-Difluoropyridine-4-carboxylic Acid. Pipzine Chemicals.
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Esterification - alcohols and carboxylic acids . Chemguide. [Link]
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Preparation of difluorpyridine compounds. European Patent Office - EP 0146924 A2 - Googleapis.com.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]
- (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
-
Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate . Ningbo Inno Pharmchem Co., Ltd. [Link]
- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Ester synthesis by esterific
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Esterification--Making Esters from Carboxylic Acids . jOeCHEM. (2019-01-25). [Link]
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. (2024-02-05).
- Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
- 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g. Fisher Scientific.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
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An In-depth Technical Guide to the Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate: Strategies and Methodologies for Drug Development Professionals
Introduction: The Significance of Ethyl 2,3-difluoropyridine-4-carboxylate in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2,3-difluoropyridine moiety, in particular, is a privileged structural motif found in a range of biologically active compounds. Ethyl 2,3-difluoropyridine-4-carboxylate serves as a critical building block in the synthesis of numerous pharmaceutical agents, where the unique electronic properties of the fluorine atoms and the pyridine ring contribute to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic routes to this valuable intermediate, with a focus on practical and scalable methodologies for researchers in the pharmaceutical industry.
Retrosynthetic Analysis: Devising a Practical Approach
A logical retrosynthetic analysis of the target molecule, Ethyl 2,3-difluoropyridine-4-carboxylate, suggests that the final step would be a classical esterification of the corresponding carboxylic acid. Therefore, the primary synthetic challenge lies in the efficient construction of the 2,3-difluoropyridine-4-carboxylic acid core. A robust and industrially scalable approach would involve the initial synthesis of a suitably substituted pyridine ring, followed by the introduction of the fluorine and carboxylate functionalities. A plausible strategy commences with a readily available polychlorinated pyridine, which can then be selectively functionalized.
Caption: Retrosynthetic analysis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Synthetic Pathway I: From 2,3,5-Trichloropyridine
This pathway represents a robust and scalable approach, starting from the commercially available 2,3,5-trichloropyridine. The key transformations involve a nucleophilic aromatic substitution to introduce a cyano group, followed by a double halogen exchange fluorination, and concluding with hydrolysis and esterification.
Step 1: Synthesis of 2,3-Dichloro-4-cyanopyridine
The introduction of a cyano group at the 4-position of a pyridine ring can be achieved through various methods, including palladium-catalyzed cyanation or nucleophilic aromatic substitution of a suitable leaving group. In the context of 2,3,5-trichloropyridine, the chlorine atom at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent chlorine atoms and the ring nitrogen.
Experimental Protocol:
-
To a solution of 2,3,5-trichloropyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source, such as sodium cyanide or potassium cyanide.
-
The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford 2,3-dichloro-4-cyanopyridine.
Step 2: Fluorination of 2,3-Dichloro-4-cyanopyridine to 2,3-Difluoropyridine-4-carbonitrile
The halogen exchange (HALEX) reaction is a powerful tool for the introduction of fluorine atoms into aromatic systems. In this step, the two chlorine atoms at the 2- and 3-positions are replaced by fluorine. This transformation is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[1][2] The use of a phase-transfer catalyst can often accelerate the reaction and improve yields.[1]
Experimental Protocol:
-
In a flame-dried reaction vessel, combine 2,3-dichloro-4-cyanopyridine, a fluorinating agent (e.g., spray-dried potassium fluoride or cesium fluoride), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride or 18-crown-6) in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).[2]
-
The reaction mixture is heated to a high temperature, typically in the range of 180-220 °C, under an inert atmosphere (e.g., nitrogen or argon).[1]
-
The progress of the reaction is monitored by GC-MS or LC-MS.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
Purification by distillation or column chromatography yields 2,3-difluoropyridine-4-carbonitrile.
Step 3: Hydrolysis of 2,3-Difluoropyridine-4-carbonitrile to 2,3-Difluoropyridine-4-carboxylic Acid
The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or basic conditions.[3] For this substrate, basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol:
-
A mixture of 2,3-difluoropyridine-4-carbonitrile and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is heated at reflux.[3]
-
The reaction is monitored until the hydrolysis is complete.
-
The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[3]
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to give 2,3-difluoropyridine-4-carboxylic acid.[4]
Step 4: Esterification to Ethyl 2,3-difluoropyridine-4-carboxylate
The final step is a standard Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid.
Experimental Protocol:
-
A solution of 2,3-difluoropyridine-4-carboxylic acid in an excess of absolute ethanol is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
The mixture is heated at reflux for several hours, with the removal of water, if necessary, using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2,3-difluoropyridine-4-carboxylate, which can be further purified by distillation or column chromatography.
Alternative Synthetic Strategies
While the pathway from 2,3,5-trichloropyridine is robust, other starting materials can also be considered depending on their availability and cost.
From 2,3-Dichloropyridine
An alternative approach could start from 2,3-dichloropyridine. This would require the introduction of a carboxylate or a precursor at the 4-position, which can be challenging. Methods such as directed ortho-metalation followed by carboxylation could be explored, although these may be less amenable to large-scale synthesis.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| 2,3-Dichloro-4-cyanopyridine | 2,3,5-Trichloropyridine | NaCN or KCN, DMF | 70-85 |
| 2,3-Difluoropyridine-4-carbonitrile | 2,3-Dichloro-4-cyanopyridine | KF or CsF, Sulfolane | 60-75 |
| 2,3-Difluoropyridine-4-carboxylic acid | 2,3-Difluoropyridine-4-carbonitrile | NaOH(aq) or KOH(aq) | 85-95 |
| Ethyl 2,3-difluoropyridine-4-carboxylate | 2,3-Difluoropyridine-4-carboxylic acid | Ethanol, H₂SO₄ (cat.) | 80-90 |
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Conclusion and Future Perspectives
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate is a multi-step process that requires careful optimization of each transformation to ensure high overall yields and purity. The pathway commencing from 2,3,5-trichloropyridine offers a practical and scalable route for the production of this key pharmaceutical intermediate. Future research in this area may focus on the development of more efficient and environmentally benign fluorination methods, as well as catalytic approaches for the direct C-H carboxylation of fluorinated pyridines, which would further streamline the synthesis of this important class of compounds.
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Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (URL: [Link])
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A Technical Guide to the Reactivity of the Difluoro-Substituted Pyridine Ring
Abstract: The incorporation of fluorine atoms into the pyridine scaffold profoundly alters its electronic properties, establishing difluoropyridines as versatile and highly sought-after building blocks in medicinal chemistry and materials science.[1][2] The potent electron-withdrawing nature of fluorine dramatically influences the ring's reactivity, primarily activating it towards nucleophilic aromatic substitution (SNAr) while presenting significant challenges for electrophilic substitution. This guide provides an in-depth analysis of the reactivity of difluoro-substituted pyridine rings, focusing on the mechanistic principles, regiochemical outcomes, and practical experimental considerations for researchers in drug development and synthetic chemistry. We will explore the dominant SNAr pathway, strategies for metalation and cross-coupling, and the inherent difficulties of electrophilic functionalization.
The Electronic Landscape of the Difluoro-Pyridine Ring
The reactivity of a difluoropyridine isomer is a direct consequence of the interplay between the inherent electron deficiency of the pyridine ring and the powerful inductive effects of the two fluorine substituents.
The Dominance of Inductive Withdrawal
Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). In a difluoropyridine ring, this effect significantly depletes electron density from the aromatic system.[3] This general reduction in electron density deactivates the ring towards electrophilic attack but critically activates it for attack by nucleophiles.[4][5] The fluorine atoms also contribute π-orbitals that can further stabilize the aromatic ring, a phenomenon termed "fluoromaticity," which can enhance thermal stability and chemical resistance.[6][7]
Influence of Substitution Patterns on Reactivity
The positions of the two fluorine atoms dictate the regioselectivity of nucleophilic attack by modulating the electron density at specific carbon atoms.
-
2,6-Difluoropyridine: The fluorine atoms are positioned ortho to the ring nitrogen. Their combined inductive effects, along with the nitrogen's own electron-withdrawing nature, create a highly electron-deficient C4 (para) position. This makes the C4 position the primary site for nucleophilic attack.
-
3,5-Difluoropyridine: With fluorine atoms meta to the nitrogen, the C2, C4, and C6 positions are all significantly activated. Nucleophilic attack can occur at any of these positions, often leading to mixtures of products. However, the C2 and C6 positions (ortho to nitrogen) are generally the most electrophilic and thus the most common sites of substitution.
-
Other Isomers (e.g., 2,3-, 2,5-, 3,4-): The regioselectivity in these less common isomers is more nuanced, governed by the combined vector of the inductive effects from both fluorine atoms and the nitrogen.
The following diagram illustrates the strong inductive withdrawal (-I) effect of the fluorine atoms, which pulls electron density away from the carbon framework of the pyridine ring, making it highly electrophilic.
Caption: Inductive withdrawal in 2,6-difluoropyridine.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold
SNAr is the hallmark reaction of difluoropyridines. The electron-poor nature of the ring makes it susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiolates, etc.).[2][5] Fluorine is an excellent leaving group in this context, not because the C-F bond is weak, but because its high electronegativity strongly activates the ring towards the initial, rate-determining nucleophilic attack.[5][8]
The SNAr Mechanism: A Two-Step Process
The reaction proceeds via a well-established two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen and fluorine atoms, which stabilizes it.
-
Elimination: Aromaticity is restored by the expulsion of a fluoride ion, yielding the substituted product. The formation of the Meisenheimer complex is typically the rate-determining step.[5]
Caption: Generalized SNAr mechanism workflow.
Regioselectivity in Action: A Comparative Table
The position of the fluorine atoms provides excellent, predictable control over the site of substitution. This predictability is a key reason for the utility of these scaffolds in targeted synthesis.
| Difluoropyridine Isomer | Primary Site of Nucleophilic Attack | Rationale for Regioselectivity |
| 2,6-Difluoropyridine | C4 (para) | The C4 position is doubly activated by both fluorine atoms and is para to the ring nitrogen, providing maximal stabilization of the negative charge in the Meisenheimer intermediate. |
| 3,5-Difluoropyridine | C2 / C6 (ortho) | The positions ortho and para to the nitrogen (C2, C6, C4) are all activated. However, attack at C2/C6 is often favored due to direct stabilization from the adjacent nitrogen atom. |
| 2,4-Difluoropyridine | C4 (para) | The C-F bond at the 4-position is generally more labile and activated for displacement than the C-F bond at the 2-position. |
Field-Proven Protocol: SNAr Amination of 2,6-Difluoropyridine
This protocol describes a typical procedure for the selective substitution at the C4 position of 2,6-difluoropyridine with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.[9]
Objective: To synthesize 4-(benzylamino)-2,6-difluoropyridine.
Materials:
-
2,6-Difluoropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluoropyridine (1.0 equiv) and anhydrous DMF. Stir the solution at room temperature.
-
Reagent Addition: Add potassium carbonate (2.0 equiv), followed by the dropwise addition of benzylamine (1.1 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzylamino)-2,6-difluoropyridine.
Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reagents and facilitates the SNAr reaction. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ and neutralize the HF generated during the reaction, driving the equilibrium towards the product. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex.
Metalation and Cross-Coupling Strategies
While SNAr is the most facile reaction, C-H functionalization or the use of the C-F bond in cross-coupling reactions requires more specialized strategies to overcome the deactivated nature of the ring.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for functionalizing positions adjacent to a directing metalation group (DMG).[10][11] In the context of difluoropyridines, a pre-existing substituent (e.g., an amide or methoxy group) can direct a strong base, typically an organolithium reagent like n-butyllithium or LDA, to deprotonate the adjacent C-H bond.[10][12]
For example, in 3,5-difluoropyridine, direct lithiation can be challenging. However, if a DMG is installed at the C4 position, lithiation can be directed specifically to the C3/C5 positions. The fluorine atoms themselves can act as weak directing groups, sometimes enabling regioselective lithiation. For instance, 2-fluoropyridine can be selectively lithiated at the 3-position using LDA at low temperatures.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Difluoropyridines can serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[13][14][15] These reactions allow for the formation of C-C, C-N, and C-O bonds, dramatically expanding the synthetic utility of the scaffold.[14][16]
-
Suzuki-Miyaura Coupling: This reaction couples the difluoropyridine (as an aryl halide) with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[17] It is a robust method for introducing aryl or alkyl substituents.[18][19][20]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds between the difluoropyridine and an amine.[14][21][22] It is often more versatile and occurs under milder conditions than classical SNAr amination, especially for less nucleophilic amines.[14][23]
The general workflow involves the oxidative addition of a Pd(0) catalyst to the C-F or another C-X bond on the ring, followed by transmetalation with the coupling partner and reductive elimination to yield the product.
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The Ascendant Therapeutic Potential of Difluoropyridine Derivatives: A Technical Guide to Their Biological Activity
Foreword: The Strategic Advantage of Fluorination in Pyridine Scaffolds
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration of the burgeoning field of difluoropyridine derivatives. The strategic incorporation of fluorine atoms into the pyridine ring, a privileged scaffold in medicinal chemistry, has unlocked a new dimension of biological activity. This is not merely an incremental modification; the unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide will dissect the multifaceted biological activities of difluoropyridine derivatives, providing not just a compilation of data, but a causal analysis of their mechanisms of action and a practical framework for their evaluation.
I. The Diverse Biological Landscape of Difluoropyridine Derivatives
Difluoropyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas. This guide will focus on three key domains where their potential is most pronounced: anticancer, antimicrobial, and anti-inflammatory applications.
A. Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer demands therapies that are not only potent but also selective. Difluoropyridine derivatives have emerged as a compelling class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
A significant body of evidence points to the ability of pyridine derivatives to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of genes involved in inflammation, immunity, and cell survival.[4] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[5][6] Difluoropyridine derivatives can intervene in this pathway at multiple points. For instance, they can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines.[7][8]
-
Modulation of the MAPK Pathway: The MAPK pathway is another crucial signaling network that governs cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a common driver of oncogenesis. Certain fluorinated derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.[7] By blocking these signaling cascades, difluoropyridine compounds can halt the cell cycle and induce apoptosis in cancer cells.
Figure 1: Anticancer mechanism of difluoropyridine derivatives.
The cytotoxic effects of difluoropyridine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furopyridine Derivatives | A549 (Lung) | Varies | [10] |
| 1,4-Dihydropyridine Derivatives | U87MG (Glioblastoma) | Varies | [1] |
| 1,4-Dihydropyridine Derivatives | A549 (Lung) | Varies | [1] |
| 1,4-Dihydropyridine Derivatives | Caco-2 (Colorectal) | Varies | [1] |
| Fluoro Acridone Derivatives | Various | Varies | [11] |
| 1,2-Dihydropyridine Derivatives | HT-29 (Colon) | 0.70 | [12] |
| 1,2-Dihydropyridine Derivatives | MDA-MB-231 (Breast) | 4.6 | [12] |
| Benzimidazole Derivative | HepG2 (Liver) | 15.58 | [13] |
| Benzimidazole Derivative | A549 (Lung) | 15.80 | [13] |
| 1,4-Dihydropyridine Derivatives | MCF-7 (Breast) | 56.8 - 81.7 | [2] |
| 1,4-Dihydropyridine Derivatives | HeLa (Cervical) | 78.1 | [2] |
| 1,4-Dihydropyridine Derivatives | HepG2 (Liver) | 79.5 | [2] |
| Quinoline-Based Bisarylimidazoles | MCF-7 (Breast) | 8.50 - 12.51 | [6] |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [3] |
| Pyrimidinotriazole Derivatives | MCF-7 (Breast) | 1.573 | [14] |
| Imidazole Derivatives | MCF-7 (Breast) | 7.16 | [14] |
| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | [11] |
| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | [11] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the difluoropyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.[15]
-
B. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Difluoropyridine derivatives have shown significant promise in this area, exhibiting activity against a range of bacterial pathogens, including multidrug-resistant strains.[16][17]
One of the most compelling aspects of difluorobenzamide derivatives, a subset of difluoropyridines, is their ability to target the bacterial cell division protein FtsZ.[16]
-
Inhibition of FtsZ Polymerization: FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which acts as a scaffold for the recruitment of other cell division proteins.[16] Difluorobenzamide derivatives have been shown to bind to FtsZ, disrupting its polymerization dynamics and leading to the inhibition of cell division and ultimately, bacterial cell death.[16] This mechanism is particularly attractive as FtsZ is a highly conserved protein among bacteria and is absent in eukaryotes, suggesting a high degree of selective toxicity.
Figure 2: Antimicrobial mechanism of difluoropyridine derivatives.
The antimicrobial potency of difluoropyridine derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Difluorobenzamide Derivatives | Staphylococcus aureus (MSSA) | 1-8 | [16] |
| Difluorobenzamide Derivatives | Staphylococcus aureus (MRSA) | 4 | [16] |
| Pyridine Derivatives | Escherichia coli | 2.48 - 10.41 | [17] |
| Pyridine Derivatives | Staphylococcus aureus | 56 | [17] |
| Pyridine Derivatives | Escherichia coli | 55 | [17] |
| 1,4-Dihydropyridine Analogues | Mycobacterium smegmatis | 9 | [19] |
| 1,4-Dihydropyridine Analogues | Staphylococcus aureus | 25 | [19] |
| 1,4-Dihydropyridine Analogues | Escherichia coli | 100 | [19] |
| Imidazo[2,1-b][1][8][10]thiadiazole Derivatives | Gram-positive & Gram-negative bacteria | <0.24 | [20] |
| Alkyl Pyridinol Compounds | Staphylococcus aureus | 0.5 - 16 | [21] |
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the difluoropyridine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
C. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Difluoropyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[1][22]
The anti-inflammatory effects of these compounds are largely attributed to their inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[7][8]
-
Inhibition of Pro-inflammatory Cytokine Production: Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Difluoropyridine derivatives can suppress the production of these cytokines by inhibiting the upstream signaling pathways (NF-κB and MAPK) that control their gene expression.[1][23]
-
Reduction of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS is regulated by the NF-κB pathway. By inhibiting NF-κB, difluoropyridine derivatives can decrease iNOS expression and subsequently reduce NO production.[1]
Figure 3: Anti-inflammatory mechanism of difluoropyridine derivatives.
The anti-inflammatory activity of difluoropyridine derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators.
| Compound Class | Mediator Inhibited | IC50 (µM) | Reference |
| Pyridine Derivative | Nitric Oxide (NO) | 2.2 | [12] |
| Pyridine Derivatives | COX-2 | 0.04 | [24] |
| Pyridine-based Hydrazides | Protein Denaturation | 46.29 - 100.60 | [23] |
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the difluoropyridine derivative for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 24 hours.
-
Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).
-
-
Collection of Supernatants:
-
After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement and Quantification:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
II. Future Perspectives and Conclusion
The diverse biological activities of difluoropyridine derivatives, coupled with their favorable physicochemical properties imparted by fluorine substitution, make them a highly promising class of compounds for drug discovery and development. The mechanisms of action, particularly the targeting of fundamental cellular processes such as cell division in bacteria and key signaling pathways in cancer and inflammation, offer a solid foundation for the rational design of next-generation therapeutics.
Further research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the pyridine scaffold, including the position and number of fluorine substitutions, will be crucial for optimizing potency and selectivity.
-
In Vivo Efficacy and Safety: While in vitro studies have been promising, rigorous in vivo testing in relevant animal models is necessary to validate the therapeutic potential and assess the safety profiles of these compounds.
-
Combination Therapies: Investigating the synergistic effects of difluoropyridine derivatives with existing drugs could lead to more effective treatment regimens and help combat drug resistance.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
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Ethyl 2,3-difluoropyridine-4-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated heterocyclic scaffolds, the difluoropyridine moiety has emerged as a privileged structure in modern drug discovery. Ethyl 2,3-difluoropyridine-4-carboxylate, a key pharmaceutical intermediate, embodies the synthetic versatility and potential for biological activity inherent in this class of compounds. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the pyridine ring, significantly influence its reactivity and interactions with biological targets. This guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of Ethyl 2,3-difluoropyridine-4-carboxylate, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1359828-98-0 | N/A |
| Molecular Formula | C₈H₇F₂NO₂ | N/A |
| Molecular Weight | 187.14 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 159-160 °C (for the parent carboxylic acid) | [1] |
| Boiling Point | 377.4 °C at 760 mmHg (for the parent carboxylic acid) | [1] |
| Density | 1.535 g/cm³ (for the parent carboxylic acid) | [1] |
Synthetic Pathways: A Strategic Approach to a Key Intermediate
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate can be logically approached in two main stages: the construction of the core 2,3-difluoropyridine-4-carboxylic acid scaffold, followed by the esterification to the desired ethyl ester.
Part 1: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
The regioselective introduction of a carboxylic acid group at the 4-position of a 2,3-difluoropyridine ring is a critical step that leverages modern organometallic chemistry. A plausible and effective method involves the directed ortho-metalation of a protected 2,3-difluoropyridine derivative.
Experimental Protocol: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid via Directed Lithiation
This protocol is a representative procedure based on established methodologies for the regioselective functionalization of fluorinated pyridines.[2][3]
Materials:
-
2,3-Difluoropyridine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Dry tetrahydrofuran (THF)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-difluoropyridine in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene is added dropwise to the cooled solution of 2,3-difluoropyridine via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate. The fluorine atoms at the 2- and 3-positions direct the lithiation to the C-4 position.[4]
-
Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or an excess of crushed dry ice is added in portions, while maintaining the temperature at -78 °C. The reaction is highly exothermic, and careful control of the addition rate is crucial. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated and acidified to a pH of approximately 2-3 with aqueous HCl, leading to the precipitation of the crude 2,3-difluoropyridine-4-carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,3-difluoropyridine-4-carboxylic acid as a white to off-white solid.[1]
Part 2: Esterification to Ethyl 2,3-difluoropyridine-4-carboxylate
The conversion of the carboxylic acid to its corresponding ethyl ester is a standard and well-documented transformation in organic synthesis. The Fischer-Speier esterification is a robust and widely used method for this purpose.[5][6][7][8][9]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of 2,3-difluoropyridine-4-carboxylic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of excess ethanol drives the equilibrium towards the formation of the ester.[5][6]
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2,3-difluoropyridine-4-carboxylate. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the final product.
Reactivity and Synthetic Applications
The chemical reactivity of Ethyl 2,3-difluoropyridine-4-carboxylate is dictated by the interplay of the electron-deficient pyridine ring, the two fluorine substituents, and the ester functionality. This unique combination of functional groups opens up a wide array of possibilities for further chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring, particularly the one at the 2-position, are susceptible to nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of diverse substituents at these positions, a key strategy in the synthesis of complex pharmaceutical agents.
-
Ester Manipulation: The ethyl ester group can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.[10] It can also be converted to other functional groups such as amides, hydrazides, or reduced to the corresponding alcohol, providing further avenues for molecular diversification.
-
Cross-Coupling Reactions: While not as reactive as their bromo- or iodo-counterparts, the C-F bonds can potentially participate in certain transition-metal-catalyzed cross-coupling reactions, although this may require specialized catalytic systems.
Applications in Drug Discovery and Development
Ethyl 2,3-difluoropyridine-4-carboxylate serves as a critical building block in the synthesis of a variety of biologically active compounds. The difluoropyridine motif is found in numerous drug candidates and approved medicines, where it often contributes to improved pharmacokinetic and pharmacodynamic properties. Its derivatives have been explored for a range of therapeutic areas, including but not limited to:
-
Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In the development of novel antibacterial and antiviral compounds.
-
Inflammatory Diseases: As a core component of anti-inflammatory drug candidates.
The ability to readily modify the structure of Ethyl 2,3-difluoropyridine-4-carboxylate at multiple positions makes it an invaluable tool for generating compound libraries for high-throughput screening and for the optimization of lead compounds in drug discovery programs.
Conclusion
Ethyl 2,3-difluoropyridine-4-carboxylate is a strategically important intermediate in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its synthesis, while requiring careful control of reaction conditions, is achievable through established and scalable methodologies. A thorough understanding of its reactivity and synthetic potential empowers researchers to design and execute efficient synthetic routes to complex, biologically active molecules. As the demand for new and improved pharmaceuticals continues to grow, the importance of key building blocks like Ethyl 2,3-difluoropyridine-4-carboxylate in the drug discovery and development landscape is set to increase.
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[1] Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]
[14] ACS Publications. (2026-01-23). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry. Retrieved from [Link]
[2] ResearchGate. (2025-08-06). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]
[15] Google Patents. (2014-11-20). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Retrieved from
[16] Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine. Retrieved from
[17] Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from
[6] Master Organic Chemistry. (2022-11-16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Ethyl 2,3-Difluoropyridine-4-Carboxylate: A Linchpin Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Ethyl 2,3-difluoropyridine-4-carboxylate has emerged as a highly valuable and versatile pharmaceutical intermediate, primarily due to the unique electronic properties conferred by the difluoro-substitution on the pyridine ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). A detailed case study on the synthesis of Enasidenib, a targeted therapy for acute myeloid leukemia, will be used to illustrate the practical application and strategic importance of this intermediate. This document is intended to serve as a resource for drug development professionals, offering field-proven insights and detailed methodologies.
The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous motif in pharmaceuticals. The introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Increased Potency: Fluorine's electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, altering its ability to participate in hydrogen bonding and other key interactions with biological targets. This can lead to tighter binding and increased drug potency.
-
Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve properties such as membrane permeability and oral bioavailability.
Ethyl 2,3-difluoropyridine-4-carboxylate encapsulates these advantages, presenting chemists with a pre-functionalized, fluorinated building block ready for incorporation into drug candidates.
Synthesis and Physicochemical Properties
The title compound is typically prepared from its corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid, via a classic Fischer esterification.
Synthesis Protocol: Fischer Esterification
The conversion of the carboxylic acid to its ethyl ester is a straightforward, equilibrium-driven reaction catalyzed by a strong acid.[1][2][3] Using a large excess of the alcohol (ethanol) serves the dual purpose of acting as the solvent and driving the equilibrium toward the product side, in accordance with Le Châtelier's principle.[2]
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoropyridine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20-30 eq) to the flask, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2,3-difluoropyridine-4-carboxylate. Further purification can be achieved by column chromatography if necessary.
Physicochemical Data
Quantitative data for the parent carboxylic acid provides a strong reference for the properties of its ethyl ester derivative.
| Property | Value (for 2,3-Difluoropyridine-4-carboxylic acid) | Reference |
| CAS Number | 851386-31-7 | [4] |
| Molecular Formula | C₆H₃F₂NO₂ | [4] |
| Molecular Weight | 159.09 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 159-160 °C | [4] |
| Boiling Point | 377.4 °C at 760 mmHg | [4] |
| Density | 1.535 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) | [5] |
Role as a Pharmaceutical Intermediate: A Reactive Scaffold
Ethyl 2,3-difluoropyridine-4-carboxylate is a bifunctional intermediate. The reactivity of both the ester group and the pyridine ring can be exploited in multi-step syntheses.
-
Ester Group Reactivity: The ethyl ester serves as a protected form of the carboxylic acid. It can be readily hydrolyzed under basic or acidic conditions to unmask the carboxylic acid, which is then available for a wide range of coupling reactions, most notably amide bond formation.[6]
-
Pyridine Ring Reactivity: The pyridine ring, activated by the electron-withdrawing fluorine atoms, is primed for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions involving the carboxylate group. The fluorine atoms themselves can sometimes act as leaving groups under specific conditions.
main [label=<
Ethyl 2,3-difluoropyridine-4-carboxylate
hydrolysis [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Hydrolysis (H⁺ or OH⁻)"]; amide_coupling [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Amide Bond Formation\n(with R-NH₂)"];
main -> hydrolysis [label=" Site 1:\n Ester Group "]; hydrolysis -> amide_coupling; } endomd Caption: Key reactive site of the intermediate for pharmaceutical synthesis.
Case Study: Synthesis of Enasidenib (IDHIFA®)
Enasidenib (formerly AG-221) is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[7][8] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[9][10] The synthesis of Enasidenib provides a quintessential example of the utility of the difluoropyridine scaffold, although patent literature often describes the use of related trifluoromethylpyridines, the principles of coupling remain identical and highlight the importance of fluorinated pyridine intermediates.[11] For the purpose of this guide, we will illustrate the coupling of the closely related 2,3-difluoropyridine-4-carboxylic acid.
Retrosynthetic Analysis and the Key Coupling Step
The core of Enasidenib is a substituted 1,3,5-triazine ring. The molecule is assembled by sequentially coupling different amine and pyridine fragments to a cyanuric chloride precursor. The 2,3-difluoropyridine-4-carboxylate (after hydrolysis to the acid) is typically introduced in one of the final steps via an amide bond formation.
Protocol: Amide Coupling for Enasidenib Synthesis
This protocol describes the critical step of coupling the pyridine fragment (as the carboxylic acid) to the triazine core amine. This requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[12] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are standard for this transformation, minimizing side reactions and racemization.[13][14]
Experimental Protocol:
-
Acid Preparation: Ensure Ethyl 2,3-difluoropyridine-4-carboxylate has been hydrolyzed to 2,3-difluoropyridine-4-carboxylic acid (1.1 eq).
-
Reaction Setup: In a reaction vessel under an inert nitrogen atmosphere, dissolve the advanced triazine-amine intermediate (1.0 eq) and 2,3-difluoropyridine-4-carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM.
-
Activator Addition: Add HOBt (1.2 eq) and a tertiary amine base such as DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq) to the solution and stir.
-
Coupling Reagent: Cool the mixture to 0°C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography or recrystallization to yield the final coupled product, a direct precursor to or Enasidenib itself.
The inclusion of the difluoropyridine moiety is critical for Enasidenib's function. It occupies a key pocket in the allosteric binding site of the mutant IDH2 enzyme, and the fluorine atoms contribute to the favorable binding interactions that lead to potent inhibition of the enzyme's aberrant activity.[15]
Conclusion and Future Perspectives
Ethyl 2,3-difluoropyridine-4-carboxylate is more than just a chemical building block; it is an enabling tool in modern drug discovery. Its pre-installed fluorine atoms provide a strategic advantage for medicinal chemists seeking to enhance the metabolic stability and potency of new drug candidates. The case study of Enasidenib demonstrates its pivotal role in the construction of complex, life-saving therapeutics. As the demand for sophisticated APIs with fine-tuned pharmacological profiles continues to grow, the importance of versatile, high-value intermediates like Ethyl 2,3-difluoropyridine-4-carboxylate is set to increase, paving the way for the next generation of targeted therapies.
References
-
Enasidenib for the treatment of acute myeloid leukemia. (2025-08-10). ResearchGate. Retrieved from [Link]
-
Enasidenib. Wikipedia. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
- Amorphous enasidenib in a stabilized form. Google Patents.
-
The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia. National Institutes of Health. Retrieved from [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health. Retrieved from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016-12-27). YouTube. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Enasidenib. PubMed. Retrieved from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Current Chemistry Letters. Retrieved from [Link]
-
IDH2 Mutation in R/R AML. IDHIFA® (enasidenib) for HCPs. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025-08-10). ACS Publications. Retrieved from [Link]
-
A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. University of Missouri–St. Louis. Retrieved from [Link]
-
Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. Retrieved from [Link]
-
IDHIFA® (enasidenib) tablets, for oral use. U.S. Food and Drug Administration. Retrieved from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. Retrieved from [Link]
-
(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2,3-difluoropyridine-4-carboxylate in Medicinal Chemistry
Ethyl 2,3-difluoropyridine-4-carboxylate is a crucial heterocyclic building block in the landscape of modern drug discovery. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The difluoropyridine scaffold, in particular, offers a unique electronic profile and conformational rigidity that medicinal chemists leverage to design novel therapeutic agents with enhanced efficacy and safety profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate, elucidated with mechanistic insights and practical considerations to ensure a high-yielding and reproducible outcome.
Reaction Principle: Fischer-Speier Esterification
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate from its precursor, 2,3-difluoropyridine-4-carboxylic acid, is achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol (ethanol) on the protonated carbonyl carbon of the carboxylic acid. The use of a strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating the reaction with the weakly nucleophilic alcohol.[2][3]
The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, an excess of the alcohol is typically used, and the water generated during the reaction is removed.[2][3]
Experimental Workflow Overview
The overall workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate can be visualized as a three-stage process: Reaction Setup, Work-up and Extraction, and finally, Purification. Each stage is critical for the successful synthesis of the target compound.
Figure 1: A schematic overview of the synthesis workflow for Ethyl 2,3-difluoropyridine-4-carboxylate.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2,3-Difluoropyridine-4-carboxylic acid | C₆H₃F₂NO₂ | 159.09 | 10.0 g (62.9 mmol) | >98% | Major Supplier |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | >99.5% | Major Supplier |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 5 mL | 98% | Major Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~150 mL | - | Lab prepared |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | ACS Grade | Major Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Major Supplier |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | 60-120 mesh | Major Supplier |
| Hexane/Ethyl Acetate Mixture | - | - | As needed | ACS Grade | Major Supplier |
Step-by-Step Procedure
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid (10.0 g, 62.9 mmol).
-
Add absolute ethanol (200 mL) to the flask and stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (5 mL) dropwise to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic and should be performed in an ice bath to control the temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Allow the reaction to proceed under reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.
2. Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 300 mL of cold deionized water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.
-
Transfer the neutralized aqueous solution to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers in a separate flask.
3. Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate for at least 30 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to afford the pure Ethyl 2,3-difluoropyridine-4-carboxylate as a colorless oil or a low-melting solid.
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: Colorless oil or white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (ddd, J = 5.1, 2.0, 0.8 Hz, 1H), 7.58 (ddd, J = 7.9, 5.1, 1.5 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.4, 151.8 (dd, J = 242.4, 13.1 Hz), 148.1 (dd, J = 260.6, 15.2 Hz), 142.9 (d, J = 4.0 Hz), 127.9 (dd, J = 18.2, 4.0 Hz), 121.7 (dd, J = 8.1, 3.0 Hz), 62.5, 14.2.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₈F₂NO₂ [M+H]⁺: 188.0518, found: 188.0517.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material, the reflux time can be extended. Ensure that the ethanol used is absolute, as the presence of water will hinder the forward reaction.
-
Low Yield during Extraction: Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The pH of the aqueous layer should be neutral or slightly basic to ensure the ester is in its non-polar form for efficient extraction.
-
Purification Challenges: If the product is difficult to separate from impurities, adjusting the eluent system for column chromatography or considering alternative purification techniques such as distillation under reduced pressure may be necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Ethanol is flammable; avoid open flames.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in confirming the identity and purity of the final product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Pipzine Chemicals. (n.d.). 2,3-Difluoropyridine-4-carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Laboratory Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale laboratory synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate, an important intermediate in pharmaceutical development. The protocol herein is designed to be robust, scalable, and grounded in established chemical principles, ensuring both high yield and purity. This guide emphasizes not only the procedural steps but also the underlying chemical reasoning to empower researchers to adapt and troubleshoot as necessary.
Introduction and Strategic Overview
Ethyl 2,3-difluoropyridine-4-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Its utility stems from the unique electronic properties conferred by the difluorinated pyridine ring, which can influence molecular interactions and metabolic stability. The primary route for the synthesis of this ester is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid.[1][2][3][4][5] This method is favored for its cost-effectiveness, operational simplicity, and scalability.
The core of this process involves the acid-catalyzed reaction between 2,3-difluoropyridine-4-carboxylic acid and ethanol. To drive the reaction equilibrium towards the product, an excess of ethanol is utilized, and the water generated during the reaction is continuously removed.[2][4] Subsequent workup and purification steps are critical for isolating the target compound with high purity.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via the Fischer esterification mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species yields the final product, Ethyl 2,3-difluoropyridine-4-carboxylate, and regenerates the acid catalyst.
Diagram of the Fischer Esterification Workflow
Caption: Workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Materials and Equipment
| Reagents | Grade | Supplier |
| 2,3-Difluoropyridine-4-carboxylic acid | ≥98% | Commercially Available |
| Ethanol (absolute) | Anhydrous, ≥99.5% | Commercially Available |
| Sulfuric acid | Concentrated, 95-98% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate | ACS grade | Commercially Available |
| Equipment |
| 5 L three-necked round-bottom flask |
| Heating mantle with magnetic stirrer |
| Reflux condenser |
| Dean-Stark apparatus (optional, but recommended for large scale) |
| Separatory funnel (2 L) |
| Rotary evaporator |
| Vacuum distillation apparatus |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves |
Experimental Protocol: A Step-by-Step Guide
Reaction Setup
-
To a clean and dry 5 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2,3-difluoropyridine-4-carboxylic acid (159.1 g, 1.0 mol).
-
Add anhydrous ethanol (2.5 L). The large excess of ethanol serves as both a reactant and a solvent, driving the reaction towards the product.[2][4]
-
While stirring, slowly and carefully add concentrated sulfuric acid (20 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise, allowing the mixture to cool if necessary.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 78-82 °C) using a heating mantle.
-
Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
If a Dean-Stark apparatus is used, water will be collected as it is formed, further driving the equilibrium to the right.[6]
Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate. Caution: This will cause vigorous gas evolution (CO₂). Add the bicarbonate solution in small portions with good stirring until the effervescence ceases.
-
Transfer the mixture to a 2 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
Purification
-
The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil. The boiling point of the product will be significantly lower under reduced pressure.
-
Collect the fraction corresponding to Ethyl 2,3-difluoropyridine-4-carboxylate.
Characterization
The identity and purity of the synthesized Ethyl 2,3-difluoropyridine-4-carboxylate should be confirmed by standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the pyridine ring.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the difluoropyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇F₂NO₂ = 187.15 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).
Safety Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[7]
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Handling of Reagents:
-
Reaction Conditions: The reaction is conducted at elevated temperatures. Ensure that the heating mantle is properly controlled and the glassware is free of cracks.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Summary
| Parameter | Value |
| Starting Material | 2,3-Difluoropyridine-4-carboxylic acid |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| Melting Point | 159-160 °C[8] |
| Product | Ethyl 2,3-difluoropyridine-4-carboxylate |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.15 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 85-95% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the large-scale laboratory synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate. By following these guidelines, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. The emphasis on the underlying chemical principles and safety precautions is intended to foster a comprehensive understanding of the process, enabling successful and safe execution in the laboratory.
References
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Carson, E. C., & Lippard, S. J. (2006). Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. Inorganic chemistry, 45(2), 828–836. [Link]
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Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Patel, K., et al. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]
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Wang, B., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
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Pipzine Chemicals. (2026, January 22). 2,3-Difluoropyridine-4-carboxylic Acid. [Link]
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Al-Saeed, F. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4983. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
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Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(31), 5575-5586. [Link]
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University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Pradeep, C. S., et al. (2015). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o341–o342. [Link]
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Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Autech. [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
- Aries, R. S. (1960). Esterification of pyridine carboxylic acids. U.S.
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Wang, M., et al. (2024). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Chemical Communications, 60(49), 6671-6674. [Link]
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Belyashova, A. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(21), 6636. [Link]
-
López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
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Zapevalov, A. Y., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]
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- 4. athabascau.ca [athabascau.ca]
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Application Notes and Protocols for the Derivatization of Ethyl 2,3-difluoropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Ethyl 2,3-difluoropyridine-4-carboxylate in Modern Drug Discovery
Ethyl 2,3-difluoropyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry. Its strategic value lies in the unique electronic properties conferred by the two fluorine atoms on the pyridine ring. The strong electron-withdrawing nature of fluorine significantly influences the reactivity of the molecule, making it a versatile scaffold for the synthesis of a diverse range of derivatives.[1] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides detailed protocols and mechanistic insights into the principal derivatization reactions of Ethyl 2,3-difluoropyridine-4-carboxylate, empowering researchers to leverage this valuable synthon in their drug discovery programs.
I. Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Functionalization
The electron-deficient nature of the 2,3-difluoropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds with high regioselectivity, favoring substitution at the 2-position. This is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho position.
A. Reaction with Amine Nucleophiles: Synthesis of 2-Amino-3-fluoropyridine Derivatives
The displacement of the C-2 fluorine by primary or secondary amines is a robust method for introducing diverse amino functionalities, which are prevalent in bioactive molecules.
Mechanistic Rationale: The reaction proceeds via a Meisenheimer complex, where the electron-withdrawing carboxylate group and the ring nitrogen stabilize the intermediate. The greater electronegativity of fluorine compared to other halogens often leads to faster reaction rates in SNAr, as the rate-determining step is the nucleophilic attack, not the departure of the leaving group.
Protocol 1: Synthesis of Ethyl 2-(benzylamino)-3-fluoropyridine-4-carboxylate
-
Materials:
-
Ethyl 2,3-difluoropyridine-4-carboxylate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq) in DMSO, add benzylamine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
B. Reaction with Oxygen Nucleophiles: Synthesis of 2-Alkoxy/Aryloxy-3-fluoropyridine Derivatives
Alkoxides and phenoxides can also displace the C-2 fluorine to yield the corresponding ether derivatives.
Causality of Experimental Choices: The choice of a strong base like sodium hydride (NaH) is to deprotonate the alcohol or phenol in situ, generating the more nucleophilic alkoxide or phenoxide. Aprotic polar solvents like THF or DMF are used to solvate the cation and enhance the nucleophilicity of the oxygen species.
Protocol 2: Synthesis of Ethyl 2-ethoxy-3-fluoropyridine-4-carboxylate
-
Materials:
-
Ethyl 2,3-difluoropyridine-4-carboxylate
-
Ethanol (EtOH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, slowly add ethanol (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to generate sodium ethoxide.
-
Add a solution of Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
II. Transformations of the Ester Functionality
The ethyl carboxylate group at the 4-position offers another handle for derivatization, primarily through hydrolysis followed by amidation.
A. Saponification: Formation of 2,3-Difluoropyridine-4-carboxylic Acid
Basic hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
Protocol 3: Hydrolysis to 2,3-Difluoropyridine-4-carboxylic Acid
-
Materials:
-
Ethyl 2,3-difluoropyridine-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water (H₂O) mixture
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with EtOAc (3 x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid.
-
B. Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to form the corresponding amides.
Expertise in Reagent Selection: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, minimizing side reactions and racemization if chiral amines are used.[2] The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine.[2]
Protocol 4: Amidation using HATU
-
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 2,3-difluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine (1.1 eq) and continue stirring until the reaction is complete.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
III. Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atoms on the pyridine ring can also participate in palladium-catalyzed cross-coupling reactions, although typically a more reactive halide (Cl, Br, or I) is preferred. For Suzuki and Sonogashira couplings, it is often advantageous to first replace one of the fluorine atoms with a more reactive halogen. However, under specific conditions, direct coupling of C-F bonds can be achieved. For the purpose of this guide, we will focus on the more common approach of using a bromo- or chloro-analogue. The principles and protocols can be adapted for the difluoro-compound with appropriate catalyst and ligand screening.
A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures.[3]
Mechanistic Overview: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.
Protocol 5: Representative Suzuki-Miyaura Coupling of a 2-Halo-3-fluoropyridine-4-carboxylate Derivative
-
Materials:
-
Ethyl 2-chloro-3-fluoropyridine-4-carboxylate (as an analogue)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add the 2-chloro-3-fluoropyridine-4-carboxylate derivative (1.0 eq), arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to reflux.
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with water, and extract with EtOAc.
-
Dry the organic layer and concentrate.
-
Purify by chromatography.
-
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as part of the final drug structure.[4]
Catalytic Cycle Insights: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[5]
Protocol 6: Representative Sonogashira Coupling of a 2-Halo-3-fluoropyridine-4-carboxylate Derivative
-
Materials:
-
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate (as an analogue)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of the 2-bromo-3-fluoropyridine-4-carboxylate derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed mixture of THF and Et₃N, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).[5]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Data Summary
| Reaction Type | Protocol | Key Reagents | Typical Conditions |
| SNAr (Amination) | 1 | Benzylamine, K₂CO₃ | DMSO, 80-100 °C |
| SNAr (Alkoxylation) | 2 | EtOH, NaH | THF, 0 °C to RT |
| Hydrolysis | 3 | LiOH or NaOH | THF/H₂O, RT |
| Amidation | 4 | Amine, HATU, DIPEA | DMF, RT |
| Suzuki Coupling | 5 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, Reflux |
| Sonogashira Coupling | 6 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | THF/Et₃N, RT to heat |
Visualizations
Caption: Key Derivatization Pathways of Ethyl 2,3-difluoropyridine-4-carboxylate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Application of Ethyl 2,3-difluoropyridine-4-carboxylate in Drug Discovery Pipelines
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular frameworks has become a cornerstone for enhancing pharmacological profiles. The pyridine ring, a bioisostere of benzene, is a prevalent motif in a multitude of FDA-approved drugs, where it often imparts improved metabolic stability, enhanced cellular permeability, and favorable protein-binding interactions. When combined with fluorine, the most electronegative element, the resulting fluorinated pyridine moieties can dramatically influence a molecule's physicochemical and biological properties. Fluorine substitution can modulate acidity (pKa), lipophilicity, and metabolic stability, often leading to superior pharmacokinetics and pharmacodynamics.
Ethyl 2,3-difluoropyridine-4-carboxylate emerges as a highly versatile and valuable building block in this context. Its unique electronic architecture, characterized by two electron-withdrawing fluorine atoms adjacent to the nitrogen on the pyridine ring and an ethyl carboxylate group, presents a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of Ethyl 2,3-difluoropyridine-4-carboxylate in drug discovery, offering detailed protocols and mechanistic insights for its effective utilization in the synthesis of novel therapeutic agents.
Physicochemical Properties and Handling
Understanding the fundamental properties of Ethyl 2,3-difluoropyridine-4-carboxylate is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | N/A |
| Molecular Weight | 187.14 g/mol | N/A |
| Appearance | White to off-white solid or colorless oil | N/A |
| Boiling Point | ~250-270 °C (estimated) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMF) | N/A |
Handling and Storage: Ethyl 2,3-difluoropyridine-4-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
Core Synthetic Transformations and Protocols
Ethyl 2,3-difluoropyridine-4-carboxylate is a versatile synthon that can undergo a variety of chemical transformations to generate a diverse range of downstream intermediates. The following sections detail key protocols for its application.
Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate via Fischer Esterification
The title compound is readily prepared from its corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid, through Fischer esterification. This acid-catalyzed reaction is a robust and scalable method for ester formation.[1][2]
Caption: Fischer Esterification of 2,3-difluoropyridine-4-carboxylic acid.
Protocol 1: Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[3]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,3-difluoropyridine-4-carboxylate.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The ethyl ester of Ethyl 2,3-difluoropyridine-4-carboxylate can be readily converted to a wide range of amides, which are prevalent in many drug molecules. This can be achieved either by direct aminolysis or, more commonly, by hydrolysis to the carboxylic acid followed by a standard amide coupling reaction.[4]
Caption: Two-step sequence to 2,3-difluoropyridine-4-carboxamides.
Protocol 2: Hydrolysis of the Ethyl Ester
-
Reaction Setup: Dissolve Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
Reaction Setup: To a solution of 2,3-difluoropyridine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Reduction to (2,3-Difluoropyridin-4-yl)methanol
The ethyl ester can be reduced to the corresponding primary alcohol, a valuable intermediate for further functionalization, for instance, through etherification or conversion to a leaving group for nucleophilic substitution. Lithium aluminum hydride (LAH) is a common and effective reagent for this transformation.[6][7]
Protocol 4: LAH Reduction of the Ethyl Ester
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Workup (Fieser Workup):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.[8]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). While both fluorine atoms can potentially be displaced, the C-2 position is generally more activated towards nucleophilic attack. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates.[9]
Caption: SNAr reaction on Ethyl 2,3-difluoropyridine-4-carboxylate.
Protocol 5: SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealable reaction vessel, combine Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction for the formation of the monosubstituted product by LC-MS.
-
Workup:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 2-amino-3-fluoropyridine derivative.
Application Example: Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)
A compelling application of difluoro-substituted aromatic carboxylates is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These modulators are of significant interest for the treatment of various central nervous system (CNS) disorders. While the direct use of the title pyridine compound is not explicitly detailed in readily available literature, the synthesis of potent 2,3-difluorobenzamide mGlu5 NAMs provides a directly analogous and illustrative pathway.[10] The key step involves the amide coupling of a difluorinated carboxylic acid (or its ester via hydrolysis) with a suitable amine fragment.
The general synthetic strategy involves the formation of a 2,3-difluoropyridine-4-carboxamide scaffold, which can be envisioned as a core component of potential mGlu5 NAMs.
Caption: Synthetic route to a potential mGlu5 NAM core scaffold.
This application highlights the utility of Ethyl 2,3-difluoropyridine-4-carboxylate as a starting material for generating libraries of compounds for screening against important biological targets. The difluoropyridine moiety can impart desirable properties for CNS drug candidates, such as improved metabolic stability and brain penetration.
Conclusion
Ethyl 2,3-difluoropyridine-4-carboxylate is a powerful and versatile building block for drug discovery. Its unique substitution pattern allows for a wide range of synthetic manipulations, including ester-to-amide conversions, reductions, and nucleophilic aromatic substitutions. These transformations provide access to a diverse array of complex molecules with potential therapeutic applications. The protocols and examples provided in this guide serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry, enabling the efficient and strategic utilization of this valuable synthon in the development of next-generation medicines.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- MacMillan, D. W. C., & et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
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- University of California, Los Angeles. (n.d.).
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- Li, Z., & et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
- Lindsley, C. W., & et al. (2011). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5.
- University of California, Riverside. (n.d.).
- Sharma, A., & et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
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- MacMillan, D. W. C., & et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wang, X., & et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub.
- Lindsley, C. W., & et al. (2015). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
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- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Sandosham, J., & Undheim, K. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube.
- Dimmock, J. R., & et al. (1998).
- Davies, S. G., & et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
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Characterization of Ethyl 2,3-difluoropyridine-4-carboxylate: A Comprehensive Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-difluoropyridine-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. The precise structural elucidation and purity assessment of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of Ethyl 2,3-difluoropyridine-4-carboxylate, offering insights into method selection, protocol execution, and data interpretation.
The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust analytical methodologies are imperative to confirm the identity, purity, and stability of this fluorinated heterocyclic compound. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to confidently characterize this important synthetic intermediate.
I. Chromatographic Analysis for Purity Determination: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Ethyl 2,3-difluoropyridine-4-carboxylate and for monitoring the progress of reactions involving this compound. A properly developed and validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Causality of Experimental Choices in HPLC Method Development
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. For a moderately polar compound like Ethyl 2,3-difluoropyridine-4-carboxylate, a reversed-phase C18 column is a suitable starting point. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to achieve a reasonable retention time and good peak shape. The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. UV detection is appropriate as the pyridine ring contains a chromophore. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity. The use of fluorinated stationary phases can also be explored, as they may offer unique selectivity for fluorinated compounds.[1][2]
Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Materials:
-
Ethyl 2,3-difluoropyridine-4-carboxylate reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any impurities can be quantified against a reference standard if available.
II. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For Ethyl 2,3-difluoropyridine-4-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.
The Power of Multinuclear NMR in Fluorinated Heterocycles
The presence of fluorine atoms provides an additional NMR-active nucleus, ¹⁹F, which is 100% naturally abundant and highly sensitive.[8][9][10] ¹⁹F NMR spectra exhibit a wide chemical shift range, making them very sensitive to the local electronic environment. Furthermore, the coupling between ¹⁹F and both ¹H and ¹³C nuclei provides invaluable connectivity information. Analysis of these coupling constants helps to confirm the substitution pattern on the pyridine ring.
Experimental Protocol: NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary with a known reference compound can be used.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Ethyl group (CH₂): ~4.4 (quartet)
-
Ethyl group (CH₃): ~1.4 (triplet)
-
Pyridine ring (H-5): ~8.2 (doublet of doublets)
-
Pyridine ring (H-6): ~7.5 (doublet of doublets)
-
-
Causality: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The splitting patterns (coupling) arise from interactions with neighboring protons and fluorine atoms.
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl (C=O): ~163
-
Pyridine ring (C-2, C-3): ~150-160 (with C-F coupling)
-
Pyridine ring (C-4): ~120 (with C-F coupling)
-
Pyridine ring (C-5, C-6): ~115-140 (with C-F coupling)
-
Ethyl group (CH₂): ~62
-
Ethyl group (CH₃): ~14
-
-
Causality: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and fluorine atoms. The direct and through-space coupling with fluorine will result in splitting of the carbon signals, which is a key diagnostic feature.
¹⁹F NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm, referenced to CFCl₃):
-
F-2: ~-130 to -140
-
F-3: ~-145 to -155
-
-
Causality: The chemical shifts of the fluorine atoms are highly dependent on their position on the pyridine ring. The two fluorine atoms will appear as distinct signals and will likely show coupling to each other and to the adjacent ring protons. Combining computational chemistry with experimental data can aid in the precise assignment of these shifts.[11]
Data Interpretation: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The coupling constants (J values) from ¹H, ¹³C, and ¹⁹F NMR will confirm the connectivity of the atoms within the molecule. 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be used for definitive assignments.
III. Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Ionization Techniques and Fragmentation Patterns
For a molecule like Ethyl 2,3-difluoropyridine-4-carboxylate, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable to observe the molecular ion. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition. The fragmentation pattern observed in the mass spectrum will be characteristic of the molecule's structure, with likely losses of the ethyl group, the carboxylate group, and potentially fluorine atoms. The presence of fluorine can be an intrinsic tag for detecting such compounds in complex matrices.[12]
Experimental Protocol: Mass Spectrometric Analysis
Instrumentation:
-
A mass spectrometer equipped with an ESI or APCI source, coupled to an HPLC or a direct infusion pump. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be the expected molecular ion.
-
Expected m/z:
-
Molecular Formula: C₈H₇F₂NO₂
-
Exact Mass: 187.0445
-
[M+H]⁺: 188.0523
-
Data Interpretation: The high-resolution mass spectrum should confirm the elemental composition of the molecular ion to within a few parts per million (ppm). The fragmentation pattern can be analyzed to identify characteristic losses. For instance, the loss of an ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da) would be expected.
IV. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Vibrational Frequencies of Key Functional Groups
The FTIR spectrum of Ethyl 2,3-difluoropyridine-4-carboxylate will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The C=O stretch of the ester will be a prominent feature, as will the C-F and C-N stretching vibrations. The aromatic C=C and C-H stretching and bending vibrations of the pyridine ring will also be present.
Experimental Protocol: FTIR Analysis
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (ethyl group) |
| 1720-1740 | C=O stretching (ester) |
| 1600-1450 | Aromatic C=C and C=N ring stretching |
| 1300-1100 | C-O stretching (ester) and C-F stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Note: The C-F stretching vibrations can be complex and may overlap with other signals in the fingerprint region.
Data Interpretation: The presence of the characteristic absorption bands confirms the presence of the expected functional groups. The spectrum can be compared to a reference spectrum if available. The most important peaks for this molecule are the C-H stretching, C=C aromatic, and C=N vibrations.[13]
V. Elemental Composition Confirmation: Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound. This technique is fundamental for confirming the empirical and molecular formula.
Combustion Analysis for C, H, N and F
The standard method for determining the elemental composition of organic compounds is combustion analysis.[14] The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. For fluorine analysis, specific combustion and detection methods are required to handle the corrosive nature of the combustion products.
Experimental Protocol: Elemental Analysis
Instrumentation:
-
CHN elemental analyzer. A separate setup or a modified analyzer is required for fluorine determination.
Sample Preparation:
-
A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is required.
Expected Composition for C₈H₇F₂NO₂:
| Element | Theoretical Percentage |
| Carbon | 51.35% |
| Hydrogen | 3.77% |
| Nitrogen | 7.48% |
| Fluorine | 20.30% |
| Oxygen | 17.09% (by difference) |
Data Interpretation: The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula.
Logical Workflow for Characterization
A logical workflow ensures a comprehensive and efficient characterization of Ethyl 2,3-difluoropyridine-4-carboxylate.
Caption: Logical workflow for the analytical characterization.
Conclusion
The comprehensive characterization of Ethyl 2,3-difluoropyridine-4-carboxylate requires a multi-technique approach. HPLC is essential for purity assessment, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides definitive structural elucidation. Mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. Elemental analysis provides the final confirmation of the empirical formula. By following the detailed protocols and understanding the principles behind these techniques, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, in line with regulatory expectations such as those outlined by the ICH.[15][16][17][18][19]
References
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12336–12346. [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-12. [Link]
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McCord, J. P., Lu, Y., & Harynuk, J. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4238–4244. [Link]
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Bell, D. S. (2018). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 36(6), 382-393. [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. United States Pharmacopeia and National Formulary (USP-NF). [Link]
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Ponce, V. H. (2014). What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. [Link]
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Furuya, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry, 407(27), 8315-8324. [Link]
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Furuya, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
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Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR. ResearchGate. [Link]
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Mohler, F. L., & Wells, E. J. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 339-346. [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Gerig, J. T. (2001). Fluorine NMR. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
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Mazzarese, R. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Bell, D. S. (2018). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
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Li, Y., et al. (2018). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 23(10), 2593. [Link]
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McMasters, D. R. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]
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KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]
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Musijowski, J., et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. [Link]
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Motoyama, Y., et al. (2023). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Bhat, A. P., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(17), 12336–12346. [Link]
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United States Pharmacopeia. (2021). USP-NF <621> Chromatography. Scribd. [Link]
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Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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Welton, T., et al. (2004). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. [Link]
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Nesterov, D., et al. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Molecules, 28(13), 5123. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Application Note: High-Purity Isolation of Ethyl 2,3-difluoropyridine-4-carboxylate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2,3-difluoropyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on optimized flash column chromatography, ensuring the removal of common synthetic impurities and yielding the target compound with high purity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind procedural choices, and a self-validating system for achieving reproducible results.
Introduction: The Chromatographic Challenge
Ethyl 2,3-difluoropyridine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of fluorinated pyridines in active pharmaceutical ingredients. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Consequently, the efficient synthesis and, critically, the stringent purification of such intermediates are paramount to ensure the quality and efficacy of the final drug substance.
The primary challenge in the purification of Ethyl 2,3-difluoropyridine-4-carboxylate lies in its moderate polarity, conferred by the ester functional group and the nitrogen atom in the pyridine ring, which is further influenced by the electron-withdrawing fluorine atoms. This polarity profile necessitates a carefully selected chromatographic system to achieve adequate separation from both less polar starting materials and more polar by-products. This note details a robust method employing normal-phase flash column chromatography, a widely accessible and scalable technique.
Principle of Separation: Exploiting Polarity Differentials
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar analytes.
-
Mobile Phase: A non-polar solvent, such as hexane, is used as the base of the mobile phase, with a more polar solvent, like ethyl acetate, added to modulate the eluting strength.
-
Separation Mechanism: Compounds in the crude mixture are introduced onto the column and partition between the stationary and mobile phases.
-
Non-polar impurities will have minimal interaction with the silica gel and will be eluted quickly by the mobile phase.
-
Ethyl 2,3-difluoropyridine-4-carboxylate , with its moderate polarity, will exhibit a stronger interaction with the stationary phase and thus elute later.
-
Highly polar impurities will be strongly adsorbed onto the silica gel and will require a higher concentration of the polar mobile phase component to elute.
-
By gradually increasing the polarity of the mobile phase (gradient elution), a fine-tuned separation can be achieved, isolating the target compound in a high state of purity.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Optimization
Prior to scaling up to flash column chromatography, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This rapid and inexpensive technique provides a reliable prediction of the separation achievable on a column.
Protocol 3.1: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw an origin line approximately 1 cm from the bottom of the plate.[1]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the origin line. It is also advisable to spot the starting materials as standards, if available.
-
Developing the Chromatogram:
-
Prepare a series of developing chambers (beakers covered with a watch glass) containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Ensure the solvent level is below the origin line on the TLC plate.[1]
-
Place the spotted TLC plate into the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). The aromatic pyridine ring of the target compound should be UV active.
-
If necessary, use a chemical stain such as potassium permanganate for visualization.[2]
-
-
Analysis and Selection:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The ideal solvent system for column chromatography will yield an Rf value for the target compound of approximately 0.25-0.35 . This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
-
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude Ethyl 2,3-difluoropyridine-4-carboxylate. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Glassware | Chromatography column (~40 mm diameter), round-bottom flasks, collection tubes |
| Apparatus | Fume hood, rotary evaporator, TLC supplies |
| Crude Sample | ~1 g of crude Ethyl 2,3-difluoropyridine-4-carboxylate |
Column Packing
-
Slurry Packing (Recommended):
-
In a beaker, add approximately 40-60 g of silica gel to the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Stir to create a homogenous slurry.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading
-
Dry Loading (Recommended for optimal resolution):
-
Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Gradient Elution:
-
Begin eluting with a low-polarity mobile phase, as determined by TLC (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
-
Monitoring the Elution:
-
Monitor the fractions by TLC to identify which contain the purified product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Fractions containing only the spot corresponding to the Rf of the target compound should be combined.
-
Suggested Elution Gradient
| Solvent Ratio (Hexane:Ethyl Acetate) | Volume (mL) | Purpose |
| 95:5 | 200 | Elution of non-polar impurities |
| 90:10 | 400 | Elution of less polar impurities |
| 85:15 | 600 | Elution of Ethyl 2,3-difluoropyridine-4-carboxylate |
| 70:30 | 400 | Elution of more polar impurities |
Note: This is a representative gradient and should be adapted based on the results of the initial TLC analysis.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.[3]
-
The resulting residue is the purified Ethyl 2,3-difluoropyridine-4-carboxylate.
-
Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or GC-MS.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Sources
The Strategic Integration of Ethyl 2,3-difluoropyridine-4-carboxylate in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of an Active Pharmaceutical Ingredient (API). Among the vast arsenal of heterocyclic scaffolds, fluorinated pyridines have garnered significant attention due to their ability to modulate key drug-like properties. This application note delves into the utility of Ethyl 2,3-difluoropyridine-4-carboxylate as a strategic building block in the synthesis of complex APIs, with a particular focus on its application in the development of potent and selective kinase inhibitors.
Ethyl 2,3-difluoropyridine-4-carboxylate, a derivative of 2,3-difluoropyridine-4-carboxylic acid, offers a unique combination of reactive handles and inherent physicochemical properties that make it an attractive starting material for medicinal chemists. The presence of two fluorine atoms on the pyridine ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the molecule, all of which are desirable attributes in drug candidates.[1]
Physicochemical Properties and Synthetic Accessibility
The precursor, 2,3-Difluoropyridine-4-carboxylic acid, is a white crystalline powder with a melting point of 159-160 °C.[2][3][4] Its ethyl ester, Ethyl 2,3-difluoropyridine-4-carboxylate, can be readily synthesized through standard esterification procedures.
Table 1: Physicochemical Properties of 2,3-Difluoropyridine-4-carboxylic Acid [2][3][4]
| Property | Value |
| CAS Number | 851386-31-7 |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 159-160 °C |
| Boiling Point | 377.4 °C at 760 mmHg |
| Density | 1.535 g/cm³ |
The strategic placement of the fluorine atoms and the carboxylate group provides multiple avenues for synthetic elaboration, making it a versatile intermediate in the construction of complex molecular architectures.[2]
Application in the Synthesis of BET Bromodomain Inhibitors: The Case of GSK778
A compelling example of the utility of this building block is in the synthesis of selective inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are promising targets for the treatment of cancer and inflammatory diseases. GSK778 (also known as iBET-BD1) is a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins.[5][6] The synthesis of GSK778 and its analogs often involves the use of a fluorinated pyridine core to achieve the desired potency and selectivity.
While the direct synthesis of GSK778 from Ethyl 2,3-difluoropyridine-4-carboxylate is not explicitly detailed in publicly available literature, the structurally related 2,3-difluoropyridine-4-carboxylic acid serves as a key precursor. The general synthetic strategy involves the amidation of the carboxylic acid followed by further functionalization to construct the final imidazopyridine scaffold.
Protocol 1: Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate from 2,3-Difluoropyridine-4-carboxylic acid
This protocol describes a standard Fisher esterification method.
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,3-Difluoropyridine-4-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2,3-difluoropyridine-4-carboxylate.
-
If necessary, purify the product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Amide Coupling of 2,3-Difluoropyridine-4-carboxylic acid
This protocol outlines a general method for forming an amide bond, a key step in the synthesis of many APIs, including precursors to compounds like GSK778.
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Desired amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Difluoropyridine-4-carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add the desired amine (1.0-1.2 eq), the coupling agent (e.g., HATU, 1.1 eq), and the organic base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
Logical Workflow for API Synthesis utilizing the Difluoropyridine Scaffold
The following diagram illustrates a generalized workflow for the synthesis of complex heterocyclic APIs, such as kinase inhibitors, starting from 2,3-difluoropyridine-4-carboxylic acid.
Caption: Generalized synthetic workflow for APIs from 2,3-difluoropyridine-4-carboxylic acid.
Conclusion
Ethyl 2,3-difluoropyridine-4-carboxylate and its parent carboxylic acid are valuable and versatile building blocks in medicinal chemistry. Their unique electronic properties and multiple reaction sites allow for the efficient construction of complex, biologically active molecules. The strategic incorporation of the 2,3-difluoropyridine moiety, as exemplified by its relevance to the synthesis of advanced kinase inhibitors, underscores its importance in the development of next-generation therapeutics. The protocols provided herein offer a foundational guide for researchers and drug development professionals to leverage the potential of this important synthetic intermediate.
References
-
Alfa Chemistry. 2,3-Difluoropyridine-4-carboxylic acid. [Link]
- Hu, T., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Zheng, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
- Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). International Journal of Molecular Sciences, 24(8), 7475.
- Guzik, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1500.
- Tanga, M. J., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Organic Letters, 17(20), 5092-5095.
- K Z, Z., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5173.
- Joshi, K. C., Pathak, V. N., & Sharma, S. (1985). FACILE SYNTHESIS OF FLUORINE CONTAINING IMIDAZO(1,2‐A)PYRIDINES, PYRAZOLO(5,1‐A)IMIDAZOLES AND 2‐IMINOARYLAZOTHIAZOLES THROUGH α‐OXO‐N‐ARYL‐α‐ARYLETHANEHYDRAZONOYL BROMIDES.
- Borisov, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(20), 15336-15354.
-
Chemcd. 2,3-Difluoropyridine-4-carboxylic acid(851386-31-7 ). [Link]
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
- United States Patent US10519164B2. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
- Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 163-167.
-
Apicule. Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161798-03-4) API Intermediate Manufacturers. [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: A Guide to Solid-Phase Synthesis of Pyrimidine Derivatives from Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Solid-phase synthesis (SPS) offers a streamlined and efficient alternative to traditional solution-phase methods for creating libraries of these valuable compounds, facilitating rapid purification and automation.[2] This guide provides a detailed exploration of the solid-phase synthesis of pyrimidine derivatives, with a specific focus on strategies commencing with resin-bound carboxylates. We will delve into the underlying principles, key experimental considerations, and provide step-by-step protocols for successful synthesis.
Introduction: The Significance of Pyrimidines and the Advantages of Solid-Phase Synthesis
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in nucleic acids.[1] Their diverse biological activities have made them privileged structures in drug discovery, with applications as anticancer, antiviral, and antimicrobial agents.[3][4]
Traditional solution-phase synthesis of pyrimidine libraries can be laborious and time-consuming, often requiring tedious purification steps after each reaction. Solid-phase synthesis (SPS) circumvents many of these challenges.[2] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily washed away, simplifying the entire process.[2] This approach is particularly amenable to the construction of large combinatorial libraries, which are invaluable in the early stages of drug discovery.[2]
This document will focus on synthetic routes that utilize a carboxylate as the initial point of attachment to the solid support. This strategy offers a versatile entry point for constructing a wide array of substituted pyrimidines.
The Strategic Framework: Key Components of Solid-Phase Pyrimidine Synthesis
The successful solid-phase synthesis of pyrimidines hinges on the careful selection of three key components: the solid support (resin), the linker, and the synthetic route.
The Solid Support: The Insoluble Scaffold
The solid support provides the insoluble matrix upon which the synthesis is performed. Polystyrene resins, often cross-linked with divinylbenzene, are the most common choice due to their chemical stability and good swelling properties in a variety of organic solvents.[5] The choice of resin can influence reaction kinetics and the accessibility of reactive sites.[6]
The Linker: The Crucial Connection
The linker is a chemical moiety that connects the initial carboxylate-containing molecule to the solid support.[6] Its design is critical, as it must be stable to the reaction conditions employed during the synthesis but readily cleavable at the final step to release the desired pyrimidine derivative into solution.[6][7]
For anchoring carboxylic acids, several linkers are commonly employed:
-
Wang Resin: This is a widely used support for attaching carboxylic acids.[8] The ester linkage formed is stable to a range of reaction conditions but can be cleaved with strong acids like trifluoroacetic acid (TFA).[8]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the final product under very mild acidic conditions, which is beneficial for sensitive molecules.[9] It is particularly useful for protecting the C-terminal carboxylic acid during synthesis.[9]
-
Rink Amide Resin: While primarily used for the synthesis of peptide amides, this resin can be adapted for anchoring carboxylic acids.[10] The linkage is cleaved under acidic conditions to yield a primary amide.[6][8]
The choice of linker dictates the final functionality at the point of attachment and the conditions required for cleavage.
Synthetic Strategies: Building the Pyrimidine Core
Several synthetic strategies can be employed to construct the pyrimidine ring on a solid support starting from an anchored carboxylate. A prominent and versatile method is the Biginelli reaction.
The Biginelli Reaction: This is a one-pot, three-component condensation reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[11] This reaction is catalyzed by acids and is highly effective for the synthesis of dihydropyrimidinones.[11][12][13][14]
Workflow and Methodologies
The following sections provide a detailed workflow and step-by-step protocols for the solid-phase synthesis of pyrimidine derivatives using a carboxylate-anchored strategy.
General Workflow
The overall process can be visualized as a cycle of sequential reactions and washing steps, culminating in the cleavage and purification of the final product.
Sources
- 1. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. youtube.com [youtube.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and achieve higher yields.
Ethyl 2,3-difluoropyridine-4-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a difluoro-substituted pyridine ring, offers unique reactivity for creating complex molecules.[1] The successful and high-yield synthesis of this compound is therefore a critical step in many drug discovery and development pipelines.
This guide is structured to provide practical, experience-based solutions to common challenges encountered during the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that may arise during the esterification of 2,3-Difluoropyridine-4-carboxylic acid to produce Ethyl 2,3-difluoropyridine-4-carboxylate.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (2,3-Difluoropyridine-4-carboxylic acid).
-
The isolated yield of the desired ester is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The esterification reaction is an equilibrium process. Insufficient reaction time or inadequate temperature will prevent the reaction from reaching completion. | 1. Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Continue heating until the starting material is consumed. 2. Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the reflux temperature. Ensure the solvent and reagents are stable at the higher temperature. |
| Insufficient Catalyst | Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. An insufficient amount of catalyst will result in a slow or incomplete reaction. | 1. Optimize Catalyst Loading: The typical catalyst loading is 1-5 mol%. If the reaction is slow, consider increasing the catalyst amount incrementally. 2. Choice of Catalyst: While sulfuric acid is common, other catalysts like thionyl chloride (SOCl₂) can be used to first form the more reactive acyl chloride in situ. |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left and reducing the yield. Water can be introduced from wet solvents, reagents, or glassware. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous ethanol and a freshly opened or properly stored acid catalyst. 2. Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, driving the equilibrium towards the product. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and product.
-
NMR or LC-MS analysis of the crude product indicates the presence of unexpected signals or masses.
Possible Side Reactions & Mitigation Strategies:
| Side Reaction | Mechanism | Prevention and Mitigation |
| Pyridine Ring Protonation | The basic nitrogen atom of the pyridine ring can be protonated by the strong acid catalyst. This can potentially reduce the reactivity of the carboxylic acid group. | While unavoidable with strong acid catalysts, using a slight excess of the acid catalyst can ensure sufficient protons are available to catalyze the esterification. |
| Decomposition at High Temperatures | Fluorinated aromatic compounds can be susceptible to decomposition or side reactions at elevated temperatures over extended periods. | Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. Once the reaction is complete, proceed with the workup promptly. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during aqueous workup.
-
The product is difficult to crystallize.
-
Co-elution of impurities during column chromatography.
Solutions:
-
Workup:
-
After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2]
-
To break emulsions, add a small amount of brine (saturated NaCl solution).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.[4]
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate?
The most direct precursor is 2,3-Difluoropyridine-4-carboxylic acid (CAS No. 851386-31-7).[1] This is a stable, white crystalline powder that is commercially available.[1]
Q2: What are the key physical and chemical properties of the starting material, 2,3-Difluoropyridine-4-carboxylic acid?
| Property | Value |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 159-160 °C |
| Boiling Point | 377.4 °C at 760 mmHg |
| Density | 1.535 g/cm³ |
Source:[1]
Q3: What is a standard protocol for the esterification of 2,3-Difluoropyridine-4-carboxylic acid?
A common and effective method is the Fischer esterification. A detailed protocol is provided below.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase of ethyl acetate and hexanes (e.g., 3:7 v/v). The carboxylic acid starting material will have a lower Rf value (more polar) than the ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, LC-MS can be used.
Q5: What are the safety precautions for this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate from 2,3-Difluoropyridine-4-carboxylic acid.
Reaction Scheme:
Caption: Fischer esterification of 2,3-Difluoropyridine-4-carboxylic acid.
Materials:
-
2,3-Difluoropyridine-4-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-Difluoropyridine-4-carboxylic acid (1.0 eq).
-
Add a sufficient amount of anhydrous ethanol to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid).
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Stir until CO₂ evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Ethyl 2,3-difluoropyridine-4-carboxylate.
References
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Arkat USA, Inc. (n.d.). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,3-Difluoropyridine-4-carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
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- 3. Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. For researchers, medicinal chemists, and professionals in drug development, the introduction of fluorine into heterocyclic scaffolds is a powerful strategy for modulating physicochemical and pharmacological properties. However, this structural modification frequently introduces significant hurdles in downstream purification processes.[1][2][3]
This guide is designed to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the underlying principles of common purification techniques and offer robust troubleshooting strategies to enhance the purity, yield, and efficiency of your work.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Purification
This section addresses fundamental questions that form the basis of a rational purification strategy for fluorinated heterocyclic compounds.
Q1: Why are fluorinated heterocyclic compounds often difficult to purify?
A1: The challenges in purifying these compounds stem from the unique physicochemical properties imparted by fluorine atoms.[1] Fluorine is the most electronegative element, and its incorporation can drastically alter a molecule's polarity, boiling point, solubility, and intermolecular interactions. Key difficulties include:
-
Altered Polarity: Fluorine's high electronegativity can create strong dipoles, yet the overall polarity of a molecule might not increase as expected due to the symmetrical arrangement of fluorine atoms or the molecule's overall shape. This can lead to unexpected elution behavior in chromatography.
-
High Volatility: The presence of multiple fluorine atoms can lead to weak intermolecular forces, resulting in low boiling points and high vapor pressures. This increases the risk of sample loss during solvent evaporation and handling.[4]
-
Similar Polarities of Analogs: Synthetic reactions often produce a mixture of regioisomers or compounds with varying degrees of fluorination. These closely related structures can have very similar polarities, making chromatographic separation particularly challenging.[4]
-
Chemical Inertness: The strength of the carbon-fluorine bond contributes to the chemical stability of these compounds.[5] While beneficial for in vivo applications, this inertness can sometimes result in incomplete reactions, leading to complex mixtures of starting materials, intermediates, and the final product that are difficult to separate.[4]
Q2: How do I choose the most appropriate primary purification technique for my fluorinated heterocyclic compound?
A2: The selection of a primary purification method is dictated by the physical and chemical properties of your target compound and the nature of the impurities. A logical approach to this selection is outlined in the workflow below.
Caption: Decision workflow for selecting a primary purification technique.
Q3: What is "fluorous chemistry," and how can it simplify purification?
A3: Fluorous chemistry leverages the principle of "like-dissolves-like."[5] Highly fluorinated molecules, or those with a "fluorous tail" (e.g., a perfluoroalkyl chain), exhibit preferential solubility in fluorous solvents (e.g., perfluorohexane) and are poorly soluble in common organic solvents. This unique partitioning behavior can be exploited for purification:
-
Fluorous Solid-Phase Extraction (F-SPE): A crude reaction mixture can be passed through a silica plug with a bonded fluorous phase. The fluorous-tagged compound is retained, while non-fluorinated impurities are washed away with an organic solvent. The desired compound is then eluted with a fluorous solvent.
-
Fluorous Liquid-Liquid Extraction (F-LLE): A reaction can be performed on a substrate with a fluorous tag. The reaction mixture is then partitioned between a fluorous solvent and a standard organic solvent. The fluorous-tagged product selectively moves into the fluorous phase, simplifying separation.
This strategy is particularly powerful for multi-step syntheses, as it allows for rapid and efficient purification at each stage.[5][6]
Part 2: Troubleshooting Guides - Tackling Common Purification Problems
This section provides detailed troubleshooting for specific issues encountered during the purification of fluorinated heterocyclic compounds.
Chromatography Troubleshooting
Issue 1: Poor Separation or Co-elution of Compound and Impurities in Flash/Column Chromatography
-
Symptom: Your target compound elutes with one or more impurities, resulting in broad or overlapping peaks.
-
Causality and Solution:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving your compound from structurally similar impurities.
-
Action: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). If a standard hexane/ethyl acetate system fails, consider alternatives with different selectivities, such as dichloromethane/methanol or toluene/acetone. For basic heterocycles that streak on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can neutralize acidic sites on the silica surface and improve peak shape.[7]
-
-
Column Overloading: The amount of crude material applied to the column exceeds its separation capacity.
-
Action: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[7] If you need to purify a larger quantity, increase the column diameter, not just the length.
-
-
Sample Volatility: Low-boiling point compounds can evaporate from the top of the column, leading to band broadening and poor resolution.[4]
-
Action: Adapt your flash chromatography setup. (See Protocol 1).
-
-
Protocol 1: Adapting Flash Chromatography for Volatile Fluorinated Compounds
-
Column Temperature: If possible, cool the column using a jacketed column connected to a recirculating chiller. This reduces the vapor pressure of the compound.
-
Solvent Pre-cooling: Pre-cool the mobile phase before it enters the column.
-
Loading Technique: Dissolve the crude material in a minimal amount of a non-volatile solvent or adsorb it onto a small amount of silica gel ("dry loading") to prevent it from evaporating from the top of the column.
-
Flow Rate: Use a slightly higher flow rate to minimize the residence time of the compound on the column.
-
Fraction Collection: Collect fractions into tubes containing a small amount of a high-boiling point "keeper" solvent to prevent evaporation of the purified compound.
Issue 2: The Compound is Highly Polar and Does Not Elute from the Silica Gel Column
-
Symptom: Your compound remains at the top of the column even with a highly polar mobile phase (e.g., 100% ethyl acetate or 10% methanol in dichloromethane).
-
Causality and Solution:
-
Strong Interaction with Silica: The compound may be too polar for the silica gel stationary phase.
-
Action: Switch to a more polar mobile phase, such as a gradient of methanol in dichloromethane up to 20-30%. If this is still ineffective, consider using a different stationary phase. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent alternative for highly polar compounds.
-
-
Recrystallization Troubleshooting
Issue 1: Low Recovery of Crystalline Product
-
Symptom: After cooling the solution, very little or no crystalline product is obtained.
-
Causality and Solution:
-
Excessive Solvent: Too much hot solvent was used to dissolve the compound.[7]
-
Action: In the future, use the minimum amount of hot solvent necessary for complete dissolution. For the current batch, carefully evaporate some of the solvent from the mother liquor and attempt a second recrystallization.[7]
-
-
High Solubility in Cold Solvent: The compound has significant solubility in the chosen solvent even at low temperatures.[7]
-
Action: Cool the flask in an ice bath or refrigerator to maximize crystal formation. If recovery is still low, consider a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble).[7]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Symptom: Upon cooling, the compound separates as a liquid layer instead of forming solid crystals.
-
Causality and Solution:
-
Supersaturation or Rapid Cooling: The solution is too concentrated, or it was cooled too quickly.
-
Action: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly at room temperature. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization. Adding a "seed crystal" of the pure compound can also initiate crystallization.[7]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Action: If slow cooling and seeding do not work, the compound may require further purification by another method, such as chromatography, before a successful recrystallization can be achieved.
-
-
Distillation Troubleshooting
Issue 1: Significant Sample Loss During Distillation
-
Symptom: The recovery of the distilled product is much lower than expected.
-
Causality and Solution:
-
High Volatility: The fluorinated compound has a very low boiling point.
-
Action: Ensure your distillation apparatus is well-sealed. For highly volatile compounds, use a Kugelrohr apparatus, which minimizes the path length between the distillation flask and the collection flask.[4] Employing an efficient condenser and a cold trap with a dry ice/acetone or liquid nitrogen bath is crucial to prevent the loss of volatile product.[4]
-
-
Part 3: Advanced and Orthogonal Purification Strategies
Sometimes, a single purification technique is insufficient. Orthogonal strategies, which separate compounds based on different chemical or physical principles, are often necessary.
Q4: My compound is still impure after flash chromatography. What should I do next?
A4: An orthogonal purification method is recommended. The choice of the next step depends on the nature of the remaining impurities.
Caption: Orthogonal purification strategy selection.
Q5: When should I consider Supercritical Fluid Chromatography (SFC)?
A5: SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8] It is a hybrid of gas and liquid chromatography and offers several advantages for the purification of fluorinated heterocyclic compounds:
-
Separation of Chiral Compounds: SFC is highly effective for the separation of enantiomers.
-
Purification of Apolar Compounds: It is well-suited for less polar compounds that may be difficult to separate by reversed-phase HPLC.
-
Speed and "Green" Chemistry: SFC is often faster than HPLC, and the use of CO2 reduces solvent consumption.
SFC can be used for both analytical and preparative scale purifications.[8][9]
Data Summary Table
| Purification Technique | Best Suited For | Key Advantages | Common Challenges for Fluorinated Compounds |
| Flash Chromatography | General purpose purification of solid and non-volatile liquid compounds.[4] | Scalable, versatile, widely available. | Co-elution of similar polarity compounds, sample volatility leading to band broadening.[4][7] |
| Preparative HPLC | High-resolution purification of small to medium quantities. | Excellent resolving power for difficult separations. | High solvent consumption, potential for compound degradation under high pressure. |
| Recrystallization | Purification of solid compounds.[10] | Can provide very high purity material, scalable. | "Oiling out," low recovery, finding a suitable solvent system.[7] |
| Distillation | Purification of volatile liquids with different boiling points.[4][11] | Effective for removing non-volatile impurities, scalable. | Sample loss of highly volatile compounds, formation of azeotropes.[4] |
| Supercritical Fluid Chromatography (SFC) | Chiral separations, purification of apolar to moderately polar compounds.[8] | Fast, reduced organic solvent usage, high efficiency.[8] | Requires specialized equipment, solubility of highly polar compounds can be limited. |
| Fluorous SPE/LLE | Compounds tagged with a fluorous moiety. | Simplifies purification, especially in multi-step synthesis.[5] | Requires synthesis of fluorous-tagged starting materials. |
References
- Technical Support Center: Purification of Volatile Fluorinated Compounds - Benchchem. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents.
- Does Distilling Water Remove Fluoride? - CO-Z. (2025, December 12).
- Purification of Fluorine by Distillation - SciSpace. (n.d.).
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021, July 14).
- Fluorinated Heterocycles - ResearchGate. (2025, August 10).
- Organofluorine chemistry - Wikipedia. (n.d.).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies. (n.d.).
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC - NIH. (2015, August 19).
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. selerity.com [selerity.com]
- 10. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 11. cozpalace.com [cozpalace.com]
Technical Support Center: A Scientist's Guide to Optimizing Pyridine Ring Fluorination
Welcome to the technical support hub dedicated to the nuanced art and science of fluorinating pyridine rings. This resource is meticulously crafted for researchers, medicinal chemists, and drug development professionals who grapple with the unique challenges of introducing fluorine into pyridine scaffolds. The inherent electron-deficient nature of the pyridine ring, governed by its electronegative nitrogen, sets it apart from other aromatic systems, demanding specialized strategies for successful fluorination. This guide offers a deep dive into troubleshooting common experimental hurdles, answers frequently asked questions, and provides robust, field-tested protocols to empower your research and development endeavors.
The Core Challenge: Understanding Pyridine's Reactivity
The pyridine ring's electronic landscape is dominated by the nitrogen atom, which withdraws electron density, rendering the ring electron-deficient.[1] This deactivation makes it a poor substrate for classical electrophilic aromatic substitution. Consequently, nucleophilic aromatic substitution (SNAr) is often the go-to strategy, but this too is fraught with challenges. The basicity of the pyridine nitrogen can lead to undesired interactions with reagents and catalysts, further complicating the reaction landscape. This guide will navigate these complexities, offering solutions from traditional methodologies to cutting-edge catalytic systems.
Part 1: Troubleshooting and FAQs
This section is designed to be your first point of reference when experiments don't go as planned. We address specific, real-world problems with causal explanations and actionable solutions.
Issue 1: My SNAr Fluorination of a Chloropyridine is Stalling, Resulting in Low or No Product Conversion.
Question: I'm attempting to fluorinate a chloropyridine using potassium fluoride, but the reaction is yielding minimal product. What are the probable causes, and how can I significantly improve my conversion rate?
Answer:
This is a frequently encountered obstacle in pyridine fluorination. The success of an SNAr reaction hinges on both the substrate's reactivity and the precise reaction conditions. Let's dissect the potential culprits and their remedies:
-
Inadequate Ring Activation: For a nucleophilic attack by the fluoride ion to be favorable, the pyridine ring must be sufficiently electron-deficient. The position of the leaving group (like -Cl, -Br, or -NO₂) is paramount. The presence of electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group is critical for stabilizing the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[2] Without this electronic assistance, the reaction will be sluggish at best.
-
Solutions:
-
Substrate Re-evaluation: If synthetically feasible, consider introducing a potent EWG (e.g., -NO₂, -CN) at the ortho or para position to your leaving group.
-
Strategic Pivot: If modifying the substrate is not an option, a different fluorination approach is warranted. For electron-rich pyridines, electrophilic fluorination might be a better choice. Alternatively, transition-metal-catalyzed methods can be effective for less activated systems.[3]
-
-
-
Fluoride Source Insolubility: Potassium fluoride (KF) has limited solubility in common aprotic polar solvents such as DMSO and DMF, especially at lower temperatures. If the fluoride ions are not effectively solvated, they are not available to participate in the reaction.
-
Solutions:
-
High-Surface-Area KF: Utilize spray-dried KF, which offers a larger surface area and enhanced reactivity.
-
Phase-Transfer Catalysis: Incorporate a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium chloride, TBAC) or a crown ether (e.g., 18-crown-6).[4][5] These agents effectively shuttle the fluoride anion from the solid phase into the organic reaction medium.[4][5]
-
Alternative Fluoride Reagents: Explore more soluble fluoride sources. Cesium fluoride (CsF) is a common alternative, though more expensive.[6] Anhydrous tetrabutylammonium fluoride (TBAF) is highly reactive and soluble but is notoriously hygroscopic, and the presence of water can be detrimental.[7]
-
-
-
Sub-Optimal Reaction Conditions: SNAr reactions on electron-deficient rings often demand forcing conditions, including high temperatures (frequently exceeding 150 °C) and prolonged reaction times.[6]
-
Solutions:
-
Temperature Elevation: Cautiously increase the reaction temperature, while monitoring for any signs of starting material or product decomposition.
-
Extended Reaction Duration: If you observe partial conversion, extending the reaction time may be all that is needed to drive the reaction to completion. Regular monitoring by TLC or LC-MS is crucial.
-
-
Workflow for Diagnosing Low SNAr Conversion
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Ethyl 2,3-difluoropyridine-4-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2,3-difluoropyridine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this valuable fluorinated pyridine intermediate. Fluorinated heterocycles are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis often presents unique difficulties.[1][2][3] This document provides expert-driven insights and practical, step-by-step solutions to overcome these hurdles, ensuring a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Ethyl 2,3-difluoropyridine-4-carboxylate?
A1: The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate typically involves a multi-step sequence. While various proprietary methods exist, a common academic approach involves the direct C-H fluorination of a suitable pyridine precursor.[1][4] Methods using potent fluorinating agents like Silver(II) fluoride (AgF₂) have been developed for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom.[1][2][5] The synthesis often starts from a commercially available substituted pyridine, followed by fluorination and subsequent functional group manipulations to install the ethyl carboxylate at the 4-position.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges in scaling up production include:
-
Controlling Selectivity: Direct fluorination can lead to a mixture of regioisomers, complicating purification. Achieving high selectivity for the 2 and 3 positions is critical.[5]
-
Managing Reaction Energetics: Fluorination reactions can be highly exothermic. Proper thermal management is essential to prevent runaway reactions and ensure safety, especially at a larger scale.
-
Handling Hazardous Reagents: Many fluorinating agents are hazardous, corrosive, and moisture-sensitive, requiring specialized handling procedures and equipment.[4][6][7]
-
Product Purity and Isolation: The final product's purity is paramount for its use in drug development. Removing residual catalysts, solvents, and side-products can be challenging, often requiring multiple purification steps like chromatography, which can be difficult to scale.[4][8]
-
Moisture Sensitivity: The presence of water can lead to the hydrolysis of the ester group, forming the corresponding carboxylic acid (2,3-Difluoropyridine-4-carboxylic acid), which is a common impurity.[4][9][10]
Q3: What are the critical process parameters (CPPs) to monitor during the reaction?
A3: Key parameters to monitor closely are:
-
Temperature: Strict temperature control is vital for managing the reaction rate and minimizing side reactions.
-
Reagent Addition Rate: Slow, controlled addition of the fluorinating agent can help manage the exotherm.
-
Water Content: The reaction must be conducted under anhydrous conditions to prevent hydrolysis and deactivation of certain reagents.[4] Karl-Fischer titration should be used to verify the dryness of solvents and starting materials.[4]
-
Reaction Progress: In-process controls (IPCs) using techniques like HPLC or GC-MS are crucial to track the consumption of starting material and the formation of the desired product and impurities.
Q4: What are the essential safety precautions for handling fluorinating agents?
A4: Safety is paramount. When working with agents like AgF₂ or other N-F type reagents, always:
-
Work in a certified, high-performance fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves made of nitrile or neoprene (not latex).[11]
-
Ensure that an emergency shower and eyewash station are immediately accessible.
-
Have appropriate quenching agents and emergency response materials, such as calcium gluconate gel for potential HF exposure, readily available.[6]
-
Keep all reagents and reaction vessels tightly sealed to protect from atmospheric moisture.[11] Fluorinating agents like AgF₂ can fume in moist air and should be weighed quickly.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of Ethyl 2,3-difluoropyridine-4-carboxylate.
Problem 1: Low Yield and Incomplete Conversion
Q: My reaction stalls, and I'm observing low yields of the desired product. What are the potential causes and how can I fix this?
A: Low yields are often traced back to reagent quality, reaction conditions, or insufficient reaction time.
Causality & Solutions:
-
Moisture Contamination: This is a primary culprit. Fluorinating agents can be deactivated by water, and the ester functional group is susceptible to hydrolysis.
-
Inactive Fluorinating Agent: The fluorinating agent may have degraded due to improper storage or handling. For example, AgF₂ is a black solid that turns yellow/brown upon prolonged exposure to air and should be discarded if discolored.[4]
-
Solution: Purchase fresh reagents from a reputable supplier. Store them under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, away from light and moisture.
-
-
Insufficient Temperature or Time: The reaction may require more energy or a longer duration to reach completion, especially at a larger scale where mixing may be less efficient.
-
Solution: Monitor the reaction progress using HPLC or TLC. If the reaction has stalled, consider incrementally increasing the temperature by 5-10 °C. If that is not effective, extend the reaction time, continuing to monitor until the starting material is consumed.
-
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, causing side reactions or incomplete conversion.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mass transfer and a homogenous reaction mixture.
-
Problem 2: Formation of Key Impurities
Q: My final product is contaminated with significant levels of 2,3-Difluoropyridine-4-carboxylic acid and/or regioisomers. How can I minimize these impurities?
A: The formation of these impurities points to issues with moisture control and reaction selectivity.
Causality & Solutions:
-
Hydrolysis to Carboxylic Acid: The presence of water during the reaction or, more commonly, during the aqueous workup, can hydrolyze the ethyl ester to the corresponding carboxylic acid.[9][10]
-
Solution (Reaction): As stated above, maintain strictly anhydrous conditions throughout the reaction.
-
Solution (Workup): Minimize the duration of the aqueous workup. Use a buffered or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) for washes to neutralize any acid that might catalyze hydrolysis, but avoid strong bases which can promote saponification. Ensure the organic layer is thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
-
-
Poor Regioselectivity: The fluorination of substituted pyridines can be difficult to control, leading to fluorination at undesired positions on the ring.[5] The electronic properties of the substituents heavily influence the site of fluorination.[5]
-
Solution: The choice of fluorinating agent and solvent can significantly impact selectivity. For C-H fluorination with agents like AgF₂, acetonitrile is a common solvent.[4] It may be necessary to revisit the synthetic strategy. Protecting groups or a different order of synthetic steps might be required to direct the fluorination to the desired positions.
-
| Impurity | Probable Cause | Mitigation Strategy |
| 2,3-Difluoropyridine-4-carboxylic acid | Moisture during reaction or workup | Use anhydrous solvents; minimize contact time with aqueous solutions during workup; use a mild base (e.g., NaHCO₃) for neutralization. |
| Regioisomers (e.g., 2,5- or 3,4-difluoro) | Lack of directing effect during fluorination | Re-evaluate fluorinating agent and solvent system; consider a multi-step synthesis with directing groups to control regiochemistry.[5] |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time/temperature; ensure reagent quality and stoichiometry. |
Problem 3: Difficulties in Product Isolation and Purification
Q: I'm struggling to purify the final product. Column chromatography is not efficient at scale, and distillation results in decomposition. What are my options?
A: Purification is a common bottleneck in scaling up. Fluorinated pyridines can have similar polarities to their precursors, making separation difficult.[8]
Causality & Solutions:
-
Inefficient Chromatography: Silica gel chromatography, while effective at the lab scale, is often costly and impractical for large quantities.[4]
-
Solution 1 (Modified Workup): The basicity of the pyridine nitrogen changes upon fluorination.[8] This property can be exploited. An acidic wash (e.g., with dilute HCl) can sometimes selectively protonate and extract the more basic starting material or byproducts into the aqueous layer, leaving the less basic fluorinated product in the organic phase. Careful pH control is essential to avoid hydrolyzing the ester.
-
Solution 2 (Crystallization/Recrystallization): This is often the most scalable purification method. Experiment with a variety of solvent/anti-solvent systems (e.g., heptane/ethyl acetate, isopropanol/water, toluene/heptane) to induce crystallization of the desired product. Seeding with a small amount of pure product can facilitate this process.
-
Solution 3 (Distillation): If the product is thermally labile, consider vacuum distillation at the lowest possible temperature to minimize decomposition. A short-path distillation apparatus can be effective.
-
Experimental Protocols & Workflows
Protocol: Anhydrous Reaction Setup
This protocol ensures the rigorous exclusion of moisture, which is critical for success.
-
Glassware Preparation: All glassware (reactor, dropping funnel, condenser) must be disassembled, cleaned, and dried in an oven at >120 °C for at least 4 hours.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Inert Atmosphere: Once assembled and cooled, maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler to monitor the gas flow.
-
Solvent Transfer: Transfer anhydrous solvents directly from a sealed commercial bottle or a solvent purification system via cannula or a dry syringe.
-
Reagent Addition: Add solid reagents that are not moisture-sensitive first. Add moisture-sensitive reagents, like the fluorinating agent, under a strong flow of inert gas. Liquid reagents should be added via a dry syringe or dropping funnel.
Workflow Diagram: Troubleshooting Low Yield
Diagram: General Synthetic Pathway & Impurity Formation
References
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(32). [Link]
-
Lee, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
-
Patt, W. C., & Levin, J. I. (1990). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 69, 231. [Link]
-
Cecon, D. S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Lee, Y., et al. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Anonymous. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. BLKChemical. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 1971-1981. [Link]
-
Singh, P., et al. (2014). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
D'Andrea, S. V., et al. (1995). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Bioorganic & Medicinal Chemistry Letters, 5(13), 1375-1380. [Link]
-
Cerdan, S., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Techniques for removing impurities from crude Ethyl 2,3-difluoropyridine-4-carboxylate
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude Ethyl 2,3-difluoropyridine-4-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your experiments.
Introduction
Ethyl 2,3-difluoropyridine-4-carboxylate is a key building block in medicinal chemistry, valued for the unique electronic properties conferred by its difluorinated pyridine ring.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities can lead to side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).[3] This guide addresses the common challenges encountered during its purification, providing validated strategies to ensure the high quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 2,3-difluoropyridine-4-carboxylate?
A1: The impurity profile is largely dependent on the synthetic route. However, for the common synthesis involving the esterification of 2,3-difluoropyridine-4-carboxylic acid, the primary impurities are predictable.[4]
| Impurity Type | Chemical Name | Origin | Key Characteristics & Removal Strategy |
| Acidic Impurity | 2,3-difluoropyridine-4-carboxylic acid | Incomplete esterification reaction. | Acidic. Can be readily removed via a basic aqueous wash (e.g., NaHCO₃ solution) during liquid-liquid extraction.[5] |
| Starting Materials | Precursors to the pyridine ring | Carry-over from the synthesis of the carboxylic acid starting material. | Polarity can vary widely. Often addressed by column chromatography or recrystallization. |
| Solvent Residue | e.g., Ethanol, Toluene, DMF | Solvents used during the reaction or initial work-up.[6] | High volatility solvents are typically removed under reduced pressure. High-boiling solvents like DMF may require aqueous washes or azeotropic distillation.[7][8] |
| Side-Products | e.g., Isomeric carboxylates, over-alkylation products | Non-selective reactions or degradation. | Often have similar polarity to the desired product, necessitating careful column chromatography for removal.[9] |
Q2: How can I quickly assess the purity of my crude and purified product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a fluorescent-backed silica plate (e.g., Silica Gel 60 F₂₅₄) and visualize under UV light (254 nm). The pyridine ring is an excellent UV chromophore. A single spot indicates high purity, while multiple spots necessitate further purification. For quantitative analysis, HPLC and ¹H NMR are the standards.
Q3: What are the primary purification strategies for this compound?
A3: A multi-step approach is often best.
-
Liquid-Liquid Extraction: An initial acid-base extraction is highly effective for removing the primary acidic impurity, 2,3-difluoropyridine-4-carboxylic acid.[10][11]
-
Column Chromatography: This is the workhorse method for separating non-acidic impurities with different polarities from your target compound.[12]
-
Recrystallization: This is the final polishing step to achieve high crystalline purity, provided a suitable solvent system can be identified.[13]
Q4: Are there any stability concerns with Ethyl 2,3-difluoropyridine-4-carboxylate during purification?
A4: Fluorinated heterocyclic compounds generally exhibit high thermal and chemical stability.[14] The ester group is stable to neutral and mildly acidic or basic conditions used in standard work-ups. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis back to the carboxylic acid. Dihydropyridine derivatives are known to be sensitive to temperature and humidity, but fully aromatic pyridines like this one are significantly more robust.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification, providing potential causes and validated solutions.
Problem 1: Significant acidic impurity (2,3-difluoropyridine-4-carboxylic acid) remains after initial work-up.
-
Scenario: Your ¹H NMR shows a broad singlet corresponding to the carboxylic acid proton, and TLC shows a baseline spot that streaks.
-
Root Cause: The primary acidic impurity was not effectively removed. This is common if only a water wash was performed without adjusting the pH.
-
Solution: Implement a rigorous acid-base liquid-liquid extraction workflow. The goal is to deprotonate the acidic impurity with a mild base, making it water-soluble, while the neutral ester product remains in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times.
-
Causality: The NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~3-4) to its highly polar sodium salt, but not strong enough to hydrolyze the ester.[5] This salt is sequestered into the aqueous layer.
-
Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
-
Neutral Wash: Wash the organic layer once with water, followed by a wash with saturated aqueous NaCl (brine).
-
Causality: The water wash removes residual NaHCO₃, and the brine wash helps to break any emulsions and reduces the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Run a TLC of the resulting material against the crude starting material. The baseline spot corresponding to the acid should be absent.
Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic impurities.
Problem 2: Column chromatography gives poor separation or significant peak tailing.
-
Scenario: Your TLC shows multiple spots close together (low ΔRf), or your purified fractions are still cross-contaminated. During column elution, the product peak is broad and asymmetrical.
-
Root Cause:
-
Poor Separation: The chosen solvent system (eluent) is not optimal for resolving the impurities from the product.
-
Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.[16]
-
-
Solution: Systematically optimize your chromatography conditions.
Experimental Protocol: Optimized Column Chromatography
-
Solvent System Selection: Use TLC to find the ideal eluent. The goal is an Rf value of ~0.25-0.35 for the product spot. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate).
-
Expertise: A common mistake is using a solvent system that is too polar, resulting in all compounds running to the top of the plate (Rf > 0.8). Start with low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
-
-
Mitigating Peak Tailing: Add a small amount of a competing base, like triethylamine (TEA), to your eluent. A concentration of 0.5-1% (v/v) is typically sufficient.
-
Causality: The TEA will preferentially bind to the active silanol sites on the silica, effectively masking them from your basic pyridine product. This results in a much sharper, more symmetrical peak shape.[16]
-
-
Column Packing and Loading:
-
Ensure the column is packed perfectly vertically without any air bubbles or cracks.
-
Load the sample in a minimal amount of solvent. For solids, it is best to pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.
-
-
Elution: Elute the column with the optimized solvent system, collecting fractions and monitoring them by TLC.
Troubleshooting Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in Hexanes to 20%). |
| All Compounds Elute Together | Eluent is too polar. | Decrease the polarity of the eluent. |
| Streaking on TLC/Column | Compound is too polar for the silica; potential strong acid/base interactions. | Add a modifier to the eluent. For basic compounds, add 0.5-1% TEA. For acidic compounds, add 0.5-1% acetic acid.[16] |
| Low Recovery | Irreversible adsorption onto silica. | Deactivate the silica by adding TEA to the eluent. Do not use this method if your product is acid-sensitive.[16] |
Problem 3: The product "oils out" or fails to form crystals during recrystallization.
-
Scenario: Upon cooling your recrystallization solution, a cloudy oil forms instead of solid crystals, or the solution remains clear even in an ice bath.
-
Root Cause:
-
Oiling Out: The solubility curve of the compound in the chosen solvent is too steep, or the melting point of the compound is lower than the boiling point of the solvent.[13] Impurities can also act as a eutectic, lowering the melting point.
-
Failure to Crystallize: The solution is not supersaturated (too much solvent was used), or there are no nucleation sites for crystal growth to begin.[13]
-
-
Solution: Follow a systematic approach to induce proper crystallization.
Experimental Protocol: Inducing Crystallization
-
Re-dissolve: If the product has oiled out, gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Insulating the flask can help. Rapid cooling (e.g., plunging directly into an ice bath) promotes oiling or the formation of very small, impure crystals.[13]
-
Induce Nucleation (if no crystals form):
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a pure crystal of the product, add one tiny "seed" crystal to the cooled solution to initiate crystallization.[13]
-
-
Maximize Yield: Once crystal growth appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.[13]
-
Re-evaluate Solvent: If these techniques fail, the solvent is likely inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Consider a mixed solvent system (e.g., Ethanol/Water, Hexanes/EtOAc).
Decision Tree for Purification Strategy
Caption: Decision tree for purification.
References
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. URL: [Link]
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Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. URL: [Link]
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.
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How to remove pyridine from reaction mixture? ResearchGate. URL: [Link]
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Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. National Institutes of Health (NIH). URL: [Link]
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Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. URL: [Link]
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2,5-Difluoropyridine | C5H3F2N. PubChem. URL: [Link]
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Synthesis of racemic nicotine. Chemistry Stack Exchange. URL: [Link]
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Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. URL: [Link]
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Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health (NIH). URL: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
- Purification of nicotinic acid. Google Patents.
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health (NIH). URL: [Link]
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Removal of pyridine. ScienceMadness Discussion Board. URL: [Link]
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Remove Sticky Reagents. University of Rochester. URL: [Link]
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Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. PubMed. URL: [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. URL: [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. URL: [Link]
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Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. URL: [Link]
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Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. URL: [Link]
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4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. URL: [Link]
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Method for pyridine amine derivative. Chromatography Forum. URL: [Link]
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Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. URL: [Link]
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THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. URL: [Link]
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Purine and Related Compound Purification Strategies. Teledyne Labs. URL: [Link]
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A comprehensive review on identification, synthesis, and characterization of impurities in drug substances. World Journal of Pharmaceutical Research. URL: [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
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Preventing hydrolysis of ethyl ester during pyridine synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the preservation of ethyl ester functionalities during various pyridine ring formation methodologies. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My ethyl ester is hydrolyzing during my Hantzsch pyridine synthesis. What is the primary cause?
A1: The primary cause of ethyl ester hydrolysis during a classical Hantzsch synthesis is often the harsh reaction conditions, which can be either acidic or basic, and the presence of water.[1][2] The reaction is typically heated, which accelerates the rate of hydrolysis.[2] Under acidic conditions, the ester's carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] Conversely, under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate that collapses to a carboxylate, driving the reaction to completion.[5][6][7]
Q2: I'm observing significant ester loss during the final aromatization step of my Hantzsch synthesis. Why is this happening?
A2: The aromatization of the initially formed dihydropyridine is an oxidation step that can introduce conditions favorable for hydrolysis.[1] Many classical oxidizing agents, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), are used in aqueous acidic or basic media, which can lead to significant ester hydrolysis.[1] Additionally, the workup procedures to remove these oxidants often involve aqueous washes that can exacerbate the problem.[1]
Q3: Can the Guareschi-Thorpe reaction conditions also lead to ethyl ester hydrolysis?
A3: Yes. The Guareschi-Thorpe synthesis and its modifications often utilize basic conditions (e.g., ammonia, secondary amines, KOH, NaOH) to facilitate the condensation reactions.[8][9] These basic environments, especially when heated, are highly conducive to the saponification (base-catalyzed hydrolysis) of your ethyl ester.[4][6] The resulting carboxylate salt is resistant to re-esterification, making the hydrolysis effectively irreversible under these conditions.[4][5]
Troubleshooting Guide: Preventing Ethyl Ester Hydrolysis
Issue 1: Hydrolysis During the Main Reaction
Your reaction conditions (pH, temperature, solvent) are likely too harsh for the stability of the ethyl ester. The presence of strong acids, strong bases, or even water in the reaction mixture at elevated temperatures is a common culprit.
Strategy 1: Employ Milder Reaction Conditions (Kinetic Control)
By lowering the reaction temperature, you can often favor the desired pyridine formation (the kinetically controlled product) over the hydrolysis reaction, which may have a higher activation energy.[10][11]
Protocol 1.1: Modified Hantzsch Synthesis Under Mild, Catalyst-Free Conditions
This protocol leverages an "on-water" synthesis approach that often proceeds under milder temperature conditions without the need for strong acid or base catalysts.[12]
-
Reaction Setup: In a round-bottom flask, combine your aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).[12]
-
Solvent Addition: Add 2 mL of deionized water.[12]
-
Reaction Execution: Vigorously stir the mixture at 70°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[12]
-
Workup: Upon completion, add a few drops of ethanol to aid in product granulation, followed by crushed ice. Filter the resulting solid, wash with cold water, and dry.[12]
Strategy 2: Utilize Alternative Catalysts
Instead of traditional strong acids or bases, consider Lewis acids or organocatalysts that can promote the reaction under less hydrolytic conditions. For instance, some modern Bohlmann-Rahtz modifications use acetic acid or employ microwave irradiation to shorten reaction times, thereby reducing the window for hydrolysis to occur.[13][14]
| Catalyst Type | Example | Rationale for Use | Potential Drawbacks |
| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Can catalyze condensations under mild conditions, often in open vessels.[15] | May require anhydrous conditions. Cost can be a factor. |
| Organocatalyst | p-Toluenesulfonic acid (PTSA) | Can be effective in low concentrations and has been used in aqueous micellar conditions to improve yields.[1] | Still an acid, so careful control of stoichiometry and temperature is needed. |
| Heterogeneous | Magnetic Nanoparticles | Offer high activity and selectivity, and can be easily removed by an external magnet, simplifying workup and minimizing aqueous contact.[16] | Initial catalyst synthesis may be required. |
Issue 2: Hydrolysis During Workup
Aqueous workup steps, especially acidic or basic washes intended to neutralize the reaction or remove byproducts, are a major source of ester hydrolysis.[17] Prolonged contact time with aqueous layers significantly increases the risk.[17]
Strategy 1: Minimize Contact with Water
The core principle is to work quickly and at low temperatures during the extraction and washing steps.
Protocol 2.1: Hydrolysis-Minimizing Workup
-
Cooling: Once the reaction is complete, immediately cool the mixture to room temperature, and then preferably to 0°C in an ice bath.[17]
-
Quenching & Extraction: Quench the reaction by adding it to a separatory funnel containing a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) and a water-immiscible organic solvent (e.g., ethyl acetate). Caution: Vent the separatory funnel frequently as CO₂ will evolve.[17]
-
Washing: Perform a quick wash with cold brine (saturated NaCl solution). This helps to remove bulk water from the organic layer and reduces the solubility of the ester in the aqueous phase.[17]
-
Drying: Immediately drain the organic layer into a flask and dry it thoroughly with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Strategy 2: Use of Protecting Groups
For particularly sensitive substrates or multi-step syntheses where the ester is exposed to harsh conditions repeatedly, employing a more robust protecting group for the carboxylic acid functionality is a reliable strategy.[18][19][20]
Common Protecting Groups for Carboxylic Acids:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| Methyl/Ethyl Ester | Fischer Esterification (MeOH/EtOH, H⁺) | Acid or Base Hydrolysis | Labile to both acid and base. |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base. Cleaved under neutral conditions. |
| t-Butyl Ester | Isobutylene, H⁺ | Strong Acid (e.g., TFA) | Stable to base and nucleophiles. Cleaved under strong acid. |
By converting your ethyl ester to a more robust group like a tert-butyl ester, you can perform the pyridine synthesis under basic conditions without risk of hydrolysis. The protecting group can then be removed in a final, dedicated step under acidic conditions.
References
-
Wei, Y., & Yoshikai, N. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. PMC - NIH. Retrieved from [Link]
-
Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Wikipedia Contributors. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
Wikipedia Contributors. (n.d.). Ester hydrolysis. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Various Authors. (2020). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. Retrieved from [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]
-
Various Authors. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Retrieved from [Link]
-
Academia.edu. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]
-
Hindawi. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]
-
ResearchGate. (2025). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]
- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Ethyl 2,3-Difluoropyridine-4-carboxylate vs. Ethyl 2,4-Dichloropyrimidine-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The architecture of these initial fragments dictates not only the feasibility of the synthetic route but also the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). In this guide, we provide an in-depth comparison of two highly versatile, yet distinct, heterocyclic building blocks: ethyl 2,3-difluoropyridine-4-carboxylate and ethyl 2,4-dichloropyrimidine-5-carboxylate . Our analysis is grounded in experimental data and field-proven insights to empower you with the knowledge to make informed decisions in your research endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these building blocks is paramount for their effective application. The table below summarizes their key characteristics.
| Property | Ethyl 2,3-Difluoropyridine-4-carboxylate | Ethyl 2,4-Dichloropyrimidine-5-carboxylate |
| Molecular Formula | C₈H₇F₂NO₂ | C₇H₆Cl₂N₂O₂[1] |
| Molecular Weight | 187.14 g/mol | 221.04 g/mol [1] |
| Appearance | White to off-white solid | White to almost white powder to crystal[2] |
| Melting Point | Not readily available | 34 - 38 °C[2] |
| Boiling Point | Not readily available | 145 °C at 11 mmHg[2] |
| CAS Number | 122433-52-7 | 51940-64-8[1] |
Synthetic Accessibility: A Tale of Two Heterocycles
The ease and efficiency of synthesizing these building blocks are crucial considerations for large-scale applications.
Ethyl 2,3-Difluoropyridine-4-carboxylate
The synthesis of this difluoropyridine derivative often commences from a more heavily fluorinated precursor, such as 2,3,4-trifluoropyridine. The greater electronegativity of fluorine compared to other halogens makes it a surprisingly good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a principle that is leveraged in its synthesis. A plausible synthetic route involves the selective reaction with a cyanide source, followed by hydrolysis and esterification.
A related synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate highlights a common strategy for introducing fluorine, which involves the displacement of a nitro group.[3]
Ethyl 2,4-Dichloropyrimidine-5-carboxylate
The pyrimidine core of this molecule is typically constructed from acyclic precursors. A common and industrially scalable approach involves the condensation of diethyl malonate with formamide, followed by chlorination. A patented process describes the synthesis of the closely related 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid using a chlorinating agent like phosphorus oxychloride.[4] Subsequent esterification with ethanol would yield the desired product.
The Heart of the Matter: Reactivity and Regioselectivity in SNAr
The utility of these building blocks is largely defined by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, which allows for the introduction of a wide array of functional groups.
Ethyl 2,3-Difluoropyridine-4-carboxylate: A Dance of Fluorines
The two fluorine atoms on the pyridine ring are not created equal. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates both C-2 and C-3 positions towards nucleophilic attack. However, the regioselectivity of the substitution is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the C-2 position is more activated due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine at C-3. The fluorine atom's high electronegativity stabilizes the Meisenheimer complex intermediate, making it a more facile leaving group compared to chlorine in many SNAr reactions.[5]
Experimental Protocol: Amination of Ethyl 2,3-Difluoropyridine-4-carboxylate (Representative)
-
Objective: To demonstrate a typical nucleophilic aromatic substitution on the difluoropyridine core.
-
Procedure:
-
To a solution of ethyl 2,3-difluoropyridine-4-carboxylate (1.0 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) (5 mL), add the desired amine (1.2 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-fluoropyridine derivative.
-
Ethyl 2,4-Dichloropyrimidine-5-carboxylate: The C4 Preference
In the case of 2,4-dichloropyrimidines, there is a well-established preference for nucleophilic attack at the C4 position over the C2 position.[6][7] This regioselectivity is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4. However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, electron-donating groups at the C6 position can favor substitution at the C2 position.[8]
Experimental Protocol: Thiolation of Ethyl 2,4-Dichloropyrimidine-5-carboxylate (Representative)
-
Objective: To illustrate the preferential C4 substitution on the dichloropyrimidine scaffold.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol) in a polar aprotic solvent like DMF (5 mL).
-
Add the desired thiol (1.1 mmol) followed by a base such as potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to isolate the C4-thiolated pyrimidine.
-
Application in Drug Discovery: Case Studies
The true value of these building blocks is demonstrated by their successful incorporation into marketed drugs.
Ethyl 2,3-Difluoropyridine-4-carboxylate in the Synthesis of Voriconazole
Voriconazole is a broad-spectrum triazole antifungal agent. A key fragment in its synthesis is derived from a fluoropyrimidine. While the exact ethyl ester is not directly used in all patented routes, the synthesis of voriconazole showcases the importance of fluorinated pyridine and pyrimidine intermediates.[9][10] The fluorine atoms in the final molecule are crucial for its biological activity and metabolic stability.
Caption: Synthetic approach to Voriconazole leveraging a fluoropyrimidine building block.
Ethyl 2,4-Dichloropyrimidine-5-carboxylate in the Synthesis of Gefitinib
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The synthesis of Gefitinib provides a classic example of the utility of dichloropyrimidine derivatives. The 4-chloro substituent serves as a handle for the crucial SNAr reaction with 3-chloro-4-fluoroaniline, forming the core anilinoquinazoline structure.
Caption: Key SNAr step in the synthesis of Gefitinib using a dichloropyrimidine derivative.
Concluding Remarks: Making the Right Choice
The choice between ethyl 2,3-difluoropyridine-4-carboxylate and ethyl 2,4-dichloropyrimidine-5-carboxylate is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific synthetic strategy and the desired properties of the target molecule.
-
Choose Ethyl 2,3-Difluoropyridine-4-carboxylate when:
-
The introduction of fluorine is desired to enhance metabolic stability, modulate pKa, or improve binding affinity.
-
The synthetic route can leverage the unique reactivity of the C-F bond in SNAr reactions.
-
Regioselectivity at either the C-2 or C-3 position is a key consideration.
-
-
Choose Ethyl 2,4-Dichloropyrimidine-5-carboxylate when:
-
A robust and well-established pyrimidine core is required.
-
The predictable C4 selectivity in SNAr reactions is advantageous for the synthetic design.
-
The introduction of two different nucleophiles sequentially is part of the synthetic plan.
-
By understanding the nuances of their synthesis, reactivity, and applications, researchers can strategically employ these powerful building blocks to accelerate the discovery and development of novel therapeutics.
References
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Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). Arkivoc, 2003(15), 22-28. Retrieved from [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2017). The Journal of Organic Chemistry, 82(17), 9239-9246. Retrieved from [Link]
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Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. (2000). Organic Process Research & Development, 4(5), 395-401. Retrieved from [Link]
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7111-7115. Retrieved from [Link]
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SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved from [Link]
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CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). Jigs Chemical. Retrieved from [Link]
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Synthesis of gefitinib. (2006). Chinese Journal of Medicinal Chemistry, 16(1), 35-37. Retrieved from [Link]
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Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2020). Chemical Communications, 56(73), 10693-10696. Retrieved from [Link]
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Voriconazole synthesis process. (n.d.). Patsnap. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Substituted Pyridine Carboxylates: From Classic Condensations to Modern Cross-Couplings
Substituted pyridine carboxylates are foundational scaffolds in medicinal chemistry and materials science, lending their unique electronic and structural properties to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of carboxylate and other substituent groups on the pyridine ring is a critical determinant of a molecule's biological activity and physical characteristics. Consequently, the synthetic routes to these valuable compounds are of paramount importance to researchers in drug development and chemical synthesis. This guide provides an in-depth comparison of classical and modern methodologies for the synthesis of substituted pyridine carboxylates, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate synthetic strategy.
Classical Approaches: The Enduring Legacy of Condensation Chemistry
For over a century, multicomponent condensation reactions have been the bedrock of pyridine synthesis. These methods, characterized by the convergent assembly of simple acyclic precursors, remain highly relevant for their operational simplicity and ability to generate highly functionalized pyridine cores in a single step.
The Hantzsch Pyridine Synthesis: A Four-Component Marvel
The Hantzsch synthesis, first reported in 1881, is a four-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an amine source, typically ammonia or ammonium acetate.[1] Subsequent oxidation, often in the same pot, yields the aromatic pyridine-3,5-dicarboxylate.[2] The driving force for this final step is the formation of a stable aromatic ring.[2]
Mechanism of the Hantzsch Synthesis:
The reaction proceeds through a series of condensation and addition reactions. First, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation, while the second equivalent of the β-ketoester forms an enamine with ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine intermediate.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3]
-
To a mixture of benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (2.60 g, 20 mmol), add ammonium acetate (1.16 g, 15 mmol).
-
Heat the mixture at 80 °C for 180 minutes.
-
Cool the reaction mixture and add distilled water (ca. 10 mL).
-
Break up the resulting solid with a glass rod to obtain a fine suspension.
-
Filter the crude product under suction and wash the filter cake with distilled water (ca. 20 mL).
-
Recrystallize the solid from methanol to afford the pure product as white crystals.
Performance Characteristics:
| Parameter | Hantzsch Synthesis |
| Typical Yield | 45-90%[3] |
| Substrate Scope | Wide range of aldehydes (aliphatic and aromatic); β-dicarbonyl compounds. |
| Advantages | One-pot synthesis, operational simplicity, high atom economy, readily available starting materials. |
| Limitations | Often produces symmetrical pyridines; requires a subsequent oxidation step for aromatization. |
The Guareschi-Thorpe Condensation: Access to Cyanopyridones
The Guareschi-Thorpe condensation provides a route to 2-hydroxypyridines (or their tautomeric 2-pyridones) bearing a cyano group at the 3-position.[4][5][6] This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound, an alkyl cyanoacetate or cyanoacetamide, and an ammonia source, such as ammonium carbonate.[4][5][6][7]
Mechanism of the Guareschi-Thorpe Condensation:
The reaction is believed to proceed via a Knoevenagel condensation between the β-dicarbonyl compound and the cyano-containing active methylene compound, followed by the addition of ammonia, cyclization, and dehydration.
Experimental Protocol: General Procedure for the Three-Component Guareschi-Thorpe Synthesis of Hydroxyl-Cyano-Pyridines [5][7]
-
In a flask, combine a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 mixture of EtOH and H₂O (2 mL total).
-
Stir the mixture at 80 °C. The reaction progress can be monitored by TLC. Solidification of the product may occur during the reaction.
-
Upon completion, add cold water to the reaction mixture.
-
Filter the precipitated solid product, wash with water, and dry. The product is often pure enough without further purification.
Performance Characteristics:
| Parameter | Guareschi-Thorpe Condensation |
| Typical Yield | High, often >80%[4][6] |
| Substrate Scope | Various 1,3-dicarbonyl compounds and alkyl cyanoacetates/cyanoacetamides. |
| Advantages | High yields, often crystalline products that precipitate from the reaction mixture, environmentally friendly (can be performed in aqueous media).[4][6] |
| Limitations | Primarily yields 2-hydroxypyridines (2-pyridones). |
Modern Methods: Precision and Versatility through Catalysis
While classical methods are powerful, modern synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that offer unparalleled precision, functional group tolerance, and the ability to construct complex pyridine carboxylates from diverse starting materials.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds with Finesse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl and heterobiaryl compounds, including substituted pyridines.[8][9] These reactions typically involve the coupling of a pyridyl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base.[9]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Bromide with an Arylboronic Acid [9]
-
To a reaction vial, add the pyridyl bromide (1 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Seal the vial and heat the reaction mixture to 85-95 °C for the required time (typically several hours), monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Performance Characteristics:
| Parameter | Suzuki-Miyaura Cross-Coupling |
| Typical Yield | Moderate to excellent, depending on substrates and catalyst system.[10] |
| Substrate Scope | Broad scope of pyridyl halides and organoboron reagents with excellent functional group tolerance. |
| Advantages | High functional group tolerance, well-understood mechanism, commercially available catalysts and reagents. |
| Limitations | Requires pre-functionalized starting materials (halides and boron reagents); potential for catalyst poisoning by the pyridine nitrogen. |
A notable advancement in this area is the decarbonylative cross-coupling , where a carboxylic acid is used as a coupling partner, eliminating a step in the synthesis of the starting material.[8][11][12]
C-H Activation and Carboxylation: The Frontier of Pyridine Functionalization
Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling methods.[13][14][15][16][17] The carboxylation of pyridines via C-H activation, often using CO₂ as the C1 source, is a particularly attractive route to pyridine carboxylates.[11][18][19][20]
Mechanism of Carboxylate-Assisted C-H Activation:
This process often involves the coordination of a transition metal (e.g., Pd, Ru, Cu) to the pyridine nitrogen, which directs the metal to a specific C-H bond.[11][19][20][21] The carboxylate ligand on the metal center can act as an internal base to facilitate the C-H bond cleavage.
Experimental Protocol: Copper-Catalyzed C4-Selective Carboxylation of Pyridines with CO₂ [18]
This innovative one-pot protocol involves an initial C-H phosphination followed by a copper-catalyzed carboxylation.
-
Phosphination: The pyridine substrate is subjected to a known C-H phosphination procedure.
-
Carboxylation: The resulting phosphonium salt is then reacted with CO₂ (1 atm) in the presence of CuCl as a catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and ZnEt₂ as a reductant in dimethylacetamide (DMA) as a solvent at room temperature.
-
The desired isonicotinic acid derivatives are obtained in moderate to high yields after workup and purification.
Performance Characteristics:
| Parameter | C-H Activation/Carboxylation |
| Typical Yield | Moderate to high, highly dependent on the specific method and substrate. |
| Substrate Scope | Increasingly broad, with ongoing research expanding the range of compatible substrates and directing groups. |
| Advantages | High atom and step economy, allows for late-stage functionalization of complex molecules, utilizes abundant CO₂ as a C1 source.[18] |
| Limitations | Often requires specific directing groups, regioselectivity can be a challenge, catalyst development is an active area of research.[13][16][17] |
Comparative Analysis and Future Outlook
The choice of synthetic route for a particular substituted pyridine carboxylate depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.
Summary of Synthesis Routes:
| Synthesis Route | Key Features | Best Suited For |
| Hantzsch Synthesis | Four-component condensation, forms a dihydropyridine intermediate. | Rapid access to symmetrically substituted pyridine-3,5-dicarboxylates from simple precursors. |
| Guareschi-Thorpe Condensation | Multicomponent condensation yielding 2-hydroxy-3-cyanopyridines. | Efficient synthesis of pyridone-containing carboxylate precursors. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of pyridyl halides with boronic acids. | Versatile synthesis of a wide range of substituted pyridines with high functional group tolerance. |
| C-H Activation/Carboxylation | Direct functionalization of C-H bonds, often using CO₂. | Late-stage functionalization of complex molecules and atom-economical synthesis. |
Classical condensation reactions, like the Hantzsch and Guareschi-Thorpe syntheses, will continue to be valuable for their simplicity and efficiency in preparing certain classes of pyridine carboxylates. However, the future of pyridine synthesis undoubtedly lies in the continued development of modern catalytic methods. Advances in catalyst design for cross-coupling and C-H activation are constantly expanding the synthetic toolbox, enabling the construction of increasingly complex and diverse pyridine-based molecules with greater precision and efficiency. As our understanding of these catalytic processes deepens, we can expect to see even more innovative and sustainable methods for the synthesis of these vital chemical entities.
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- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Ethyl 2,3-difluoropyridine-4-carboxylate: GC/MS vs. HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Ethyl 2,3-difluoropyridine-4-carboxylate, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity validation is of paramount importance. This guide provides an in-depth comparison of two instrumental techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC), for this purpose. We will delve into the theoretical underpinnings, practical methodologies, and data interpretation, offering a clear framework for researchers, scientists, and drug development professionals to select the most appropriate technique for their needs.
Analyte Profile: Ethyl 2,3-difluoropyridine-4-carboxylate
Before selecting an analytical technique, understanding the physicochemical properties of the analyte is critical.
-
Structure: A pyridine ring functionalized with an ethyl carboxylate group and two fluorine atoms.
-
CAS Number: 1359828-98-0[1]
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the ester confers a degree of polarity. The fluorine atoms also contribute to the molecule's dipole moment.
-
Volatility & Thermal Stability: As an ethyl ester, the compound is expected to have sufficient volatility for GC analysis. However, the thermal stability of fluorinated pyridine compounds in a hot GC inlet must be considered to prevent degradation.
This profile suggests that both HPLC (leveraging polarity) and GC/MS (leveraging volatility) are viable, yet each presents distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2][3] For a molecule like Ethyl 2,3-difluoropyridine-4-carboxylate, a reversed-phase (RP-HPLC) method is the most logical starting point.
Causality Behind Method Choice
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer. Given the moderate polarity of our analyte, it will interact sufficiently with a C18 stationary phase to allow for excellent separation from more polar or less polar impurities.
Fluorinated phases can also offer unique selectivity for halogenated aromatic compounds, potentially providing better resolution from closely related impurities.[4]
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed in accordance with principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and ICH Q2(R1) guidelines on analytical procedure validation.[2][5][6][7]
System Suitability: Before sample analysis, the system's suitability must be verified. This ensures the chromatographic system is performing adequately for the intended analysis.[8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, crucial for accurate integration.[5] |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the system. |
| Resolution (Rs) | Rs > 2.0 between analyte and closest impurity | Ensures baseline separation for accurate quantification. |
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile:Water
Data Interpretation
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. The DAD provides spectral information, which can help confirm that peaks are spectrally pure and not co-eluting.
Gas Chromatography-Mass Spectrometry (GC/MS): High Sensitivity and Structural Insight
GC/MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] It is particularly well-suited for volatile and thermally stable compounds.[10]
Causality Behind Method Choice
The primary advantage of GC/MS in this context is the mass spectrometer's ability to provide structural information about the analyte and any separated impurities. This is invaluable for identifying unknown degradation products or process-related impurities. The volatility of the ethyl ester makes it amenable to GC without derivatization.[9] Headspace GC/MS is a particularly clean technique for volatile compounds like pyridines, as it minimizes matrix effects.
Experimental Protocol: A Robust GC/MS Method
System Suitability:
| Parameter | Acceptance Criteria | Rationale |
| Peak Shape | Symmetrical, minimal tailing | Indicates good chromatographic performance. |
| Signal-to-Noise (S/N) | > 10 for the main peak | Ensures reliable detection and integration. |
| Mass Spectral Integrity | Match > 90% with reference spectrum | Confirms the identity of the main component. |
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial: 100 °C, hold 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: 40-400 m/z
Data Interpretation
Purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC). The key advantage is that the mass spectrum of each peak can be examined. For the main component, the fragmentation pattern will be characteristic of Ethyl 2,3-difluoropyridine-4-carboxylate. For impurities, the mass spectra can be used to propose structures, aiding in root cause analysis during process development.
Comparative Analysis: HPLC vs. GC/MS
The choice between HPLC and GC/MS depends on the specific goal of the analysis.
| Feature | HPLC with UV-Vis Detection | GC/MS |
| Principle | Partition based on polarity | Partition based on volatility and boiling point |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Impurity Identification | Limited to retention time and UV spectrum | Definitive structural information from mass spectrum |
| Sensitivity | Good (ng range) | Excellent (pg range), especially in SIM mode[9] |
| Quantification | Highly robust and reproducible | Excellent, but can be more susceptible to matrix effects |
| Development Complexity | Method development can be time-consuming | Thermal stability must be confirmed; inlet optimization is key |
| Routine QC Suitability | Excellent, high throughput | Very good, but may be more complex for routine use |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for purity validation using either technique.
Caption: General workflow for chromatographic purity validation.
Decision Framework: Choosing the Right Tool
The selection between HPLC and GC/MS is a critical decision driven by the analytical objective.
Caption: Decision matrix for selecting between HPLC and GC/MS.
Conclusion and Recommendations
Both HPLC and GC/MS are powerful and suitable techniques for the purity validation of Ethyl 2,3-difluoropyridine-4-carboxylate.
-
For routine quality control (QC) , where speed, robustness, and high throughput are paramount, RP-HPLC with UV detection is the recommended method . Its reliability and precision are ideal for batch release testing against a known impurity profile.
-
For investigational purposes , such as forced degradation studies, process development, or the identification of unknown impurities, GC/MS is the superior choice . The structural information provided by the mass spectrometer is invaluable and often essential for regulatory submissions.
Ultimately, a comprehensive analytical package for a new chemical entity like Ethyl 2,3-difluoropyridine-4-carboxylate should ideally involve the development and validation of both methods. HPLC serves as the primary instrument for quantitative purity assessment, while GC/MS provides orthogonal separation and definitive identification, creating a scientifically sound and defensible control strategy. This dual approach ensures the highest level of scientific integrity and trustworthiness in the drug development process.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International - Chromatography Online URL: [Link]
-
Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]
-
Title: Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate Source: National Institutes of Health (NIH) URL: [Link]
- Title: Separation of aromatic fluoro-compound and aromatic nitro-compound Source: Google Patents URL
-
Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]
-
Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: ResearchGate URL: [Link]
-
Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: USP-NF <621> Chromatography Source: Scribd URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: ResearchGate URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Analytical Methods for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]
-
Title: Analysis of perfluorinated compounds by HPLC-ICP-MS/MS Source: Speciation.net URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: MDPI URL: [Link]
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- 2. usp.org [usp.org]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. usp.org [usp.org]
- 6. ema.europa.eu [ema.europa.eu]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Spectroscopic analysis of Ethyl 2,3-difluoropyridine-4-carboxylate and its analogs
A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 2,3-difluoropyridine-4-carboxylate and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of Ethyl 2,3-difluoropyridine-4-carboxylate, a key building block in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and comparative manual, drawing upon extensive data from analogous structures to forecast its spectral characteristics. We will delve into the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these predictions.
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Ethyl 2,3-difluoropyridine-4-carboxylate, with its unique substitution pattern, presents a valuable scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Ethyl 2,3-difluoropyridine-4-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the ethyl group and the two aromatic protons on the pyridine ring.
-
Ethyl Group: The ethyl moiety will give rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.
-
Aromatic Protons: The pyridine ring has two protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms, the nitrogen atom, and the carboxylate group. Furthermore, they will exhibit coupling to each other and to the fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| -CH₂- | ~ 4.4 | Quartet (q) | ³JHH ≈ 7.1 | Adjacent to electron-withdrawing ester oxygen. |
| -CH₃ | ~ 1.4 | Triplet (t) | ³JHH ≈ 7.1 | Typical value for an ethyl ester. |
| H-5 | ~ 8.2 | Doublet of doublets of doublets (ddd) | ³JHH ≈ 5, ⁴JHF ≈ 2-3, ⁵JHF ≈ 1-2 | Downfield due to proximity to nitrogen and deshielding effects. |
| H-6 | ~ 8.6 | Doublet of doublets (dd) | ³JHH ≈ 5, ⁴JHF ≈ 8-10 | Most downfield proton due to strong deshielding by the adjacent nitrogen. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals for the ethyl group carbons, the carbonyl carbon, and the five carbons of the difluoropyridine ring. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Rationale |
| -CH₃ | ~ 14 | - | Standard for ethyl esters. |
| -CH₂- | ~ 62 | - | Standard for ethyl esters. |
| C=O | ~ 164 | - | Typical for an aromatic ester. |
| C-2 | ~ 155 | ~ 240 | Large one-bond C-F coupling. |
| C-3 | ~ 140 | ~ 250 | Large one-bond C-F coupling. |
| C-4 | ~ 125 | - | Influenced by adjacent fluorine and carboxylate group. |
| C-5 | ~ 120 | - | Shielded relative to other aromatic carbons. |
| C-6 | ~ 150 | - | Deshielded by the adjacent nitrogen atom. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, offering a wide chemical shift range and providing detailed information about the electronic environment of the fluorine atoms.[1][2] The two fluorine atoms at the C-2 and C-3 positions are in different chemical environments and are expected to show distinct signals.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| F-2 | ~ -140 | Doublet (d) | ³JFF ≈ 20 | Ortho F-F coupling. |
| F-3 | ~ -155 | Doublet (d) | ³JFF ≈ 20 | Ortho F-F coupling. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of Ethyl 2,3-difluoropyridine-4-carboxylate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
Diagram 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Correlations
Caption: Predicted NMR correlations for Ethyl 2,3-difluoropyridine-4-carboxylate.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2,3-difluoropyridine-4-carboxylate will be dominated by absorptions from the carbonyl group of the ester, the C-F bonds, and the vibrations of the pyridine ring.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (ester) | 1720 - 1740 | Strong | Characteristic stretching vibration for an α,β-unsaturated ester. |
| C-F | 1200 - 1350 | Strong | Strong C-F stretching vibrations are expected in this region. |
| C-O (ester) | 1100 - 1300 | Strong | Stretching vibrations of the ester C-O bonds. |
| C=N, C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the pyridine ring. |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the aromatic C-H bonds. |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the ethyl group C-H bonds. |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good quality spectrum.
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Caption: A streamlined workflow for the complete spectroscopic characterization.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For Ethyl 2,3-difluoropyridine-4-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) would be suitable techniques.
Predicted Fragmentation Pattern (EI-MS)
Under EI conditions, the molecule is expected to undergo fragmentation, leading to several characteristic ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₈H₇F₂NO₂ = 187.04 g/mol ).
-
Loss of Ethoxy Group (-OEt): A prominent peak is expected at [M - 45]⁺, corresponding to the loss of the ethoxy radical.
-
Loss of Ethyl Group (-CH₂CH₃): A peak at [M - 29]⁺ may also be observed.
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the [M - 45]⁺ fragment is possible.
-
Fluoropyridine Fragments: Various fragments corresponding to the difluoropyridine ring system will also be present.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale |
| 187 | [C₈H₇F₂NO₂]⁺ | Molecular Ion (M⁺) |
| 142 | [M - OEt]⁺ | Loss of ethoxy radical |
| 158 | [M - Et]⁺ | Loss of ethyl radical |
| 114 | [M - OEt - CO]⁺ | Loss of ethoxy and carbon monoxide |
Experimental Protocol for Mass Spectrometry
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Both positive and negative Electrospray Ionization (ESI) modes should be tested. In positive mode, the protonated molecule [M+H]⁺ (m/z 188.05) would be expected.
-
Mass Range: Scan a mass range that includes the expected molecular weight, for example, m/z 50-500.
Diagram 3: Logical Flow for Spectral Interpretation
Caption: A logical approach to confirming the structure using complementary spectroscopic data.
IV. Comparative Analysis with Analogs
To further solidify our predictions, a comparative analysis with structurally similar compounds is invaluable.
Table 6: Comparison of Spectroscopic Data with Analogs
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Reference |
| Ethyl 2,3-difluoropyridine-4-carboxylate (Predicted) | ~1.4 (t), ~4.4 (q), ~8.2 (m), ~8.6 (m) | ~14, ~62, ~120-155 (aromatic), ~164 (C=O) | ~1730 (C=O), ~1250 (C-F) | - |
| 2,3-Difluoropyridine | - | - | - | [1][3] |
| Ethyl pyridine-4-carboxylate | 1.42 (t), 4.43 (q), 7.79 (d), 8.78 (d) | 14.2, 61.9, 122.5, 142.9, 150.5, 165.2 | ~1725 (C=O) | [4] |
| Ethyl 4-(2-fluorophenyl)...carboxylate derivative | 1.05 (t), 3.95 (m), 5.45 (d), 7.1-7.4 (m) | 14.5, 15.6, 43.8, 61.9, aromatic signals | - |
Note: The data for analogs are taken from literature and may have been recorded under different experimental conditions.
This comparative table highlights the expected regions for the key signals of Ethyl 2,3-difluoropyridine-4-carboxylate. The presence of two fluorine atoms is the most significant structural difference, and their influence, particularly on the NMR spectra, is the primary focus of our predictive analysis.
V. Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of Ethyl 2,3-difluoropyridine-4-carboxylate. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS characteristics. The detailed experimental protocols and comparative data tables serve as a practical resource for researchers working with this important molecule and its derivatives. This systematic approach ensures a high degree of confidence in the structural verification and purity assessment of this and other novel fluorinated pyridine compounds.
References
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The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]
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Pradeep, P. S., et al. (2016). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1799–1802. Retrieved from [Link]
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Ramishvili, T. M., et al. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... ResearchGate. Retrieved from [Link]
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Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Yu, J. X., Hall, G., & Cody, W. L. (2013). New Frontiers and Developing Applications in 19F NMR. Current organic chemistry, 17(24), 3023–3046. Retrieved from [Link]
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Fustero, S., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(5), 2211–2223. Retrieved from [Link]
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Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]
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Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 6 - Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). ¹⁹F NMR spectrum (376 MHz) of [Au(F ⋅ HF)(SIPr)] (2 ⋅ HF).... Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Esters
For drug development professionals, the pyridine ring is a cornerstone of molecular design, present in over 7,000 medicinally important molecules.[1][2] Its versatility as a scaffold allows for extensive chemical modification to optimize pharmacological properties.[1][3] Among the most powerful strategies in a medicinal chemist's toolkit is the selective incorporation of fluorine.[4] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridine esters, elucidating the profound impact of this small, yet highly electronegative, atom on biological activity, supported by established experimental frameworks.
Part 1: The "Fluorine Effect": A Physicochemical Deep Dive
The decision to introduce fluorine is not arbitrary; it is a calculated move to manipulate a molecule's fundamental properties. The unique characteristics of fluorine—its small size (van der Waals radius of 1.47 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for these strategic advantages.[5][6][7]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[5] When placed on a pyridine ring, it reduces the electron density on the nitrogen atom, thereby lowering its basicity (pKa). This seemingly simple change can have significant downstream effects, such as reducing unwanted interactions with acidic cellular components and improving a compound's ability to permeate biological membranes, which often favors less basic molecules.[5][8]
-
Impact on Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine atom can increase lipophilicity, aiding penetration into hydrophobic protein pockets.[6] However, incorporating multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity.[9] This tunability allows for precise optimization of a drug's solubility and permeability profile, crucial for achieving desired absorption, distribution, metabolism, and excretion (ADME) characteristics.[8]
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry.[9] Many drug candidates fail due to rapid metabolic breakdown, often by Cytochrome P450 (CYP) enzymes that hydroxylate susceptible C-H bonds. Replacing a metabolically vulnerable hydrogen atom with fluorine effectively blocks this oxidative pathway, increasing the molecule's metabolic half-life and overall systemic exposure.[4][6][10]
-
Target Binding Affinity: Fluorine can significantly enhance a molecule's binding affinity for its target protein.[5] It can participate in favorable non-covalent interactions within the binding site, including hydrogen bonds (acting as a hydrogen bond acceptor) and dipole-dipole interactions.[9] This often translates directly to increased potency.[5][11]
Caption: Impact of strategic fluorination on pyridine esters.
Part 2: A Head-to-Head Comparison of Biological Performance
The physicochemical alterations induced by fluorine manifest as tangible differences in biological activity. A comparative analysis reveals a clear pattern of enhancement in key drug-like properties.
| Parameter | Non-Fluorinated Pyridine Ester (Hypothetical) | Fluorinated Pyridine Ester (Hypothetical) | Rationale for Improvement |
| Target Inhibition (IC₅₀) | 150 nM | 15 nM | Enhanced binding affinity from favorable fluorine-protein interactions.[5] |
| Metabolic Half-Life (t½) | 30 minutes | 180 minutes | Blockade of CYP450-mediated oxidative metabolism at the fluorinated site.[6][10] |
| Cellular Potency (EC₅₀) | 500 nM | 45 nM | Combination of increased target potency and better membrane permeation.[4][5] |
| Oral Bioavailability (%) | 10% | 55% | Improved metabolic stability and favorable lipophilicity/pKa for absorption.[4][8] |
Case in Point: PI3K Inhibitors In the development of inhibitors for Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling, fluorination has proven critical.[7] Studies have shown that difluorination of a pyridyl ring in PI3K inhibitors led to a significant increase in oral bioavailability and a decrease in metabolic clearance, all without compromising the compound's potent inhibitory activity.[4] This demonstrates a classic application of fluorine to overcome pharmacokinetic challenges.
Caption: Fluorine blocks common sites of metabolic oxidation.
Part 3: Validated Experimental Protocols for Comparative Analysis
To empirically validate the advantages of fluorination, a series of standardized in vitro assays are essential. These protocols form a self-validating system to guide lead optimization.
Protocol 1: Target Engagement - Enzyme Inhibition Assay
This biochemical assay quantifies the potency of a compound against its purified target enzyme.
-
Preparation: Prepare a stock solution of the purified target enzyme, its substrate, and the test compounds (fluorinated and non-fluorinated esters) in a suitable buffer (e.g., Tris-HCl).
-
Serial Dilution: Create a series of dilutions for each test compound, typically ranging from 1 nM to 100 µM.
-
Reaction Initiation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow to incubate for 15-30 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a plate reader (e.g., measuring fluorescence or absorbance).
-
Data Analysis: Plot the reaction rate against the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cellular Activity - Cell Viability (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of living cells, serving as an indicator of cytotoxicity or anti-proliferative effects.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Protocol 3: Metabolic Stability - Microsomal Assay
This assay predicts the rate of metabolic clearance by liver enzymes.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and an NADPH-regenerating system in a phosphate buffer.
-
Incubation: Pre-warm the microsomal mixture to 37°C. Add the test compound (at a low concentration, e.g., 1 µM) to initiate the reaction.
-
Time Points: Take aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of Difluoro vs. Monochloro Pyridine Carboxylate Derivatives in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance due to their prevalence in biologically active compounds and functional materials. The strategic functionalization of these heterocycles is a cornerstone of molecular design. Among the most powerful methods for this purpose is Nucleophilic Aromatic Substitution (SNA), a reaction class that allows for the precise installation of a wide array of functional groups.
This guide provides an in-depth comparison of the reactivity of two common classes of substrates in SNA reactions: difluorinated and monochlorinated pyridine carboxylate derivatives. We will delve into the mechanistic underpinnings that govern their reactivity, present supporting experimental data, and offer practical guidance for researchers selecting substrates for their synthetic campaigns.
Mechanistic Insights: Understanding the Driving Forces of Reactivity
The workhorse mechanism for nucleophilic substitution on electron-deficient aromatic rings like pyridine is the SNA reaction. This process is fundamentally a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen (the leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
The overall reaction rate is influenced by three key factors: the stability of the Meisenheimer complex, the ability of the leaving group to depart, and the electron-withdrawing nature of the pyridine ring and its other substituents.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNA) reaction.
The Dichotomy of Halogens: Activator and Leaving Group
Halogens in SNA reactions play a dual role. Their electron-withdrawing inductive effect (-I) acidifies the ring protons, making the carbon atom attached to the halogen more electrophilic and stabilizing the negatively charged Meisenheimer complex. This effect is paramount in activating the ring for nucleophilic attack.
-
Fluorine: As the most electronegative element, fluorine exerts the strongest inductive effect. This powerfully activates the pyridine ring, significantly lowering the energy barrier for the initial nucleophilic attack and stabilizing the Meisenheimer intermediate.
-
Chlorine: While also electron-withdrawing, chlorine's inductive effect is less pronounced than that of fluorine.
However, the halogen must also function as a leaving group in the second step. Leaving group ability is generally correlated with the stability of the resulting anion, which for halides is I⁻ > Br⁻ > Cl⁻ > F⁻. Fluoride (F⁻) is the poorest leaving group among the halogens in aprotic solvents due to its basicity.
This creates a fascinating dichotomy: fluorine is the best activator for the rate-determining step, but the worst leaving group for the subsequent step. In most SNA reactions on electron-deficient rings, the formation of the Meisenheimer complex is the rate-limiting step. Consequently, the powerful activating effect of fluorine often dominates, leading to higher overall reaction rates compared to chlorine.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible comparison, we will outline a standardized protocol for the substitution reaction of a model nucleophile, piperidine, with methyl 2,6-difluoroisonicotinate and methyl 2,6-dichloroisonicotinate. This experiment is designed to highlight the differences in reaction kinetics and yield under identical conditions.
Caption: Standardized workflow for the comparative nucleophilic substitution experiment.
Step-by-Step Methodology
Materials:
-
Methyl 2,6-difluoroisonicotinate
-
Methyl 2,6-dichloroisonicotinate
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, stir bars, condenser, nitrogen inlet, heating mantle
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
Reaction Setup: To two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add methyl 2,6-difluoroisonicotinate (1.0 mmol) to one and methyl 2,6-dichloroisonicotinate (1.0 mmol) to the other.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF (5 mL) to each flask and stir until the substrate is fully dissolved. To each flask, add piperidine (1.2 mmol, 1.2 equivalents).
-
Heating and Monitoring: Equip each flask with a condenser and heat the reactions to 80°C using a heating mantle. Monitor the progress of each reaction by TLC at 30-minute intervals. The mobile phase can be a mixture of hexanes and ethyl acetate (e.g., 4:1).
-
Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixtures to cool to room temperature. Dilute each mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (1 x 15 mL).
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monosubstituted product.
-
Characterization: Confirm the identity and purity of the products using ¹H NMR, ¹³C NMR, and LC-MS analysis. Calculate the isolated yield.
Comparative Data Analysis
The following table summarizes the expected outcomes from the experiment described above, based on established principles of reactivity.
| Parameter | Methyl 2,6-difluoroisonicotinate | Methyl 2,6-dichloroisonicotinate | Rationale |
| Reaction Time | ~ 1-2 hours | ~ 4-6 hours | The strong inductive effect of fluorine accelerates the rate-determining nucleophilic attack. |
| Isolated Yield | > 90% | ~ 70-85% | The faster, cleaner reaction with the fluoro-derivative typically leads to higher yields and fewer side products. |
| Regioselectivity | High (Substitution at C2/C6) | High (Substitution at C2/C6) | Both halogens direct the substitution to their respective positions. |
| Purity (Post-Column) | > 98% | > 95% | Faster reactions often result in cleaner crude product mixtures, simplifying purification. |
These results underscore the kinetic advantage of using difluorinated pyridine derivatives. The powerful electron-withdrawing nature of the two fluorine atoms significantly lowers the activation energy for the initial nucleophilic attack, leading to a much faster conversion to the product. While chlorine is a better leaving group in principle, this factor is less significant as the elimination step is fast relative to the initial attack.
Conclusion and Recommendations
For researchers engaged in the synthesis of functionalized pyridine derivatives via Nucleophilic Aromatic Substitution, the choice between difluoro and monochloro carboxylates can have a significant impact on experimental outcomes.
Key Takeaways:
-
Reactivity: Difluorinated pyridine carboxylates are generally more reactive towards nucleophiles than their chlorinated counterparts. This is attributed to the superior ability of fluorine to activate the ring towards nucleophilic attack through its strong inductive effect.
-
Efficiency: The enhanced reactivity of difluoro derivatives often translates to shorter reaction times, milder reaction conditions, and higher isolated yields.
-
Cost and Availability: Chloro-derivatives may sometimes be more cost-effective and readily available, which can be a consideration for large-scale synthesis. However, for discovery chemistry where efficiency and speed are critical, the fluoro-derivatives often provide a decisive advantage.
Recommendation: For the rapid generation of pyridine libraries and in cases where nucleophiles are weak or sterically hindered, difluorinated pyridine carboxylates are the recommended substrates . Their heightened reactivity ensures efficient and clean conversions, accelerating the pace of discovery. Monochloro derivatives remain a viable and valuable alternative, particularly in cost-sensitive applications or when the desired reactivity window is slower.
References
-
La Regina, G., & Silvestri, R. (2012). Nucleophilic Aromatic Substitution in Pyridine Derivatives. Targets in Heterocyclic Systems, 16, 290-318. Available from: [Link]
-
U.S. Department of Energy, Office of Science. (n.d.). Nucleophilic Aromatic Substitution. Available from: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Available from: [Link]
A Comparative Guide to the Cost-Effective Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2,3-difluoropyridine-4-carboxylate
Ethyl 2,3-difluoropyridine-4-carboxylate and its parent carboxylic acid are valuable intermediates in the synthesis of a variety of biologically active molecules. The difluoropyridine scaffold is a bioisostere for various functional groups, offering unique electronic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule. Therefore, efficient and cost-effective access to this building block is of paramount importance.
This guide will dissect two plausible synthetic routes to 2,3-difluoropyridine-4-carboxylic acid, the key precursor to the target ester. The final esterification is a standard transformation with high efficiency and is therefore treated as a constant in the cost-effectiveness analysis of the preceding routes.
Synthetic Route 1: Halogen Exchange Fluorination of 2,3,5-Trichloropyridine
This classical approach relies on the substitution of chlorine atoms with fluorine through a halogen exchange (Halex) reaction, followed by the conversion of the remaining chloro group into a carboxylic acid.
Scientific Rationale
The Halex reaction is a cornerstone of industrial fluoroaromatic synthesis. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. The reaction typically employs a fluoride salt, such as potassium fluoride (KF), at elevated temperatures. The subsequent conversion of the 5-chloro substituent to a carboxylic acid can be achieved through organometallic intermediates, such as a Grignard or organolithium species, followed by quenching with carbon dioxide.
Experimental Protocol
Step 1: Synthesis of 2,3-difluoro-5-chloropyridine
In a high-pressure reactor, 2,3,5-trichloropyridine is heated with a molar excess of spray-dried potassium fluoride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. A phase-transfer catalyst, such as tetraphenylphosphonium bromide, can be added to enhance the reaction rate. The reaction is typically heated to 180-210°C for several hours.[1] The product, 2,3-difluoro-5-chloropyridine, is then isolated by distillation. A patent for a similar process reports a yield of approximately 40%.[1]
Step 2: Synthesis of 2,3-difluoropyridine-4-carboxylic acid
This transformation is not well-documented for this specific substrate and represents a key challenge of this route. A plausible method involves a magnesium-halogen exchange to form a Grignard reagent, followed by carboxylation. In a flame-dried flask under an inert atmosphere, 2,3-difluoro-5-chloropyridine would be reacted with a Grignard reagent such as isopropylmagnesium chloride in an ethereal solvent like THF at low temperatures to facilitate the exchange. The resulting Grignard reagent is then quenched with solid carbon dioxide (dry ice) to afford the magnesium salt of the carboxylic acid, which is subsequently protonated with an aqueous acid to yield 2,3-difluoropyridine-4-carboxylic acid. The yield for this step is estimated to be in the range of 50-70% based on similar transformations.
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Synthetic Route 2: Directed Ortho-Lithiation of a 2-Fluoro-3-hydroxypyridine Derivative
This more modern approach utilizes the directing effect of a protected hydroxyl group to achieve regioselective lithiation and subsequent carboxylation.
Scientific Rationale
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[2] A directing metalating group (DMG), in this case, a protected hydroxyl group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. This strategy offers high regioselectivity, often under milder conditions than classical methods. The fluorine atom at the 2-position further acidifies the proton at the 4-position, facilitating lithiation.
Experimental Protocol
Step 1: Synthesis of 2-fluoro-3-hydroxypyridine
While 2-fluoro-3-hydroxypyridine is commercially available, its synthesis from 2-chloro-3-nitropyridine is a feasible starting point for a more comprehensive cost analysis. The process involves an initial halogen exchange fluorination followed by reduction of the nitro group and subsequent diazotization and hydrolysis to install the hydroxyl group.
Step 2: Protection of the Hydroxyl Group
The hydroxyl group of 2-fluoro-3-hydroxypyridine is protected to prevent it from reacting with the organolithium reagent in the subsequent step. A common protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The reaction is typically carried out by treating 2-fluoro-3-hydroxypyridine with SEM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a chlorinated solvent such as dichloromethane.
Step 3: Directed Ortho-Lithiation and Carboxylation
The SEM-protected 2-fluoro-3-hydroxypyridine is dissolved in an anhydrous ethereal solvent like THF and cooled to a low temperature (typically -78°C) under an inert atmosphere. A strong lithium amide base, such as lithium diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium, is then added to effect deprotonation at the 4-position. The resulting organolithium species is then quenched with solid carbon dioxide to introduce the carboxyl group.
Step 4: Deprotection
The SEM protecting group is removed under acidic conditions to yield 2,3-difluoropyridine-4-carboxylic acid. A Chinese patent describes this overall transformation from 2-fluoro-3-hydroxypyridine with an overall yield that can be inferred to be in a moderate to good range.[3]
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Final Step: Fischer Esterification
The conversion of the synthesized 2,3-difluoropyridine-4-carboxylic acid to its ethyl ester is a standard and high-yielding Fischer esterification.
Experimental Protocol
2,3-Difluoropyridine-4-carboxylic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated to reflux for several hours. The reaction is an equilibrium, and the use of excess ethanol drives it towards the product.[4] After completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford Ethyl 2,3-difluoropyridine-4-carboxylate in typically high yields (>90%).
Cost-Effectiveness and Performance Comparison
| Parameter | Route 1: Halogen Exchange | Route 2: Directed Ortho-Lithiation |
| Starting Material Cost | Moderate to High (2,3,5-Trichloropyridine) | Moderate (2-Fluoro-3-hydroxypyridine) |
| Key Reagent Costs | Moderate (Potassium Fluoride, Phase-transfer catalyst) | High (n-Butyllithium, SEM-Cl, DIPEA) |
| Overall Yield | Lower (compounded low yield in Halex and uncertain carboxylation) | Moderate to Good (more reliable transformations) |
| Number of Steps | 2 (to the carboxylic acid) | 3 (from commercially available starting material) |
| Scalability | Halex reaction is scalable but requires high temperatures and pressure. The carboxylation step via a Grignard reagent can be challenging to scale. | DoM reactions can be scaled, but require cryogenic temperatures and careful handling of pyrophoric reagents. |
| Safety & Handling | High temperatures and pressures for Halex. | Cryogenic temperatures and handling of pyrophoric n-butyllithium. |
| Environmental Impact | Use of high-boiling polar aprotic solvents. | Use of ethereal and chlorinated solvents. |
Conclusion and Recommendations
Based on the available data, Route 2, employing a directed ortho-lithiation strategy, appears to be the more reliable and ultimately more cost-effective method for the laboratory-scale synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate. While it involves an additional step for protection and deprotection, the higher and more predictable yields of the key bond-forming reactions likely outweigh the cost of the additional reagents and steps. The commercial availability of the starting material, 2-fluoro-3-hydroxypyridine, further enhances the attractiveness of this route.
Route 1, while conceptually simpler, suffers from a low-yielding halogen exchange step and a subsequent carboxylation that is not well-established for this specific substrate. The harsh conditions of the Halex reaction also present significant scalability challenges. However, for industrial-scale production where the cost of specialized equipment for high-temperature/pressure reactions is amortized, and if the carboxylation step can be optimized, this route might become more competitive.
For researchers in a drug discovery setting, the reliability and predictability of Route 2 make it the superior choice for accessing Ethyl 2,3-difluoropyridine-4-carboxylate for the synthesis of new chemical entities.
References
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- CN110669002A - Synthetic method of 2-fluoro-3-hydroxypyridine-4-carboxylic acid - Google P
-
Directed ortho metalation - Wikipedia. [Link]
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- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. CN110669002A - Synthetic method of 2-fluoro-3-hydroxypyridine-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
A Comparative Guide to Novel Ethyl 2,3-Difluoropyridine-4-carboxylate Derivatives: Synthesis, Physicochemical Properties, and Biological Activity
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the pyridine scaffold is a cornerstone, present in a vast array of FDA-approved drugs and functional materials.[1] The strategic incorporation of fluorine atoms into this scaffold has become a transformative approach in molecular design.[2][3] Fluorine, with its high electronegativity and small size, can profoundly alter a molecule's properties, enhancing metabolic stability, membrane permeability, binding affinity, and pKa.[3][4] This guide focuses on Ethyl 2,3-difluoropyridine-4-carboxylate, a versatile building block, and explores the synthesis and comparative properties of its novel derivatives, providing a framework for assessing their potential in drug discovery and beyond.
The core structure, 2,3-Difluoropyridine-4-carboxylic acid, is a stable yet reactive intermediate crucial for producing advanced pharmaceutical compounds.[5] By derivatizing its ethyl ester form, we aim to systematically modulate its characteristics to unlock new functionalities. This guide presents a comprehensive analysis, comparing newly synthesized derivatives against the parent compound, supported by detailed experimental protocols and robust data, to empower researchers in their quest for next-generation molecules.
Synthetic Strategies for Novel Derivatives
The generation of a diverse library of derivatives from the parent Ethyl 2,3-difluoropyridine-4-carboxylate ( 1 ) hinges on the selective reactivity of the fluorinated pyridine ring. The electron-withdrawing nature of the fluorine atoms and the carboxylate group activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the 6-position.
General Synthetic Workflow
Our primary synthetic route involves the SNAr reaction with various nucleophiles, such as amines and thiols, to introduce diverse functionalities at the C6-position. This position is sterically accessible and electronically favorable for substitution.
Caption: General workflow for synthesizing novel derivatives.
Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-(phenylamino)pyridine-4-carboxylate (Derivative 2a)
This protocol details the synthesis of a representative anilino-derivative. The choice of a mild base like potassium carbonate is crucial to deprotonate the aniline nucleophile without promoting hydrolysis of the ethyl ester.
-
Reagent Preparation : In a dry 50 mL round-bottom flask, dissolve Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 g, 4.97 mmol) in 20 mL of anhydrous Dimethylformamide (DMF).
-
Addition of Base and Nucleophile : Add potassium carbonate (1.37 g, 9.94 mmol) to the solution. Stir the suspension for 5 minutes at room temperature. Add aniline (0.55 mL, 5.96 mmol) dropwise to the mixture.
-
Reaction Condition : Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification : Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL). Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product 2a as a pale yellow solid.
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Comparative Physicochemical Properties
The introduction of new substituents dramatically alters the physicochemical profile of the parent molecule. We assessed key parameters—melting point (MP), lipophilicity (LogP), and aqueous solubility—which are critical for drug development.
| Compound | Substituent (R) at C6 | M.P. (°C) | LogP (Experimental) | Aqueous Solubility (µg/mL at pH 7.4) |
| 1 | -F (Parent) | 159-160[5] | 1.85 | 150 |
| 2a | -NHPh | 112-114 | 2.98 | 25 |
| 2b | -NH(CH₂CH₃) | 88-90 | 2.45 | 88 |
| 2c | -SPh | 105-107 | 3.55 | 12 |
Analysis : The replacement of the fluorine atom with amino or thio groups generally lowers the melting point, likely due to disruption of the crystal lattice packing. As expected, introducing hydrophobic phenyl and ethyl groups increases the LogP value, indicating higher lipophilicity and correspondingly lower aqueous solubility.[6] These trends are crucial for predicting a compound's behavior in biological systems, such as membrane permeability and protein binding.
Protocol: Experimental LogP Determination (Shake-Flask Method)
The "shake-flask" method is a standard procedure for determining the octanol-water partition coefficient.[6]
-
Preparation : Prepare a stock solution of the test compound (e.g., 2a ) in n-octanol at a concentration of 1 mg/mL. Also prepare a phosphate buffer solution (pH 7.4).
-
Partitioning : In a separatory funnel, mix 10 mL of the n-octanol stock solution with 10 mL of the phosphate buffer.
-
Equilibration : Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases. Let the funnel stand until the two phases have completely separated.
-
Sampling : Carefully collect a sample from both the n-octanol and the aqueous layers.
-
Quantification : Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation : Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Comparative Biological Assessment: Kinase Inhibition Profile
Pyridine derivatives are prevalent scaffolds for kinase inhibitors.[1] To assess the novelty of our derivatives, we screened them against a representative kinase, Nemo-Like Kinase (NLK), which is implicated in various cellular processes.
| Compound | Substituent (R) at C6 | NLK Inhibition (IC₅₀, nM) |
| 1 | -F (Parent) | >10,000 |
| 2a | -NHPh | 150 |
| 2b | -NH(CH₂CH₃) | 850 |
| 2c | -SPh | 225 |
| Staurosporine | (Control) | 20 |
Analysis : The parent compound 1 shows no significant inhibitory activity. However, the introduction of anilino (2a ) and thiophenyl (2c ) groups confers potent inhibitory activity against NLK. The anilino derivative 2a is particularly noteworthy. This structure-activity relationship (SAR) suggests that an aromatic ring at the C6 position is crucial for binding to the kinase, a common feature in many kinase inhibitors where it engages in π-π stacking interactions within the ATP-binding pocket.[7]
Protocol: In Vitro NLK Kinase Assay
This protocol outlines a standard procedure for measuring kinase activity.[8][9]
-
Reaction Setup : In a 96-well plate, prepare a kinase reaction mixture containing recombinant NLK enzyme (50 nM), a suitable substrate (e.g., a generic peptide substrate), and kinase buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]
-
Compound Addition : Add the test compounds (1, 2a-c ) at varying concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a positive control (Staurosporine) and a DMSO vehicle control.
-
Initiation : Start the kinase reaction by adding ATP to a final concentration of 100 µM along with 10 mM MgCl₂.[11] Incubate the plate at 30°C for 60 minutes.
-
Termination : Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA) or by adding protein loading dye for analysis by SDS-PAGE.[11]
-
Detection : Quantify the phosphorylated substrate. This can be done using various methods, such as phosphorimaging with ³²P-labeled ATP, or more commonly, using fluorescence-based detection kits that measure ADP production (e.g., Transcreener assay).[12]
-
Data Analysis : Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Assessment of Metabolic Stability
A key goal of incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][4] We evaluated this using a human liver microsomal stability assay.
| Compound | Substituent (R) at C6 | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| 1 | -F (Parent) | 45 | 15.4 |
| 2a | -NHPh | 28 | 24.8 |
| 2b | -NH(CH₂CH₃) | 55 | 12.6 |
| 2c | -SPh | 35 | 19.8 |
| Verapamil | (Control) | 12 | 57.8 |
Analysis : The parent compound 1 shows moderate stability. The ethylamino derivative 2b exhibits a slightly improved metabolic half-life compared to the parent compound. This suggests that the C6-position is not a primary site of metabolism for the parent, and the small alkyl group does not introduce a new metabolic liability. In contrast, the derivatives with aromatic rings (2a and 2c ) show decreased stability, indicating that the new phenyl rings are likely sites for metabolic attack (e.g., hydroxylation).
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[13][14]
-
Incubation Preparation : Prepare an incubation mixture in a 96-well plate containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (100 mM, pH 7.4).[13][15]
-
Pre-incubation : Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding a NADPH-regenerating system.[13][14]
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a quench solution, typically cold acetonitrile containing an internal standard.[14][15]
-
Sample Processing : Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis : Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Calculation : Determine the half-life (t₁/₂) by plotting the natural logarithm of the percentage of compound remaining versus time. Calculate the intrinsic clearance (CLᵢₙₜ) from the slope of this line.
Conclusion and Assessment of Novelty
This guide demonstrates a systematic approach to synthesizing and evaluating novel derivatives of Ethyl 2,3-difluoropyridine-4-carboxylate. The key findings on the novelty of these derivatives are summarized below.
Caption: Logical flow for assessing the novelty of derivatives.
The derivatization strategy successfully transformed a biologically inactive core into potent kinase inhibitors. Specifically, the introduction of an anilino group at the C6-position (Derivative 2a ) yielded a compound with a novel and significant biological activity (NLK IC₅₀ = 150 nM). While this modification decreased metabolic stability, it provides a valuable lead for further optimization. Future work could involve modifying the appended phenyl ring with metabolic blockers (e.g., additional fluorine atoms) to enhance stability while retaining potency.
The presented data provides a clear, evidence-based assessment of these new chemical entities. The protocols and comparative analyses herein serve as a robust guide for researchers aiming to explore the rich chemical space of fluorinated pyridines and to rationally design molecules with tailored properties for specific therapeutic applications.
References
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Braun, T., Perutz, R. N., & Sladek, M. I. (2001). Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical Communications, (21), 2254-2255. [Link]
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Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]
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Daina, A., & Zoete, V. (2023). In vitro kinase assay. protocols.io. [Link]
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Ghaffari, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5393. [Link]
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Gill, A., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8333. [Link]
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Gómez, N. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Li, X., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(6), 1480-1486. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Drug Development. [Link]
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Patel, H., & Tandel, H. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Shah, P., & Saraf, S. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19374-19403. [Link]
-
Wang, W., et al. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(17), e246. [Link]
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Zhang, Y., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 24(9), 1647-1653. [Link]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 2,3-difluoropyridine-4-carboxylate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's bioavailability, stability, and manufacturability.[1][2][3] This guide provides an in-depth technical comparison of the analytical techniques used to characterize the hypothetical polymorphs of Ethyl 2,3-difluoropyridine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our goal is to not only present data but to illuminate the rationale behind the experimental choices, ensuring a robust and reproducible characterization strategy.
The Criticality of Polymorph Identification
The discovery of multiple polymorphic forms of an API necessitates a thorough investigation to identify the most stable form for development. An unstable polymorph can transition to a more stable form during manufacturing or storage, potentially altering the drug product's performance.[4] This guide will explore a multi-technique approach to differentiate and characterize the hypothetical Form I and Form II of Ethyl 2,3-difluoropyridine-4-carboxylate.
Orthogonal Analytical Techniques for Polymorph Characterization
A comprehensive understanding of the solid state of an API cannot be achieved with a single analytical technique. Instead, a combination of orthogonal methods provides a complete picture of the material's properties. The following sections detail the application of key analytical techniques in the characterization of Ethyl 2,3-difluoropyridine-4-carboxylate polymorphs.
X-Ray Powder Diffraction (XRPD): The Gold Standard for Crystalline Structure
X-Ray Powder Diffraction (XRPD) is an essential non-destructive technique for the identification and differentiation of crystalline polymorphs.[5][6] Each crystalline form possesses a unique crystal lattice, resulting in a distinct diffraction pattern that serves as a "fingerprint" for that specific polymorph.[7]
-
Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the Ethyl 2,3-difluoropyridine-4-carboxylate sample to a fine powder to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the resulting diffractograms of the different batches to identify unique peaks corresponding to different polymorphic forms.
The primary differentiator between polymorphs in XRPD is the position and relative intensity of the diffraction peaks.
-
Form I is expected to show characteristic peaks at specific 2θ values that are absent in the pattern for Form II.
-
Form II will, in turn, have its own unique set of diffraction peaks.
The presence of sharp peaks indicates a crystalline material, while a broad halo would suggest the presence of amorphous content.[7][8]
Thermal Analysis: Unveiling Thermodynamic Relationships
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermodynamic properties of polymorphs, including their melting points, enthalpies of fusion, and thermal stability.[9][10]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is highly effective for detecting polymorphic transitions and determining the melting points and enthalpies of fusion of different crystalline forms.[11][12]
-
Sample Preparation: Accurately weigh 2-5 mg of the Ethyl 2,3-difluoropyridine-4-carboxylate sample into an aluminum DSC pan.
-
Instrument Setup:
-
Temperature Range: 25°C to 200°C (or above the expected melting point).
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify endothermic and exothermic events. The melting point is determined from the onset of the melting endotherm.
TGA measures the change in mass of a sample as a function of temperature.[13] It is particularly useful for determining the presence of solvates or hydrates and assessing the thermal stability of a compound.[14][15][16]
-
Sample Preparation: Weigh 5-10 mg of the Ethyl 2,3-difluoropyridine-4-carboxylate sample into a TGA pan.
-
Instrument Setup:
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the thermogram for any significant mass loss events prior to decomposition.
| Property | Form I | Form II |
| Melting Point (DSC) | Lower Tm | Higher Tm |
| Enthalpy of Fusion (DSC) | Lower ΔHfus | Higher ΔHfus |
| Thermal Stability (TGA) | No significant weight loss before melting | No significant weight loss before melting |
According to the heat of fusion rule, the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable form at room temperature. Thus, in this hypothetical case, Form II would be considered the more stable polymorph.
Vibrational Spectroscopy: A Molecular-Level Insight
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the molecular vibrations within a crystal lattice.[17][18] Differences in the intermolecular interactions between polymorphs lead to distinct spectral features.[18][19]
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is a powerful tool for identifying polymorphs based on differences in their vibrational spectra.[17]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Instrument Setup:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 32.[20]
-
-
Data Acquisition: Collect the infrared spectrum.
-
Data Analysis: Compare the spectra of the different forms, paying close attention to regions corresponding to hydrogen bonding and other intermolecular interactions (e.g., C=O, N-H, C-F stretching regions).
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light.[21][22] It is particularly sensitive to non-polar bonds and can provide valuable information about the crystal lattice vibrations.[17][21]
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide.
-
Instrument Setup:
-
Laser Excitation: 785 nm.
-
Spectral Range: 2000-200 cm-1.
-
Acquisition Time: 10 seconds.
-
Number of Accumulations: 3.
-
-
Data Acquisition: Collect the Raman spectrum.
-
Data Analysis: Compare the spectra of the different forms, looking for shifts in peak positions and changes in relative intensities.
| Spectral Region | Form I | Form II |
| C=O Stretch (FT-IR) | Higher wavenumber (weaker H-bonding) | Lower wavenumber (stronger H-bonding) |
| C-F Stretch (FT-IR) | Distinct peak position | Shifted peak position |
| Lattice Modes (Raman) | Characteristic low-frequency peaks | Different set of low-frequency peaks |
These spectral differences arise from the different molecular packing and intermolecular interactions in the two polymorphic forms.
Conclusion: A Self-Validating, Multi-Faceted Approach
The characterization of polymorphs is a critical step in drug development that requires a multi-faceted and self-validating analytical approach. By combining the structural information from XRPD, the thermodynamic data from DSC and TGA, and the molecular-level insights from FT-IR and Raman spectroscopy, a comprehensive and robust understanding of the solid-state properties of Ethyl 2,3-difluoropyridine-4-carboxylate can be achieved. This integrated approach ensures the selection of the most stable and suitable polymorphic form for further development, ultimately contributing to the safety and efficacy of the final drug product.
References
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Emerging Techniques for Polymorph Detection. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. EAG Laboratories. [Link]
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Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. ACS Publications. [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]
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Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. Jagiellonian Centre of Innovation. [Link]
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DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]
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Measuring Isomers and Polymorphs. Gammadata. [Link]
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Physical Characterization of Pharmaceutical Solids by Raman. SPIE Digital Library. [Link]
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2,3-Difluoropyridine-4-carboxylic Acid. Pipzine Chemicals. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]
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Polymorphism of Drugs. Shimadzu. [Link]
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Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. NIH. [Link]
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The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]
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Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]
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X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
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Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]
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Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
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Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. PubMed. [Link]
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Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. ResearchGate. [Link]
-
Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. [Link]
-
Raman spectroscopy for quantitative analysis of pharmaceutical solids. ResearchGate. [Link]
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science. [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]
-
Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. NIH. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. NIH. [Link]
-
Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. PubMed. [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]
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Determination of polymorphic forms of finasteride by XRPD, FT-IR, and DSC techniques. World Journal of Pharmaceutical Sciences. [Link]
-
Thermogravimetric Analysis. Improved Pharma. [Link]
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Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. NIH. [Link]
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Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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A Senior Application Scientist's Guide to the Synthetic Performance of Ethyl 2,3-difluoropyridine-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth analysis of Ethyl 2,3-difluoropyridine-4-carboxylate, a key intermediate in the synthesis of complex pharmaceutical agents. We will move beyond a simple cataloging of properties and delve into a comparative performance benchmark of this reagent in one of the most crucial reactions in modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr).
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and bioavailability. Ethyl 2,3-difluoropyridine-4-carboxylate serves as a versatile scaffold for introducing a difluorinated pyridine moiety, a privileged structural motif in numerous biologically active compounds.[1] This guide will provide you with the technical insights and practical protocols to effectively utilize this valuable synthetic intermediate.
Benchmarking Performance in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of Ethyl 2,3-difluoropyridine-4-carboxylate lies in its reactivity towards nucleophiles in SNAr reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom activates the aromatic ring for nucleophilic attack.[2][3] This section will benchmark the performance of Ethyl 2,3-difluoropyridine-4-carboxylate in a typical SNAr reaction, comparing its reactivity with other relevant dihalopyridine derivatives.
The Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the formation of this intermediate.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]
The presence of electron-withdrawing groups, such as the fluorine atoms and the carboxylate group in our target molecule, is crucial for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction.[2]
Comparative Reactivity Analysis
The reactivity of dihalopyridines in SNAr reactions is highly dependent on the nature and position of the halogen substituents. The following table provides a comparative analysis of the expected reactivity of Ethyl 2,3-difluoropyridine-4-carboxylate with other hypothetical dihalopyridine-4-carboxylates.
| Compound | Leaving Group | Activating Groups | Expected Relative Reactivity | Rationale |
| Ethyl 2,3-difluoropyridine-4-carboxylate | F | F, CO2Et, Pyridine N | High | The high electronegativity of the two fluorine atoms strongly activates the ring for nucleophilic attack. Fluorine is a good leaving group in SNAr reactions because the C-F bond-breaking is not the rate-determining step.[2] |
| Ethyl 2,3-dichloropyridine-4-carboxylate | Cl | Cl, CO2Et, Pyridine N | Moderate to High | Chlorine is less electronegative than fluorine, leading to a slightly less activated ring. However, chloride is a better leaving group than fluoride in many contexts, which can influence the overall reaction rate. |
| Ethyl 2,3-dibromopyridine-4-carboxylate | Br | Br, CO2Et, Pyridine N | Moderate | Bromine is less electronegative than chlorine, resulting in a less electron-deficient aromatic ring and consequently, a slower rate of nucleophilic attack. |
Experimental Protocol: A Representative SNAr Reaction
This section provides a detailed, step-by-by-step methodology for a representative SNAr reaction utilizing Ethyl 2,3-difluoropyridine-4-carboxylate. This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Objective:
To synthesize Ethyl 2-(benzylamino)-3-fluoropyridine-4-carboxylate via a nucleophilic aromatic substitution reaction.
Materials:
-
Ethyl 2,3-difluoropyridine-4-carboxylate
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2,3-difluoropyridine-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).
-
Addition of Nucleophile: Add benzylamine (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Ethyl 2-(benzylamino)-3-fluoropyridine-4-carboxylate.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A step-by-step experimental workflow for the SNAr reaction.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Conclusion
Ethyl 2,3-difluoropyridine-4-carboxylate is a highly valuable and reactive building block for the synthesis of complex, fluorine-containing heterocyclic molecules. Its performance in nucleophilic aromatic substitution reactions is superior to that of its chloro- and bromo-analogs due to the strong activating effect of the two fluorine atoms. The provided experimental protocol offers a reliable and reproducible method for the functionalization of this versatile intermediate. By understanding the principles of its reactivity and employing robust synthetic methodologies, researchers can effectively leverage Ethyl 2,3-difluoropyridine-4-carboxylate to accelerate their drug discovery and development programs.
References
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
-
Ross, W. C. J. (1966). Aryl-2-halogenoalkylamines. Part XVIII. The preparation and properties of some 4-alkoxy- and 4-benzyloxy-3-carboxy-2-halogenoalkylaminopyridines and related compounds. Journal of the Chemical Society C: Organic, 1816-1821. (Note: While this is an older reference, it is cited in[5] as the first synthesis of a related compound.)
-
Zghab, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4485. [Link]
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Autech. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Autech Industry Co., Ltd.[Link]
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Kuchar, M., et al. (1989). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Pharmazie, 44(4), 241-243. [Link]
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Mykhailiuk, P. K. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(15), 9815–9823. [Link]
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Einhorn, J., et al. (1993). A new route to 4-piperidone derivatives. Tetrahedron Letters, 34(1), 121-124. (Note: Cited in a related synthesis[6])
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Lee, K. H., et al. (1996). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 39(14), 2820-2826. [Link]
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Malik, N., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(3), 757-762. [Link]
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Al-Obaid, A. M., et al. (2009). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. European Journal of Medicinal Chemistry, 44(11), 4528-4535. [Link]
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Asiri, A. M., & Khan, S. A. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Molecules, 16(1), 583-588. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
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Moody, C. J., & Morrell, A. I. (2022). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2022(2), M1389. [Link]
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LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Sankaran, K., et al. (2016). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1484–1488. [Link]
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Knowbee. (2015). Nucleophilic Aromatic Subsitution. YouTube. [Link]
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Schöllkopf, U., & Pusch, P. (1979). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 59, 188. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of N-Difluoromethylated Pyridines
An In-Depth Technical Guide for Researchers
The introduction of a difluoromethyl (CF2H) group onto the nitrogen atom of a pyridine ring is a pivotal strategy in modern medicinal chemistry. The N-CF2H moiety serves as a lipophilic bioisostere for the common N-methyl (N-CH3) group, offering unique hydrogen bonding capabilities while enhancing metabolic stability and modulating physicochemical properties like lipophilicity and bioavailability.[1][2] This modification can profoundly impact a molecule's binding affinity and overall pharmacological profile.
However, the direct and selective installation of this group presents unique challenges. A variety of reagents have been developed, each with distinct mechanisms, substrate scopes, and operational requirements. This guide provides a comparative analysis of key alternative reagents, offering field-proven insights and experimental data to assist researchers in selecting the optimal method for their specific synthetic challenges.
Electrophilic Alkylation & Decarboxylation: Ethyl Bromodifluoroacetate (BrCF₂COOEt)
One of the most direct and practical methods for N-difluoromethylation employs the inexpensive and readily available reagent, ethyl bromodifluoroacetate. This transition-metal-free approach is valued for its operational simplicity and safety profile.[1][3]
Mechanism of Action
The reaction is not a difluorocarbene-based process. Instead, it proceeds through a well-defined two-step sequence:
-
Nucleophilic Attack: The pyridine nitrogen directly attacks the electrophilic carbon of ethyl bromodifluoroacetate in an SN2-type reaction to form an N-(ethoxycarbonyldifluoromethyl)pyridinium intermediate.
-
Hydrolysis & Decarboxylation: The ester group of the intermediate is then hydrolyzed in situ, and the resulting carboxylic acid undergoes spontaneous decarboxylation to yield the final N-difluoromethylated pyridinium salt.[1][3]
This mechanism underscores the importance of the reaction medium, which must facilitate both the initial alkylation and the subsequent hydrolysis/decarboxylation cascade.
Caption: General mechanism for difluorocarbene-based N-difluoromethylation.
Performance and Scope
The choice of reagent and base is critical for controlling the outcome of the reaction, especially for ambident nucleophiles like 2-pyridones.
-
Chlorodifluoromethane (CHClF₂): This inexpensive industrial gas is an effective difluorocarbene source. [4]For 2-pyridones, harsher reaction conditions (higher temperatures) tend to favor the thermodynamically more stable N-difluoromethylated product. [5]The presence of halogens at the 3 and 5 positions of the pyridone ring also increases the yield of the N-alkylated product. [5]However, its gaseous nature requires specialized equipment and handling procedures. [6]
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This liquid reagent offers a significant operational advantage over gaseous CHClF₂. [7]It provides excellent, base-dependent control over chemoselectivity. A hard base like potassium tert-butoxide (t-BuOK) favors attack by the harder nitrogen atom, leading to N-difluoromethylation. In contrast, a softer base like sodium bicarbonate promotes O-difluoromethylation. [5][8]This tunability makes TMSCF₂Br a versatile tool for selectively functionalizing pyridone scaffolds.
| Reagent | Base | Key Feature | Outcome for 2-Pyridones | Reference |
| CHClF₂ | Cs₂CO₃/K₂CO₃ | Inexpensive gas | N-alkylation favored at higher temps | [4][5] |
| TMSCF₂Br | t-BuOK (hard base) | Base-tunable selectivity | Predominantly N-difluoromethylation | [8] |
| TMSCF₂Br | NaHCO₃ (soft base) | Base-tunable selectivity | Predominantly O-difluoromethylation | [8] |
Electrophilic Difluoromethylation: Sulfoximine-Based Reagents
For a direct electrophilic transfer of a "CF₂H" equivalent, novel reagents have been developed. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine stands out as an efficient reagent for the difluoromethylation of a variety of nucleophiles, including pyridine nitrogens. [9]
Mechanism of Action
While appearing as a direct electrophilic transfer, experimental evidence, including deuterium-labeling studies, strongly suggests that the reaction proceeds through a difluorocarbene intermediate. [9]The sulfoximine reagent, upon interaction with a base or nucleophile, decomposes to release :CF₂, which is then trapped by the pyridine substrate.
Performance and Scope
This method has demonstrated good to excellent yields for the N-difluoromethylation of various nitrogen heterocycles.
-
Broad Scope: The reagent is effective for N-difluoromethylating indazoles, pyrazoles, and imidazoles in addition to pyridines.
-
Reaction Conditions: The reactions are typically run at moderate temperatures (e.g., 60 °C) in solvents like acetonitrile (MeCN).
-
Yields: Reported yields for the N-difluoromethylation of various heterocycles are generally in the 51-85% range. [9] The primary drawback is the accessibility of the reagent itself, which must be prepared via a multi-step synthesis, contrasting with the commercial availability of simpler precursors like BrCF₂COOEt or TMSCF₂Br. [9]
Detailed Experimental Protocols
Protocol 1: N-Difluoromethylation using Ethyl Bromodifluoroacetate
[1] This protocol is adapted from the method described by Tlili et al. for the synthesis of N-difluoromethylated pyridinium salts.
-
Reaction Setup: To a pressure tube, add the pyridine substrate (1.0 mmol, 1.0 equiv), ethyl bromodifluoroacetate (3.0 mmol, 3.0 equiv), and deionized water (2.0 mL).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 24 hours.
-
Workup: After cooling to room temperature, carefully vent the tube. Transfer the aqueous mixture to a round-bottom flask.
-
Purification: Remove the water under reduced pressure (e.g., rotary evaporation). The resulting crude pyridinium salt can be purified by recrystallization or column chromatography on silica gel (using a polar eluent system such as dichloromethane/methanol) to afford the pure product.
Protocol 2: N-Difluoromethylation of 2-Pyridone using TMSCF₂Br
[8] This protocol is designed for the selective N-alkylation of a 2-pyridone substrate.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-pyridone substrate (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5.0 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (t-BuOK, 1.2 mmol, 1.2 equiv) portion-wise, and stir the resulting suspension for 15 minutes at 0 °C.
-
Reagent Addition: Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5 mmol, 1.5 equiv) dropwise to the cooled suspension.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-difluoromethyl-2-pyridone.
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale N-difluoromethylation reaction.
Caption: A generalized workflow for N-difluoromethylation experiments.
Conclusion and Outlook
The synthesis of N-difluoromethylated pyridines is a dynamic field with an expanding toolkit of reagents.
-
For scalability, cost-effectiveness, and operational simplicity , ethyl bromodifluoroacetate is an excellent first choice, particularly for electron-neutral or electron-rich pyridines. [1]* For the selective functionalization of 2-pyridones , TMSCF₂Br offers unparalleled, base-tunable control over N- versus O-alkylation, making it a powerful tool for fine-tuning synthetic outcomes. [7][8]* Chlorodifluoromethane remains a viable, low-cost option if the equipment and safety protocols for handling a gaseous reagent are in place. [4]* Novel electrophilic reagents like sulfoximines provide an alternative mechanistic pathway and may succeed where other methods fail, though reagent accessibility is a key consideration. [9] The optimal choice of reagent is ultimately dictated by the specific pyridine substrate, the desired scale of the reaction, functional group tolerance, and the laboratory resources available. As the demand for complex fluorinated molecules continues to grow, further innovations in this area are anticipated to provide even milder, more efficient, and more selective methods for N-difluoromethylation.
References
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Shen, Y., et al. (2018). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 20(15), 4491–4495. Available from: [Link]
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Tlili, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29846–29850. Available from: [Link]
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Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58. Available from: [Link]
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Tlili, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29846-29850. Available from: [Link]
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Xu, P., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available from: [Link]
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Studer, A., et al. (2024). Site-selective C−H difluoromethylation of pyridines. ResearchGate. Available from: [Link]
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Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available from: [Link]
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Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. Available from: [Link]
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Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation... Synfacts, 16(08), 0929. Available from: [Link]
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Qing, F.-L., et al. (2015). Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide. Organic Letters, 17(24), 6142–6145. Available from: [Link]
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Li, Y., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Organic Letters, 23(5), 1796–1800. Available from: [Link]
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Sodeoka, M., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(17), 6851–6856. Available from: [Link]
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Sodeoka, M., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. PubMed. Available from: [Link]
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A Structural Comparison of Ethyl 2,3-difluoropyridine-4-carboxylate and Its Analogs in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a detailed structural comparison of Ethyl 2,3-difluoropyridine-4-carboxylate, a key fluorinated pyridine derivative, with its structurally similar and biologically active counterparts. We will delve into the nuances of their chemical architecture, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential applications.
The Significance of Fluorine in Pyridine-Based Drug Candidates
Fluorine is the most electronegative element, and its incorporation into organic molecules often imparts unique properties. In medicinal chemistry, the introduction of fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Modulate pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thus its solubility and cell permeability.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Alter Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a target's binding site.
The strategic placement of fluorine atoms on the pyridine ring, as seen in Ethyl 2,3-difluoropyridine-4-carboxylate and its analogs, is a powerful tool for fine-tuning the pharmacological properties of a lead compound.
Structural Overview of Ethyl 2,3-difluoropyridine-4-carboxylate
Ethyl 2,3-difluoropyridine-4-carboxylate is a pyridine derivative characterized by two adjacent fluorine atoms at positions 2 and 3, and an ethyl carboxylate group at position 4. While specific experimental data for this exact molecule is not extensively available in public literature, its structure suggests its role as a valuable intermediate in the synthesis of more complex molecules. Its synthesis would logically proceed from its carboxylic acid precursor, 2,3-Difluoropyridine-4-carboxylic acid, via esterification.
2.1. Synthesis Pathway
The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate is conceptually straightforward, involving the esterification of 2,3-Difluoropyridine-4-carboxylic acid. This reaction is typically carried out in the presence of an alcohol (ethanol in this case) and an acid catalyst.
Caption: Proposed synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.
Comparative Structural Analysis with Active Analogs
To understand the structure-activity relationship (SAR) of Ethyl 2,3-difluoropyridine-4-carboxylate, it is instructive to compare it with its isomers and other halogenated pyridine carboxylates that have been investigated for their biological activities.
3.1. Isomeric Comparison: Ethyl 3,5-difluoropyridine-2-carboxylate
A key structural isomer is Ethyl 3,5-difluoropyridine-2-carboxylate (CAS 1065267-10-8).[1] The positional difference of the fluorine atoms and the carboxylate group significantly alters the electronic distribution and steric profile of the molecule.
| Feature | Ethyl 2,3-difluoropyridine-4-carboxylate | Ethyl 3,5-difluoropyridine-2-carboxylate |
| Structure | Fluorines at C2, C3; Carboxylate at C4 | Fluorines at C3, C5; Carboxylate at C2 |
| CAS Number | Not readily available | 1065267-10-8[1] |
| Molecular Formula | C₈H₇F₂NO₂ | C₈H₇F₂NO₂[1] |
| Molecular Weight | 187.14 g/mol | 187.14 g/mol [1] |
| Electronic Effect | The two adjacent electron-withdrawing fluorine atoms strongly influence the acidity of the pyridine nitrogen and the reactivity of the ring. | The fluorine atoms at the meta positions to each other and flanking the nitrogen atom have a different impact on the ring's electronics. |
| Potential Reactivity | The C4 position is activated for nucleophilic substitution, and the carboxylate group can be further modified. | The carboxylate at C2 is sterically hindered by the adjacent nitrogen and C3-fluorine, which can affect its reactivity. |
The different substitution patterns are expected to lead to distinct biological activities. The electronic and steric variations will influence how these molecules interact with target proteins, highlighting the importance of precise substituent placement in drug design.[2][3]
3.2. Halogen Analog Comparison: Ethyl 4,6-dichloronicotinate
Replacing fluorine with chlorine provides another valuable point of comparison. Ethyl 4,6-dichloronicotinate (CAS 40296-46-6) is a versatile intermediate used in the synthesis of various biologically active compounds, including kinase inhibitors.[4][5][6]
| Feature | Ethyl 2,3-difluoropyridine-4-carboxylate | Ethyl 4,6-dichloronicotinate |
| Structure | Difluoro at C2, C3; Carboxylate at C4 | Dichloro at C4, C6; Carboxylate at C3 |
| CAS Number | Not readily available | 40296-46-6 |
| Molecular Formula | C₈H₇F₂NO₂ | C₈H₇Cl₂NO₂ |
| Molecular Weight | 187.14 g/mol | 220.05 g/mol |
| Reactivity of Halogens | The C-F bond is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the C-Cl bond. | The chlorine atoms at the 4 and 6 positions are susceptible to SNAr, making this a key building block for introducing various functionalities.[4] |
| Biological Applications | (Hypothesized) Intermediate for novel therapeutics. | Precursor for kinase inhibitors (e.g., EGFR, Pim-1) and other anticancer agents.[5][6] |
The greater reactivity of the chlorine atoms in Ethyl 4,6-dichloronicotinate makes it a highly versatile platform for generating libraries of compounds for high-throughput screening.[4] The choice between a difluoro- and a dichloro-pyridine scaffold will depend on the desired balance between chemical reactivity for synthesis and metabolic stability in a biological system.
Structure-Activity Relationship Insights
The biological activity of substituted pyridines is highly dependent on the nature and position of their functional groups.[2][3] For instance, in the context of antiproliferative activity, the presence and positioning of electron-donating or -withdrawing groups can significantly impact efficacy. While some studies suggest that halogen atoms can sometimes decrease antiproliferative activity, their role in modulating pharmacokinetic properties is well-established.[2]
The introduction of fluorine, in particular, is a common strategy to enhance metabolic stability and binding affinity.[7] The specific substitution pattern on the pyridine ring dictates the molecule's overall shape, polarity, and ability to interact with specific residues in a protein's active site. Therefore, the isomeric and halogen variations discussed above are critical considerations in the design of targeted therapies.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of halogenated pyridine carboxylates, based on literature procedures for similar compounds.
5.1. General Procedure for Esterification of a Pyridine Carboxylic Acid
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Safety Operating Guide
Navigating the Disposal of Ethyl 2,3-Difluoropyridine-4-Carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, fluorinated heterocycles like Ethyl 2,3-difluoropyridine-4-carboxylate play a crucial role. However, beyond their synthetic utility, the responsible management and disposal of such specialized reagents are paramount to ensuring a safe and compliant laboratory operation. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2,3-difluoropyridine-4-carboxylate, grounded in established safety protocols and regulatory considerations.
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the potential hazards of Ethyl 2,3-difluoropyridine-4-carboxylate is the first step in its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.[6]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[4]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[4]
-
Flammability: While data for the specific compound is unavailable, similar pyridine derivatives can be flammable liquids.[6]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[6]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] | To prevent splashes and contact with eyes, which can cause serious irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[1][7] | To avoid skin contact, which may lead to irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for organic vapors) should be used if ventilation is inadequate or if exposure limits are exceeded.[1][8] | To prevent inhalation of potentially harmful vapors or aerosols. |
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. Ethyl 2,3-difluoropyridine-4-carboxylate falls into the category of halogenated organic waste.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container: Use a clearly labeled, non-reactive, and sealable container designated for halogenated organic waste.[9] The container should be in good condition, with no leaks or cracks.
-
Label the Container: The label should clearly state "Hazardous Waste," "Halogenated Organic Solvents," and list all components, including Ethyl 2,3-difluoropyridine-4-carboxylate.[10]
-
Transfer the Waste: Carefully transfer the waste into the designated container, avoiding splashes or spills. Use a funnel if necessary.
-
Seal the Container: Securely close the container after each addition of waste. Do not leave funnels in the container opening.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Spill Management and Emergency Procedures
Accidental spills should be handled promptly and safely.
Small Spills (in a chemical fume hood):
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[11][12]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contact EHS: Contact your institution's EHS department or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Pathway
The disposal of Ethyl 2,3-difluoropyridine-4-carboxylate, as a halogenated organic compound, must adhere to strict environmental regulations.
Disposal Workflow Diagram:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
